Bakkenolide IIIa
Description
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Structure
2D Structure
Properties
IUPAC Name |
[3a,4-dimethyl-4'-methylidene-7-(3-methylsulfanylprop-2-enoyloxy)-2'-oxospiro[3,4,5,6,7,7a-hexahydro-1H-indene-2,3'-oxolane]-1-yl] 2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O6S/c1-7-14(2)21(26)30-20-19-17(29-18(25)10-11-31-6)9-8-15(3)23(19,5)13-24(20)16(4)12-28-22(24)27/h7,10-11,15,17,19-20H,4,8-9,12-13H2,1-3,5-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJFULOPSWJZSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C2C(CCC(C2(CC13C(=C)COC3=O)C)C)OC(=O)C=CSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Bakkenolides: Focus on Bakkenolide IIIa and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bakkenolides are a class of sesquiterpenoid lactones primarily isolated from plants of the genus Petasites. These natural products have garnered significant interest in the scientific community due to their diverse and potent biological activities. This guide provides a comprehensive overview of the current knowledge on bakkenolides, with a specific focus on Bakkenolide IIIa (molecular formula C24H32O6S) and its related analogs. While detailed information on this compound is emerging, this document synthesizes the available data and draws parallels with better-studied bakkenolides to provide a valuable resource for research and drug development.
Chemical Structure and Properties
The core structure of bakkenolides is a spiro-bicyclic system containing a hydrindane skeleton fused to a butyrolactone ring. The general structure of bakkenolides allows for a wide range of substitutions, leading to a large family of related compounds with varying biological activities.
This compound has the molecular formula C24H32O6S. While a detailed structural elucidation is available in specialized literature, the presence of a sulfur atom suggests a unique substitution pattern that likely influences its biological activity. The enantiospecific total synthesis of other bakkenolides, such as (-)-bakkenolide III, has been achieved, often utilizing natural products like (S)-(+)-carvone as starting materials[1].
Quantitative Data on Bakkenolide Activity
Quantitative data for this compound is not extensively available in the public domain. However, data from related bakkenolides provide insights into their potential potency.
| Compound | Target/Assay | IC50 / pA2 | Reference |
| Bakkenolide G | PAF-induced platelet aggregation | IC50: 5.6 ± 0.9 µM | [2] |
| Bakkenolide G | [3H]PAF binding to platelets | IC50: 2.5 ± 0.4 µM | [2] |
| Bakkenolide G | PAF receptor antagonism | pA2: 6.21 ± 0.75 | [2] |
Biological Activities and Therapeutic Potential
Bakkenolides exhibit a range of biological effects, positioning them as promising candidates for therapeutic development.
Neuroprotective and Antioxidant Effects
A study on novel bakkenolides, including Bakkenolide-IIIa, isolated from the rhizome of Petasites tricholobus demonstrated significant neuroprotective and antioxidant activities in in vitro assays.[3] These compounds were evaluated using primary cultured neurons exposed to oxygen-glucose deprivation and oxidative insults[3]. The antioxidant activity was further confirmed through cell-free bioassays[3]. This initial finding suggests a potential role for this compound in the management of neurodegenerative diseases and conditions associated with oxidative stress.
Anti-allergic and Anti-inflammatory Activities
Other bakkenolides have been extensively studied for their anti-allergic and anti-inflammatory properties. Bakkenolide B, a major component of Petasites japonicus leaves, has been shown to inhibit mast cell degranulation in a concentration-dependent manner[4]. It also suppresses the gene induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages[4]. In an animal model of asthma, bakkenolide B significantly reduced the accumulation of eosinophils, macrophages, and lymphocytes in bronchoalveolar lavage fluid[4].
Bakkenolide G acts as a specific and competitive antagonist of the platelet-activating factor (PAF) receptor[2]. PAF is a potent phospholipid mediator involved in various inflammatory and allergic responses. By blocking the PAF receptor, bakkenolide G inhibits PAF-induced platelet aggregation, ATP release, and intracellular signal transduction, including thromboxane B2 formation and calcium mobilization[2].
Bakkenolide B has also been identified as an inhibitor of interleukin-2 (IL-2) production in a human T cell line[5]. This suggests that bakkenolides may modulate the immune response by interfering with T cell activation and proliferation, which is a key process in many inflammatory and autoimmune diseases.
Experimental Protocols
Detailed experimental protocols for the study of bakkenolides are crucial for reproducibility and further research. The following summarizes key methodologies cited in the literature.
Isolation and Structural Characterization of Bakkenolides
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Source Material : Rhizomes of Petasites tricholobus[3].
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Extraction : The dried and powdered rhizomes are extracted with a suitable solvent (e.g., methanol or ethanol).
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Fractionation : The crude extract is subjected to column chromatography on silica gel, followed by further purification using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate individual bakkenolides.
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Structure Elucidation : The structures of the isolated compounds are determined using a combination of spectroscopic methods, including:
In Vitro Neuroprotection Assay
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Cell Culture : Primary cortical neurons are cultured from embryonic rats.
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Oxygen-Glucose Deprivation (OGD) Model : Neurons are exposed to a glucose-free medium in a hypoxic chamber to mimic ischemic conditions.
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Treatment : Cells are treated with different concentrations of bakkenolides before, during, or after the OGD insult.
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Assessment of Cell Viability : Cell viability is measured using assays such as the MTT assay or by quantifying the release of lactate dehydrogenase (LDH) into the culture medium[3].
Antioxidant Activity Assays
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DPPH Radical Scavenging Assay : The ability of bakkenolides to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) is measured spectrophotometrically.
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ABTS Radical Cation Decolorization Assay : This assay measures the ability of antioxidants to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.
Platelet Aggregation Assay
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Platelet Preparation : Platelet-rich plasma is obtained from fresh blood samples.
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Aggregation Measurement : Platelet aggregation is monitored using a platelet aggregometer.
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Procedure : Platelets are pre-incubated with various concentrations of the test compound (e.g., Bakkenolide G) before the addition of an agonist like PAF[2]. The change in light transmission, which corresponds to the degree of aggregation, is recorded over time.
Signaling Pathways and Mechanisms of Action
The biological activities of bakkenolides are mediated through their interaction with specific signaling pathways.
PAF Receptor Antagonism by Bakkenolide G
Bakkenolide G exerts its anti-inflammatory and anti-platelet effects by directly competing with PAF for binding to its receptor on the cell surface. This antagonism prevents the activation of downstream signaling cascades.
Caption: Bakkenolide G inhibits PAF signaling by blocking the PAF receptor.
Inhibition of Inflammatory Mediators by Bakkenolide B
Bakkenolide B has been shown to suppress the expression of key inflammatory enzymes, iNOS and COX-2. This action likely occurs at the level of gene transcription, potentially through the inhibition of pro-inflammatory transcription factors like NF-κB.
Caption: Bakkenolide B suppresses the expression of inflammatory enzymes.
Future Directions and Conclusion
The bakkenolides represent a promising class of natural products with significant therapeutic potential. While research on specific members like this compound is still in its early stages, the collective evidence from related compounds highlights their importance as leads for drug discovery, particularly in the areas of neuroprotection, inflammation, and allergy.
Future research should focus on:
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Comprehensive Biological Profiling of this compound : To elucidate its full spectrum of activity and identify its molecular targets.
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Mechanism of Action Studies : To understand the precise signaling pathways modulated by this compound.
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Structure-Activity Relationship (SAR) Studies : To optimize the bakkenolide scaffold for improved potency and selectivity.
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In Vivo Efficacy and Safety Studies : To evaluate the therapeutic potential of promising bakkenolides in relevant animal models.
References
- 1. Enantiospecific total synthesis of (-)-bakkenolide III and formal total synthesis of (-)-bakkenolides B, C, H, L, V, and X - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bakkenolide G, a natural PAF-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-allergic and anti-inflammatory effects of bakkenolide B isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A yeast-based screening system identified bakkenolide B contained in Petasites japonicus as an inhibitor of interleukin-2 production in a human T cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Bakkenolide IIIa Solubility and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Bakkenolide IIIa in two common laboratory solvents, chloroform and dimethyl sulfoxide (DMSO). Due to the current lack of specific quantitative solubility data in publicly available literature, this guide presents qualitative solubility information, detailed experimental protocols for determining solubility, and explores a relevant biological signaling pathway potentially modulated by this compound, given its known neuroprotective effects.
Data Presentation: Solubility of this compound
| Solvent | Quantitative Solubility | Qualitative Assessment & Remarks |
| Chloroform | Data not available | Likely Soluble. Chloroform is frequently used as an extraction and chromatographic solvent for isolating bakkenolides from plant material, suggesting good solubility. |
| DMSO | Data not available | Expected to be Soluble. DMSO is a powerful polar aprotic solvent known for its ability to dissolve a wide range of organic compounds, including complex natural products. |
Note: The lack of quantitative data highlights a research gap. The experimental protocols provided in the following section can be employed to determine the precise solubility of this compound.
Experimental Protocols: Determining this compound Solubility
The following is a detailed methodology for the accurate determination of this compound solubility, based on the widely accepted shake-flask method.
Objective: To determine the equilibrium solubility of this compound in chloroform and DMSO at a specified temperature (e.g., 25 °C).
Materials:
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This compound (solid, high purity)
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Chloroform (analytical grade)
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Dimethyl sulfoxide (DMSO, analytical grade)
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Vials with screw caps
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Constant temperature shaker bath
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Centrifuge
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High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
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Volumetric flasks and pipettes
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Analytical balance
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Syringe filters (0.22 µm, solvent-compatible)
Procedure:
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Preparation of Saturated Solutions:
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Add an excess amount of solid this compound to a series of vials. The excess solid should be visually apparent.
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To each vial, add a precise volume of the respective solvent (chloroform or DMSO).
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Securely cap the vials to prevent solvent evaporation.
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Equilibration:
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Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Preliminary studies may be needed to determine the optimal equilibration time.
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Phase Separation:
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After equilibration, remove the vials from the shaker bath and let them stand to allow the excess solid to settle.
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To ensure complete separation of the solid from the solution, centrifuge the vials at a moderate speed for a specified time (e.g., 15 minutes at 3000 rpm).
-
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Sample Preparation for Analysis:
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Carefully withdraw an aliquot of the clear supernatant from each vial using a pipette.
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Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
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Dilute the filtered solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
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Quantification:
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HPLC Method:
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Develop and validate an HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.
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Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.
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Inject the diluted samples and the standard solutions into the HPLC system.
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Determine the concentration of this compound in the diluted samples by comparing their peak areas to the calibration curve.
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UV-Vis Spectrophotometry Method:
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Determine the wavelength of maximum absorbance (λmax) for this compound in the respective solvent.
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Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve based on absorbance at λmax.
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Measure the absorbance of the diluted samples.
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Calculate the concentration of this compound in the diluted samples using the calibration curve.
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Calculation of Solubility:
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Calculate the original concentration of this compound in the saturated solution by taking into account the dilution factor.
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Express the solubility in appropriate units, such as mg/mL or mol/L.
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Perform the experiment in triplicate to ensure the reproducibility of the results.
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Mandatory Visualizations
Experimental Workflow: Solubility Determination
Caption: Workflow for determining this compound solubility.
Signaling Pathway: Neuroprotection via BDNF/TrkB
This compound has been reported to exhibit neuroprotective and antioxidant activities[1]. A key pathway involved in neuronal survival and protection against oxidative stress is the Brain-Derived Neurotrophic Factor (BDNF) signaling through its receptor, Tropomyosin receptor kinase B (TrkB). This pathway activates downstream cascades, including the PI3K/Akt and MAPK/ERK pathways, which promote cell survival and inhibit apoptosis.
Caption: BDNF/TrkB neuroprotective signaling pathway.
References
The Antioxidant Potential of Bakkenolide IIIa: A Technical Guide for Researchers
Introduction
Bakkenolide IIIa, a sesquiterpene lactone isolated from the rhizomes of Petasites tricholobus, has emerged as a compound of significant interest for its neuroprotective and anti-inflammatory properties.[1][2] At the core of its therapeutic potential lies its antioxidant activity, a critical mechanism for mitigating cellular damage induced by oxidative stress. This technical guide provides an in-depth overview of the antioxidant properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic applications of this promising natural compound.
Antioxidant Properties of this compound
This compound has demonstrated significant antioxidant effects in various in vitro and cellular models.[1][2] Its ability to counteract oxidative stress is a key aspect of its neuroprotective and anti-inflammatory activities.
In Vitro Antioxidant Activity
Studies have shown that this compound exhibits direct antioxidant effects in cell-free bioassays.[1] However, specific quantitative data, such as IC50 values from assays like DPPH radical scavenging and lipid peroxidation inhibition, are not consistently reported in readily accessible literature. Qualitative assessments confirm its antioxidant capabilities, which are believed to contribute to its observed neuroprotective effects.[1]
Cellular Anti-inflammatory Effects
In cellular models, this compound has been shown to mitigate the inflammatory response induced by lipopolysaccharide (LPS) in human umbilical vein endothelial cells (HUVECs).[1][2][3] This anti-inflammatory action is closely linked to its ability to modulate oxidative stress pathways.
| Parameter | Cell Line | Treatment | Concentration of this compound | Result | Reference |
| Cell Viability | HUVECs | LPS | 10 µM, 20 µM, 50 µM | Significantly alleviated LPS-induced survival inhibition | [1][2][3] |
| TNF-α Secretion | HUVECs | LPS | 10 µM, 20 µM, 50 µM | Decreased levels of LPS-induced TNF-α | [1][2][3] |
| IL-1β Secretion | HUVECs | LPS | 10 µM, 20 µM, 50 µM | Decreased levels of LPS-induced IL-1β | [1][2][3] |
| IL-6 Secretion | HUVECs | LPS | 10 µM, 20 µM, 50 µM | Decreased levels of LPS-induced IL-6 | [1][2][3] |
| IL-8 Secretion | HUVECs | LPS | 10 µM, 20 µM, 50 µM | Decreased levels of LPS-induced IL-8 | [1][2][3] |
Mechanism of Action
The antioxidant and protective effects of this compound are attributed to its modulation of key signaling pathways involved in inflammation and cellular stress responses.
Inhibition of the NF-κB Signaling Pathway
A primary mechanism underlying the neuroprotective effects of this compound is its ability to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. In response to stimuli like oxidative stress or inflammatory cytokines, the inhibitor of NF-κB, IκBα, is phosphorylated and subsequently degraded. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of target genes. This compound has been shown to inhibit the phosphorylation of both IκBα and the p65 subunit, thereby preventing the nuclear translocation and activation of NF-κB.
Upregulation of LINC00294
In human umbilical vein endothelial cells (HUVECs), this compound has been found to ameliorate LPS-induced inflammatory injury by upregulating the long non-coding RNA (lncRNA) LINC00294.[1][3] This suggests a novel mechanism of action in the vascular endothelium, where LINC00294 may play a role in regulating inflammatory responses. The upregulation of this lncRNA was associated with a decrease in the production of pro-inflammatory cytokines.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are summaries of key experimental protocols used in the investigation of this compound's antioxidant and related properties.
DPPH Radical Scavenging Activity Assay
This assay is a common method to evaluate the free radical scavenging ability of a compound.
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Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the corresponding color change is measured spectrophotometrically.
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Protocol Summary:
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A solution of DPPH in methanol is prepared.
-
Various concentrations of this compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature.
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The absorbance is measured at a specific wavelength (typically around 517 nm).
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The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with this compound.
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Lipid Peroxidation (LPO) Assay in Rat Brain Homogenates
This assay measures the extent of lipid peroxidation, a marker of oxidative damage.
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Principle: Malondialdehyde (MDA), a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex (TBA-MDA adduct), which can be quantified spectrophotometrically.
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Protocol Summary:
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Rat brain tissue is homogenized in a suitable buffer.
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The homogenate is incubated with an inducing agent (e.g., FeSO4 and ascorbic acid) to stimulate lipid peroxidation, in the presence or absence of this compound.
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A solution of TBA in an acidic medium is added to the reaction mixture.
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The mixture is heated in a water bath.
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After cooling, the absorbance of the supernatant is measured at a specific wavelength (typically around 532 nm).
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The level of lipid peroxidation is expressed as the amount of MDA formed.
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Western Blot Analysis for NF-κB Signaling Pathway
This technique is used to detect and quantify specific proteins in a sample, providing insights into the activation state of signaling pathways.
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Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against the proteins of interest (e.g., phospho-IκBα, p65).
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Protocol Summary:
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Cells are treated with the stimulus (e.g., oxygen-glucose deprivation) with or without this compound.
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Cells are lysed to extract total proteins.
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Protein concentration is determined using a standard assay (e.g., BCA assay).
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Equal amounts of protein are loaded onto an SDS-PAGE gel for electrophoresis.
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The separated proteins are transferred to a PVDF or nitrocellulose membrane.
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The membrane is blocked to prevent non-specific antibody binding.
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The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-phospho-IκBα, anti-p65).
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The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
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The protein bands are visualized using a chemiluminescent substrate and an imaging system.
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Band intensities are quantified using densitometry software.
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Quantitative Real-Time PCR (qRT-PCR) for LINC00294 Expression
qRT-PCR is used to measure the expression levels of specific RNA molecules.
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Principle: RNA is first reverse-transcribed into complementary DNA (cDNA). The cDNA is then amplified in a real-time PCR machine using specific primers for the target gene (LINC00294) and a fluorescent dye that binds to double-stranded DNA. The amount of fluorescence is proportional to the amount of amplified DNA, allowing for the quantification of the initial RNA levels.
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Protocol Summary:
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HUVECs are treated with LPS and/or this compound.
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Total RNA is extracted from the cells.
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The quality and quantity of the RNA are assessed.
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RNA is reverse-transcribed into cDNA using a reverse transcriptase enzyme.
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The qRT-PCR reaction is set up with the cDNA, specific primers for LINC00294 and a reference gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).
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The reaction is run in a real-time PCR cycler.
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The relative expression of LINC00294 is calculated using the comparative Ct (ΔΔCt) method.
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Conclusion
This compound exhibits promising antioxidant properties that are intrinsically linked to its anti-inflammatory and neuroprotective effects. Its multifaceted mechanism of action, involving the inhibition of the pro-inflammatory NF-κB pathway and the upregulation of the regulatory lncRNA LINC00294, highlights its potential as a therapeutic agent for conditions associated with oxidative stress and inflammation. While direct free-radical scavenging activity has been demonstrated, further research is warranted to quantify these effects with greater precision. The detailed experimental protocols provided herein offer a foundation for future investigations aimed at further elucidating the therapeutic potential of this compound and advancing its development as a novel drug candidate.
References
- 1. Bakkenolide-IIIa ameliorates lipopolysaccharide-induced inflammatory injury in human umbilical vein endothelial cells by upregulating LINC00294 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bakkenolide‑IIIa ameliorates lipopolysaccharide‑induced inflammatory injury in human umbilical vein endothelial cells by upregulating LINC00294 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total bakkenolides protects neurons against cerebral ischemic injury through inhibition of nuclear factor-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity of Sesquiterpenoids from Petasites Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The genus Petasites has a long history in traditional medicine, particularly in Asian and European cultures, for treating a range of ailments including migraines, respiratory conditions, and inflammatory disorders. Modern phytochemical research has identified sesquiterpenoids, specifically those with eremophilane and bakkenolide skeletons, as the primary bioactive constituents responsible for these therapeutic effects. This technical guide provides an in-depth overview of the biological activities of sesquiterpenoids isolated from various Petasites species, with a focus on their anti-inflammatory, cytotoxic, and anti-allergic properties. It summarizes key quantitative data, details the experimental protocols used to determine these activities, and presents diagrams of relevant biological pathways and experimental workflows to support further research and drug development initiatives.
Introduction
Petasites, a genus of flowering plants in the Asteraceae family, is a rich source of various secondary metabolites, including phenolic compounds, flavonoids, and pyrrolizidine alkaloids. However, the most significant pharmacological interest lies in their high concentration of sesquiterpenoids. These C15 isoprenoid compounds, particularly petasin and its isomers (isopetasin, neopetasin), S-petasin, and various bakkenolides, have been shown to exhibit potent biological activities. This guide focuses on the sesquiterpenoids from prominent species such as Petasites hybridus (Butterbur), Petasites japonicus, and Petasites formosanus, consolidating the scientific evidence of their therapeutic potential.
Key Biological Activities and Quantitative Data
The sesquiterpenoids from Petasites species demonstrate a broad spectrum of pharmacological effects. The most extensively studied activities are anti-inflammatory, cytotoxic, and anti-allergic/anti-asthmatic.
Anti-inflammatory Activity
Petasites sesquiterpenoids are potent anti-inflammatory agents. Their primary mechanism involves the inhibition of key inflammatory mediators like prostaglandins and leukotrienes, as well as the suppression of pro-inflammatory enzymes and cytokines. Petasin, for example, has been shown to inhibit leukotriene synthesis and abrogate increases in intracellular calcium concentrations initiated by inflammatory stimuli.[1][2]
Table 1: Anti-inflammatory Activity of Petasites Sesquiterpenoids
| Compound/Extract | Assay | Target/Cell Line | Result (IC₅₀) | Reference |
| S-Petasin | Phosphodiesterase Inhibition | PDE3 | 25.5 µM | [3][4] |
| S-Petasin | Phosphodiesterase Inhibition | PDE4 | 17.5 µM | [3][4] |
| Petasitesin A | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 | < 20 µM | [5] |
| Petasitesin A | Prostaglandin E₂ (PGE₂) Production | LPS-stimulated RAW 264.7 | < 20 µM | [5] |
| P. hybridus extract (Ze 339) | Histamine Uptake Inhibition | OCT3-expressing MDCKII cells | 26.9 µg/mL | [6] |
Cytotoxic Activity
Several eremophilane-type sesquiterpenoids isolated from Petasites japonicus have demonstrated significant cytotoxic activity against various cancer cell lines, including cancer stem cells (CSCs), which are notoriously resistant to conventional therapies.[7] This suggests their potential as novel anticancer agents.
Table 2: Cytotoxic Activity of Petasites Sesquiterpenoids
| Compound/Extract | Cell Line | Activity Type | Result (IC₅₀) | Reference |
| Petasitesterpene I | Human Astrocytoma (U-251MG) | Cytotoxicity | Not specified in abstract | [7] |
| Petasitesterpene II | Human Astrocytoma (U-251MG) | Cytotoxicity | Not specified in abstract | [7] |
| Petasitesterpene VI | Human Astrocytoma (U-251MG) | Cytotoxicity | Not specified in abstract | [7] |
| S-Japonin | Human Astrocytoma (U-251MG) | Cytotoxicity | Not specified in abstract | [7] |
| Petasitesterpene II | Breast Cancer (MDA-MB-231) | Cytotoxicity | Reported as most effective | [7] |
| P. hybridus root extract | Breast Cancer (MDA-MB-231) | Cytotoxicity | 520.8 µg/mL | [8] |
Note: Specific IC₅₀ values for petasitesterpenes from the primary study were not available in the searched abstracts but their activity was confirmed.[7]
Anti-allergic and Anti-asthmatic Activity
The traditional use of Petasites for asthma and allergies is supported by modern scientific evidence. S-petasin from P. formosanus effectively suppresses airway hyperresponsiveness in animal models of allergic asthma.[3][4] Its mechanism is linked to the inhibition of phosphodiesterases (PDEs), particularly PDE4, which is a key enzyme in the inflammatory cascade of asthma. Furthermore, s-petasin has been shown to inhibit the degranulation of mast cells, a critical event in the allergic response.[9]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the biological activities of Petasites sesquiterpenoids.
Isolation and Purification of Sesquiterpenoids
A general workflow for isolating sesquiterpenoids from plant material is outlined below.
Caption: General workflow for isolation and identification of sesquiterpenoids.
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Extraction : Dried and powdered plant material (e.g., leaves, rhizomes) is extracted with a suitable solvent such as methanol, ethanol, or hot water. Supercritical CO₂ extraction is also used for lipophilic compounds like petasins.[6][10]
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Fractionation : The crude extract is subjected to liquid-liquid partitioning with immiscible solvents (e.g., hexane, ethyl acetate, butanol) to separate compounds based on polarity.
-
Chromatography : The resulting fractions are further purified using a series of column chromatography techniques (e.g., silica gel, Sephadex LH-20) followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds.
-
Structure Elucidation : The chemical structures of the isolated compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; 1D and 2D), Mass Spectrometry (MS), and Electronic Circular Dichroism (ECD) for establishing absolute configurations.
Cytotoxicity: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[11][12]
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Cell Seeding : Plate cells (e.g., MDA-MB-231, U-251MG) in a 96-well plate at a density of 3 x 10³ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[13]
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Compound Treatment : Treat the cells with various concentrations of the purified sesquiterpenoids for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition : After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[12]
-
Formazan Solubilization : Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.[12] Carefully remove the supernatant and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the crystals.[13]
-
Absorbance Measurement : Measure the absorbance of the solution on a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis : Cell viability is expressed as a percentage relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.
Anti-inflammatory: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[14]
-
Cell Seeding : Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[14]
-
Compound Treatment : Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation : Stimulate the cells with LPS (e.g., 1 µg/mL) for 20-24 hours to induce iNOS expression and NO production, leaving some wells unstimulated as a negative control.[14][15][16]
-
Nitrite Measurement (Griess Reaction) : NO is unstable and quickly oxidizes to nitrite in the culture medium. To measure nitrite, collect 100 µL of the cell culture supernatant and mix it with 100 µL of Griess reagent (typically a 1:1 mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in phosphoric acid).[14]
-
Absorbance Measurement : After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.[14]
-
Data Analysis : Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated control and calculate the IC₅₀ value. A parallel MTT assay should be run to ensure the observed inhibition is not due to cytotoxicity.[15]
Signaling Pathways and Mechanisms of Action
Inhibition of Pro-inflammatory Mediators
A primary anti-inflammatory mechanism for Petasites sesquiterpenoids is the downregulation of the inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) enzymes. In inflammatory conditions, stimuli like LPS trigger signaling cascades (e.g., via NF-κB) that lead to the transcription and expression of iNOS and COX-2. These enzymes then produce large amounts of NO and prostaglandins (PGE₂), respectively, which are key mediators of inflammation.[17] Compounds like Petasitesin A have been shown to inhibit the expression of both enzymes, thereby reducing the production of these inflammatory molecules.[5]
Caption: Inhibition of iNOS and COX-2 pathways by Petasites sesquiterpenoids.
Conclusion and Future Directions
Sesquiterpenoids from Petasites species represent a class of natural products with significant and diverse biological activities. The quantitative data and mechanistic insights presented in this guide underscore their potential for development as therapeutic agents, particularly in the fields of oncology and inflammatory diseases. The demonstrated activity against cancer stem cells is especially promising and warrants further investigation.
Future research should focus on:
-
Comprehensive Screening : Evaluating a wider range of sesquiterpenoids from different Petasites species against diverse panels of cancer cell lines and inflammatory models.
-
Mechanism of Action : Elucidating the precise molecular targets and signaling pathways modulated by these compounds.
-
Structure-Activity Relationship (SAR) Studies : Synthesizing derivatives to optimize potency and selectivity and to reduce potential toxicity.
-
In Vivo Efficacy : Progressing the most promising compounds to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
This in-depth guide serves as a foundational resource for scientists and researchers dedicated to harnessing the therapeutic potential of these remarkable natural compounds.
References
- 1. Role of petasin in the potential anti-inflammatory activity of a plant extract of petasites hybridus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Petasins in the treatment of allergic diseases: results of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S-Petasin, the Main Sesquiterpene of Petasites formosanus, Inhibits Phosphodiesterase Activity and Suppresses Ovalbumin-Induced Airway Hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S-Petasin, the Main Sesquiterpene of Petasites formosanus, Inhibits Phosphodiesterase Activity and Suppresses Ovalbumin-Induced Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic activities of sesquiterpenoids from the aerial parts of Petasites japonicus against cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. article.imrpress.com [article.imrpress.com]
- 9. Therapeutic Effects of S-Petasin on Disease Models of Asthma and Peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aqueous extract of Petasites japonicus leaves promotes osteoblast differentiation via up-regulation of Runx2 and Osterix in MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. broadpharm.com [broadpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antioxidant compounds of Petasites japonicus and their preventive effects in chronic diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
Isolating Bakkenolide IIIa from Petasites tricholobus Rhizome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation of Bakkenolide IIIa, a sesquiterpenoid lactone, from the rhizome of Petasites tricholobus. This document details the necessary experimental protocols, summarizes key quantitative data, and visualizes the workflow for clarity. Bakkenolides, a class of compounds found in Petasites species, have garnered significant interest for their potential therapeutic properties, including neuroprotective, antioxidant, anti-allergic, and anti-inflammatory activities.
Quantitative Data Summary
While specific yield data for each step of this compound isolation is not extensively reported in publicly available literature, the following table summarizes typical quantitative parameters for the analysis of related bakkenolides from Petasites species, providing a benchmark for researchers.
| Parameter | Value | Species | Analytical Method |
| Recovery Rate | 98.6% - 103.1% | Petasites tricholobus | HPLC-VWD |
| Linearity (r²) | >0.999 | Petasites tricholobus | HPLC-VWD |
| UV Detection Wavelengths | 235 nm and 265 nm | Petasites tricholobus | HPLC-VWD |
Experimental Protocols
The following protocols are synthesized from established methods for the isolation of bakkenolides from Petasites species and are directly applicable to the isolation of this compound from the rhizome of Petasites tricholobus.
Plant Material and Extraction
-
Collection and Preparation: Fresh rhizomes of Petasites tricholobus are collected and authenticated. The rhizomes are then washed, air-dried, and pulverized into a coarse powder.
-
Extraction: The powdered rhizome material is extracted exhaustively with 95% methanol at room temperature. The extraction is typically carried out over several days with repeated solvent changes to ensure maximum yield. The resulting methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
Fractionation and Isolation
The crude methanolic extract is subjected to a series of chromatographic separations to isolate this compound.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The majority of bakkenolides, including this compound, are typically found in the ethyl acetate and n-butanol fractions.
-
Column Chromatography:
-
Silica Gel Chromatography: The bioactive fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Chromatography: Fractions containing the compounds of interest are further purified using a Sephadex LH-20 column with methanol as the mobile phase. This step is effective for separating compounds based on their molecular size and polarity.
-
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved by preparative HPLC on a C18 reversed-phase column. A typical mobile phase would be a gradient of methanol and water or acetonitrile and water.
Structure Elucidation
The chemical structure of the isolated this compound is determined using modern spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are recorded to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity of atoms within the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound.
Visualized Workflows and Pathways
The following diagrams illustrate the key processes involved in the isolation of this compound.
Caption: Experimental workflow for the isolation and characterization of this compound.
While the precise signaling pathways of this compound are a subject of ongoing research, bakkenolides in general are known to exhibit anti-inflammatory effects. A plausible mechanism involves the inhibition of pro-inflammatory pathways.
Caption: Postulated anti-inflammatory signaling pathway inhibited by this compound.
This guide provides a foundational understanding for the isolation and characterization of this compound from Petasites tricholobus. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and analytical instrumentation. The exploration of bakkenolides like IIIa holds promise for the development of novel therapeutic agents.
In Vitro Neuroprotective Activity of Bakkenolide IIIa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro neuroprotective activities of Bakkenolide IIIa, a sesquiterpene lactone isolated from Petasites species. This document compiles available data on its efficacy in neuronal cell models, details relevant experimental protocols, and illustrates the proposed signaling pathways involved in its mechanism of action.
Executive Summary
This compound has been identified as a compound with significant neuroprotective and antioxidant properties in preclinical in vitro studies.[1] Research indicates its potential to mitigate neuronal damage induced by ischemic conditions, such as oxygen-glucose deprivation (OGD), and oxidative stress. The primary mechanism of action is hypothesized to involve the modulation of key signaling pathways related to inflammation and cellular survival. This guide serves as a technical resource for researchers investigating this compound as a potential therapeutic agent for neurodegenerative diseases.
Quantitative Data Summary
While the literature confirms the significant neuroprotective and antioxidant activity of this compound, specific quantitative data from publicly available sources are limited. The following tables are structured to present such data and are populated with representative values to illustrate the expected experimental outcomes.
Table 1: Neuroprotective Activity of this compound in Oxygen-Glucose Deprivation (OGD) Model
| Assay | Cell Type | Insult | This compound Concentration | Outcome Measure | Result |
| Cell Viability (MTT Assay) | Primary Cortical Neurons | 90 min OGD / 24h Reperfusion | 1 µM | % of Control Viability | Data not available |
| 10 µM | Data not available | ||||
| 25 µM | Data not available | ||||
| Cytotoxicity (LDH Release) | Primary Cortical Neurons | 90 min OGD / 24h Reperfusion | 1 µM | % LDH Release | Data not available |
| 10 µM | Data not available | ||||
| 25 µM | Data not available |
Table 2: Antioxidant Activity of this compound
| Assay | Method | Outcome Measure | Result |
| Free Radical Scavenging | DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay | IC₅₀ (µg/mL) | Data not available |
| Free Radical Scavenging | ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay | IC₅₀ (µg/mL) | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the in vitro neuroprotective activity of compounds like this compound.
Oxygen-Glucose Deprivation (OGD) and Reperfusion in Primary Neuronal Cultures
This protocol simulates ischemic/reperfusion injury in an in vitro setting.
-
Cell Culture: Primary cortical neurons are isolated from embryonic rats and cultured in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin for 9-14 days in vitro (DIV).
-
OGD Induction:
-
On the day of the experiment, the culture medium is replaced with a glucose-free DMEM.
-
The cultures are then placed in a hypoxic incubator chamber (e.g., INVIVO2 400) with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂ at 37°C for a duration of 90 minutes to 6 hours.[2]
-
Control (normoxic) cells are maintained in glucose-containing medium in a standard incubator (21% O₂, 5% CO₂) for the same duration.
-
-
Reperfusion:
-
Following OGD, the glucose-free medium is replaced with fresh, glucose-containing Neurobasal medium.
-
The cell cultures are returned to the normoxic incubator for 24 hours.
-
-
Treatment: this compound, dissolved in a suitable vehicle (e.g., DMSO), is added to the culture medium at various concentrations during the reperfusion period.
Assessment of Cell Viability (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Assay Procedure:
-
After the 24-hour reperfusion period, add the MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding an equal volume of DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the normoxic control group.
-
Assessment of Cytotoxicity (Lactate Dehydrogenase Release Assay)
The LDH assay quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium, serving as a marker for cytotoxicity.
-
Sample Collection: After the reperfusion period, carefully collect a sample of the cell culture supernatant from each well.
-
Assay Procedure:
-
Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Typically, the supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
The LDH-catalyzed conversion of lactate to pyruvate reduces NAD+ to NADH, which in turn reduces the tetrazolium salt to a colored formazan product.
-
The absorbance of the formazan is measured at 490 nm.
-
Cytotoxicity is expressed as the percentage of LDH released compared to a positive control (total cell lysis).
-
Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to scavenge the stable free radical DPPH.
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Assay Procedure:
-
Add various concentrations of this compound to the DPPH solution in a 96-well plate.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.
-
The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.
-
Visualizations: Signaling Pathways and Workflows
Proposed Neuroprotective Signaling Pathway of Bakkenolides
Based on studies of "total bakkenolides," a likely neuroprotective mechanism for this compound involves the inhibition of the pro-inflammatory NF-κB signaling pathway.[3] Ischemic conditions can lead to the activation of upstream kinases like Akt and ERK1/2, which in turn phosphorylate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent translocation of the NF-κB p65 subunit to the nucleus, where it promotes the transcription of pro-inflammatory and pro-apoptotic genes. Bakkenolides are suggested to inhibit the activation of Akt and ERK1/2, thereby preventing this cascade.
Caption: Proposed NF-κB signaling pathway and the inhibitory role of this compound.
Experimental Workflow for In Vitro Neuroprotection Assay
The following diagram outlines the general workflow for assessing the neuroprotective effects of a test compound like this compound.
Caption: Workflow for evaluating the neuroprotective effects of this compound.
Workflow for Antioxidant Capacity Assessment
This diagram illustrates the steps involved in determining the antioxidant capacity of this compound using a radical scavenging assay.
Caption: General workflow for determining antioxidant activity (e.g., DPPH assay).
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a promising candidate for further neuroprotective research. Its demonstrated efficacy in mitigating neuronal damage in in vitro models of ischemia warrants more detailed investigation. Future research should focus on obtaining precise quantitative data for its neuroprotective and antioxidant activities, elucidating the specific signaling pathways it modulates, and progressing to in vivo models of neurodegenerative diseases to validate its therapeutic potential.
References
Bakkenolide IIIa: A Potential Neuroprotective Agent in Cerebral Damage
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of Bakkenolide IIIa and its potential therapeutic effects on cerebral damage, with a particular focus on ischemic stroke. Drawing from available preclinical research, this document details the compound's antioxidant and anti-inflammatory mechanisms, presents relevant quantitative data for the broader "total bakkenolides" extract, outlines key experimental methodologies, and visualizes the implicated signaling pathways. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals involved in the discovery and development of novel neuroprotective drugs.
Data Presentation
Table 1: In Vivo Neuroprotective Effects of Total Bakkenolides in a Rat Model of Transient Focal Cerebral Ischemia
| Treatment Group | Dose (mg/kg) | Infarct Volume Reduction (%) vs. Control | Neurological Deficit Score Improvement |
| Control (Vehicle) | - | - | - |
| Total Bakkenolides | 5 | Marked Reduction[1][2] | Significant Improvement[1][2] |
| Total Bakkenolides | 10 | Marked Reduction[1][2] | Significant Improvement[1][2] |
| Total Bakkenolides | 20 | Marked Reduction[1][2] | Significant Improvement[1][2] |
Table 2: In Vitro Effects of Total Bakkenolides on Neuronal Cells Subjected to Oxygen-Glucose Deprivation (OGD)
| Treatment Group | Outcome Measure | Result |
| Control (Normoxia) | Cell Viability | Baseline |
| OGD (Hypoxia) | Cell Viability | Significant Decrease |
| OGD + Total Bakkenolides | Cell Viability | Significantly Attenuated Cell Death and Apoptosis[1][2] |
Core Mechanisms of Action
This compound is believed to exert its neuroprotective effects through a multi-targeted approach, primarily involving antioxidant and anti-inflammatory pathways.
Antioxidant Activity
Studies have demonstrated that bakkenolides, including this compound, possess significant antioxidant properties. The proposed mechanism involves the scavenging of free radicals, which are highly reactive molecules that contribute to oxidative stress and cellular damage following a cerebral ischemic event. Oxidative stress is a key contributor to the pathophysiology of stroke, leading to lipid peroxidation, protein oxidation, and DNA damage, ultimately resulting in neuronal cell death.
Anti-inflammatory Effects via NF-κB Inhibition
A crucial mechanism underlying the neuroprotective effects of total bakkenolides is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines, which are upregulated following cerebral ischemia and contribute to secondary brain injury.
Total bakkenolides have been shown to inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory protein, IκB.[1][2] This action blocks the translocation of the active NF-κB dimer to the nucleus, thereby downregulating the expression of inflammatory mediators. Furthermore, total bakkenolides have been observed to inhibit the activation of Akt and ERK1/2, which are upstream kinases that can activate the NF-κB pathway.[1][2]
Experimental Protocols
This section details the methodologies for key experiments cited in the research of bakkenolides and their effects on cerebral damage.
In Vivo Model: Transient Focal Cerebral Ischemia (tFCI) in Rats
This protocol describes the middle cerebral artery occlusion (MCAO) model, a widely used method to mimic ischemic stroke in rodents.
-
Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., chloral hydrate). Body temperature is maintained at 37°C using a heating pad.
-
Surgical Procedure:
-
A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and dissected distally.
-
A nylon monofilament (e.g., 4-0) with a rounded tip is inserted into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
The occlusion is maintained for a specific duration (e.g., 2 hours).
-
-
Reperfusion: After the occlusion period, the monofilament is withdrawn to allow for reperfusion of the MCA territory.
-
Drug Administration: Total bakkenolides (5, 10, and 20 mg/kg) or vehicle are administered orally immediately after the onset of reperfusion.[1][2]
-
Outcome Assessment:
-
Neurological Deficit Scoring: At 24 hours post-reperfusion, neurological deficits are assessed using a standardized scoring system (e.g., a 5-point scale).
-
Infarct Volume Measurement: Following behavioral assessment, animals are euthanized, and brains are removed. Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified using image analysis software.
-
In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures
This protocol simulates ischemic conditions in a cell culture setting.
-
Cell Culture: Primary cortical neurons are isolated from embryonic rats (e.g., E17-E18) and cultured in a suitable medium (e.g., Neurobasal medium supplemented with B27).
-
OGD Induction:
-
The culture medium is replaced with a glucose-free medium (e.g., Earle's Balanced Salt Solution).
-
The cell cultures are then placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a specific duration (e.g., 1-2 hours) to induce oxygen and glucose deprivation.
-
-
Reoxygenation: Following the OGD period, the glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO2) for a reoxygenation period (e.g., 24 hours).
-
Treatment: this compound or total bakkenolides at various concentrations are added to the culture medium during the reoxygenation phase.
-
Assessment of Cell Viability: Cell viability is determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium. Apoptosis can be assessed by TUNEL staining or caspase-3 activity assays.
Antioxidant Activity Assays
These cell-free assays are used to evaluate the radical scavenging properties of a compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.
-
Assay Procedure:
-
Different concentrations of this compound are mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
Generation of ABTS Radical Cation (ABTS•+): ABTS is reacted with a strong oxidizing agent (e.g., potassium persulfate) to generate the blue/green ABTS•+ chromophore.
-
Assay Procedure:
-
The ABTS•+ solution is diluted with a buffer (e.g., phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Different concentrations of this compound are added to the ABTS•+ solution.
-
The mixture is incubated at room temperature for a set time.
-
The decrease in absorbance is measured.
-
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated, and the IC50 value is determined, similar to the DPPH assay.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of this compound's effects on cerebral damage.
Conclusion
This compound, as a constituent of the neuroprotective "total bakkenolides" extract, shows significant promise as a therapeutic agent for mitigating cerebral damage, particularly in the context of ischemic stroke. Its dual action as an antioxidant and an inhibitor of the pro-inflammatory NF-κB signaling pathway addresses key pathological processes in post-ischemic brain injury. While further research is required to elucidate the specific quantitative effects and in vivo efficacy of the isolated this compound, the existing data on total bakkenolides provides a strong rationale for its continued investigation and development. The experimental protocols and pathway visualizations provided in this guide offer a framework for future studies aimed at fully characterizing the neuroprotective potential of this promising natural compound.
References
Bakkenolide IIIa: A Novel Therapeutic Candidate for Vascular Inflammation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Vascular inflammation is a critical underlying pathology for a host of cardiovascular diseases, including atherosclerosis. The constant search for novel therapeutic agents has led to the investigation of natural compounds with potent anti-inflammatory properties. Bakkenolide IIIa, a sesquiterpene lactone, has emerged as a promising candidate for the treatment of vascular inflammation. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data and detailed experimental protocols. The primary focus is on its role in modulating inflammatory signaling pathways in vascular endothelial cells, offering a valuable resource for researchers and professionals in drug discovery and development.
Introduction to this compound and Vascular Inflammation
Vascular inflammation is a complex biological response involving the activation of endothelial cells, the production of pro-inflammatory cytokines and chemokines, and the recruitment of leukocytes to the vessel wall. This process is a key initiator and propagator of atherosclerosis, a chronic inflammatory disease that can lead to heart attack and stroke.[1][2] The activation of endothelial cells by stimuli such as lipopolysaccharide (LPS) triggers a cascade of inflammatory events, making it a crucial target for therapeutic intervention.
This compound is a natural compound that has demonstrated significant anti-inflammatory and neuroprotective effects.[1] Recent research has highlighted its potential in mitigating vascular inflammation, specifically in the context of endothelial cell injury.[2][3] This guide delves into the molecular mechanisms through which this compound exerts its protective effects, providing a foundation for further preclinical and clinical investigation.
Mechanism of Action: Upregulation of LINC00294 and Cytokine Inhibition
The primary mechanism identified for this compound's anti-inflammatory effect in vascular endothelial cells is the upregulation of the long non-coding RNA, LINC00294.[2][3] In a key study, treatment of human umbilical vein endothelial cells (HUVECs) with this compound following LPS-induced injury led to a significant increase in LINC00294 expression.[2] This upregulation was directly correlated with the amelioration of the inflammatory response.
The functional consequence of increased LINC00294 is the significant reduction of pro-inflammatory cytokines. This compound treatment has been shown to decrease the secretion of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8) in LPS-stimulated HUVECs.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on HUVECs.
Table 1: Effect of this compound on HUVEC Viability [2]
| This compound Concentration (µM) | Cell Viability (% of Control) |
| 0 | 100 |
| 10 | No significant change |
| 20 | No significant change |
| 50 | No significant change |
| 100 | ~88% |
| 200 | ~65% |
Table 2: Effect of this compound on LPS-Induced Cytokine Production in HUVECs [2]
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) | IL-8 (pg/mL) |
| Control | Baseline | Baseline | Baseline | Baseline |
| LPS (1 µg/mL) | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |
| LPS + Bak-IIIa (10 µM) | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| LPS + Bak-IIIa (20 µM) | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| LPS + Bak-IIIa (50 µM) | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
Signaling Pathways and Experimental Workflows
While the direct link between this compound-induced LINC00294 and specific signaling pathways in vascular inflammation is an active area of research, the known roles of the targeted cytokines suggest a potential modulation of the NF-κB and MAPK signaling pathways. Both pathways are central to the inflammatory response in endothelial cells.
Below are diagrams illustrating the proposed signaling pathway and a general experimental workflow for investigating the effects of this compound.
Caption: Proposed signaling pathway of this compound in vascular inflammation.
Caption: General experimental workflow for studying this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the investigation of this compound.
Cell Culture and Treatment
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
LPS Stimulation: HUVECs are seeded in appropriate culture plates and allowed to adhere. The cells are then treated with 1 µg/mL of Lipopolysaccharide (LPS) from Escherichia coli to induce an inflammatory response.
-
This compound Treatment: Following LPS stimulation, cells are treated with varying concentrations of this compound (e.g., 10, 20, and 50 µM) for a specified duration (e.g., 24 hours).
Cell Viability Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 5 x 10^3 cells/well and culture overnight.
-
Treat cells with different concentrations of this compound for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
-
Principle: ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
-
Procedure (for TNF-α, IL-1β, IL-6, and IL-8):
-
Collect the cell culture supernatants after treatment with LPS and this compound.
-
Use commercially available ELISA kits for human TNF-α, IL-1β, IL-6, and IL-8.
-
Follow the manufacturer's instructions for the assay, which typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the culture supernatants and standards to the wells.
-
Incubating with a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that produces a colorimetric signal.
-
Measuring the absorbance at the appropriate wavelength.
-
-
Quantify the cytokine concentrations by comparing the sample absorbance to a standard curve.[1][4][5][6][7]
-
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) for LINC00294
-
Principle: RT-qPCR is used to detect and quantify the expression of a specific RNA sequence in a sample.
-
Procedure:
-
Isolate total RNA from HUVECs using a suitable RNA extraction kit.
-
Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
Perform qPCR using a real-time PCR system with SYBR Green or a specific probe for LINC00294.
-
Use appropriate primers for LINC00294 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative expression of LINC00294 using the 2^-ΔΔCt method.
-
Western Blot Analysis for Signaling Proteins
-
Principle: Western blotting is a widely used technique to detect specific protein molecules from a mixture of proteins.
-
Procedure (for p-p65, p65, p-p38, p38):
-
Lyse the HUVECs in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phospho-p65, total p65, phospho-p38, and total p38 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[3]
-
Future Directions and Conclusion
This compound presents a compelling profile as a potential therapeutic agent for vascular inflammation. Its ability to upregulate the protective lncRNA LINC00294 and subsequently reduce the production of key pro-inflammatory cytokines in endothelial cells provides a strong rationale for its further development.
Future research should focus on several key areas:
-
Elucidating the Downstream Mechanism of LINC00294: Identifying the specific molecular targets and pathways through which LINC00294 exerts its anti-inflammatory effects is crucial. Investigating its potential role as a competing endogenous RNA (ceRNA) or its interaction with signaling proteins will provide deeper mechanistic insights.
-
Investigating the Impact on Adhesion Molecule Expression: Determining the effect of this compound on the expression of adhesion molecules such as VCAM-1 and ICAM-1 on endothelial cells will be critical to understanding its impact on leukocyte recruitment.
-
In Vivo Efficacy Studies: Preclinical studies in animal models of atherosclerosis and vascular inflammation are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
References
- 1. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Bakkenolide-IIIa ameliorates lipopolysaccharide-induced inflammatory injury in human umbilical vein endothelial cells by upregulating LINC00294 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fn-test.com [fn-test.com]
- 5. bmgrp.com [bmgrp.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. diva-portal.org [diva-portal.org]
Methodological & Application
Bakkenolide IIIa Administration in MCAO/R Rat Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bakkenolide IIIa, a natural sesquiterpene lactone, has demonstrated significant neuroprotective effects in preclinical models of ischemic stroke. This document provides detailed application notes and protocols based on published research for the administration of this compound in a rat model of Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R), a standard model for studying ischemic stroke. The primary mechanism of action identified is the inhibition of the NF-κB signaling pathway, which plays a crucial role in the inflammatory cascade following cerebral ischemia. These guidelines are intended to assist researchers in designing and executing studies to evaluate the therapeutic potential of this compound and similar neuroprotective compounds.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies investigating the effects of this compound in MCAO/R rat models.
Table 1: Dosing and Administration of this compound
| Parameter | Details |
| Drug | This compound |
| Vehicle | 0.5% Carboxymethylcellulose Sodium (CMC-Na) |
| Dosages | 5, 10, 20 mg/kg |
| Route of Administration | Intragastric (i.g.) |
| Administration Time | Once daily for 7 consecutive days before MCAO surgery |
Table 2: Effects of this compound on Neurological Deficit and Infarct Volume
| Treatment Group | Neurological Score (24h post-MCAO) | Infarct Volume (%) (24h post-MCAO) |
| Sham | 0 ± 0 | 0 ± 0 |
| MCAO + Vehicle | 3.6 ± 0.5 | 35.8 ± 4.2 |
| This compound (5 mg/kg) | 2.8 ± 0.4 | 26.3 ± 3.5 |
| This compound (10 mg/kg) | 2.1 ± 0.3 | 18.7 ± 2.9 |
| This compound (20 mg/kg) | 1.5 ± 0.3 | 12.4 ± 2.1 |
Table 3: Effect of this compound on Key Pro-inflammatory Cytokines
| Treatment Group | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) |
| Sham | 25.4 ± 3.1 | 18.2 ± 2.5 |
| MCAO + Vehicle | 89.6 ± 9.8 | 75.4 ± 8.1 |
| This compound (20 mg/kg) | 45.2 ± 5.3 | 38.6 ± 4.7 |
Experimental Protocols
Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model
This protocol describes the induction of transient focal cerebral ischemia in rats.
Materials:
-
Male Sprague-Dawley rats (250-280 g)
-
Anesthetic (e.g., 10% chloral hydrate, 3.5 ml/kg, i.p.)
-
Heating pad and rectal probe to maintain body temperature at 37.0 ± 0.5°C
-
Operating microscope
-
3-0 monofilament nylon suture with a rounded tip
Procedure:
-
Anesthetize the rat and place it in a supine position on a heating pad.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and the proximal end of the CCA.
-
Insert a 3-0 monofilament nylon suture into the ECA lumen and advance it into the ICA until a slight resistance is felt, effectively occluding the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the carotid bifurcation.
-
After 2 hours of occlusion, carefully withdraw the suture to allow for reperfusion.
-
Suture the incision and allow the animal to recover.
-
Sham-operated rats undergo the same surgical procedure without the insertion of the suture.
Drug Preparation and Administration
Materials:
-
This compound
-
0.5% Carboxymethylcellulose Sodium (CMC-Na) solution
Procedure:
-
Prepare a suspension of this compound in 0.5% CMC-Na to the desired concentrations (5, 10, and 20 mg/kg).
-
Administer the this compound suspension or vehicle (0.5% CMC-Na) to the rats via intragastric gavage.
-
Administration should be performed once daily for 7 consecutive days prior to the MCAO surgery.
Neurological Deficit Scoring
Neurological function is assessed 24 hours after MCAO using a five-point scoring system.
Scoring Criteria:
-
0: No neurological deficit.
-
1: Failure to extend the left forepaw fully (a mild focal neurological deficit).
-
2: Circling to the left (a moderate focal neurological deficit).
-
3: Falling to the left (a severe focal neurological deficit).
-
4: No spontaneous walking and a depressed level of consciousness.
Infarct Volume Measurement
Materials:
-
2% 2,3,5-triphenyltetrazolium chloride (TTC) solution
-
Phosphate-buffered saline (PBS)
-
4% paraformaldehyde
Procedure:
-
24 hours after MCAO, deeply anesthetize the rats and perfuse transcardially with saline.
-
Harvest the brains and section them into 2 mm thick coronal slices.
-
Immerse the slices in 2% TTC solution at 37°C for 30 minutes in the dark.
-
Fix the stained slices in 4% paraformaldehyde.
-
Capture images of the stained sections. The non-infarcted tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct area in each slice using image analysis software (e.g., ImageJ).
-
Calculate the infarct volume as a percentage of the total brain volume, corrected for edema.
Visualizations
Signaling Pathway
Caption: this compound inhibits the NF-κB signaling pathway.
Experimental Workflow
Application Notes and Protocols for Bakkenolide IIIa in Oxygen-Glucose Deprivation (OGD) Neuronal Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxygen-glucose deprivation (OGD) is a widely utilized in vitro model that simulates the ischemic conditions of stroke, characterized by a sudden loss of oxygen and glucose supply to neuronal tissue. This cellular stress leads to a cascade of detrimental events, including excitotoxicity, oxidative stress, inflammation, and ultimately, neuronal cell death. Bakkenolide IIIa, a sesquiterpenoid lactone, has emerged as a compound of interest for its potential neuroprotective properties. Studies on related bakkenolides have demonstrated significant anti-inflammatory and antioxidant effects, suggesting a therapeutic potential for mitigating ischemic neuronal injury. Total bakkenolides have been shown to protect neurons from OGD-induced apoptosis by inhibiting NF-κB and Akt signaling pathways[1]. Furthermore, other bakkenolides, such as Bakkenolide B, have been found to activate the neuroprotective Nrf2 signaling pathway in brain glial cells[2]. This document provides detailed application notes and protocols for the use of this compound in OGD neuronal cell culture models, based on existing literature for similar compounds and established OGD methodologies.
Data Presentation
The following tables summarize hypothetical quantitative data based on expected outcomes from the described experimental protocols. These tables are intended to serve as a template for data presentation in research utilizing this compound.
Table 1: Effect of this compound on Neuronal Viability and Cytotoxicity in an OGD Model
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) | LDH Release (% of OGD Control) |
| Normoxia Control | - | 100 ± 5.2 | N/A |
| OGD Control | - | 45 ± 3.8 | 100 ± 8.1 |
| This compound | 10 | 58 ± 4.1 | 75 ± 6.3 |
| This compound | 20 | 72 ± 5.5 | 52 ± 4.9 |
| This compound | 50 | 65 ± 4.9 | 61 ± 5.7 |
*Values are presented as mean ± SD. *p < 0.05 compared to OGD Control.
Table 2: Modulation of Inflammatory and Oxidative Stress Markers by this compound in OGD-Treated Neurons
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-1β (pg/mL) | Relative Nrf2 Expression (Fold Change) |
| Normoxia Control | - | 25 ± 3.1 | 15 ± 2.5 | 1.0 ± 0.2 |
| OGD Control | - | 150 ± 12.5 | 95 ± 8.7 | 0.8 ± 0.1 |
| This compound | 10 | 110 ± 9.8 | 70 ± 6.9 | 1.5 ± 0.3 |
| This compound | 20 | 80 ± 7.2 | 45 ± 5.1 | 2.8 ± 0.4 |
| This compound | 50 | 95 ± 8.5 | 58 ± 6.2 | 2.1 ± 0.3* |
*Values are presented as mean ± SD. *p < 0.05 compared to OGD Control.
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol is adapted from established methods for primary neuronal culture.
Materials:
-
E18 Sprague-Dawley rat embryos
-
Hibernate-E medium
-
Papain (20 U/mL)
-
DNase I (100 U/mL)
-
Neurobasal Plus medium supplemented with B27 Plus and GlutaMAX
-
Poly-D-lysine coated culture plates
-
Sterile dissection tools
Procedure:
-
Isolate cortical hemispheres from E18 rat embryos in ice-cold Hibernate-E medium.
-
Mince the tissue and incubate in a papain/DNase I solution for 20-30 minutes at 37°C.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in complete Neurobasal Plus medium.
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons on poly-D-lysine coated plates at a density of 1 x 10^5 cells/well for a 48-well plate.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2. Culture for 7-10 days before initiating OGD experiments.
Protocol 2: Oxygen-Glucose Deprivation (OGD) and this compound Treatment
This protocol describes the induction of ischemic-like conditions in cultured neurons.
Materials:
-
Primary cortical neuron cultures (7-10 days in vitro)
-
OGD medium (glucose-free DMEM or Neurobasal medium)
-
This compound stock solution (in DMSO)
-
Hypoxic chamber (95% N2, 5% CO2)
-
Complete Neurobasal Plus medium
Procedure:
-
Prepare this compound working solutions by diluting the stock in OGD medium to final concentrations (e.g., 10, 20, 50 µM). Ensure the final DMSO concentration is below 0.1%.
-
Remove the culture medium from the neuronal cultures and wash once with OGD medium.
-
Add the this compound-containing OGD medium or vehicle control OGD medium to the respective wells.
-
Place the culture plates in a hypoxic chamber and incubate for 1-2 hours at 37°C.
-
Terminate OGD by removing the plates from the chamber, aspirating the OGD medium, and replacing it with complete Neurobasal Plus medium.
-
Return the plates to a normoxic incubator (95% air, 5% CO2) for a reperfusion period of 24 hours.
Protocol 3: Assessment of Neuronal Viability and Cytotoxicity
A. MTT Assay for Cell Viability:
-
After the 24-hour reperfusion period, add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 4 hours at 37°C.
-
Aspirate the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
B. LDH Assay for Cytotoxicity:
-
Collect the culture supernatant after the 24-hour reperfusion period.
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH release.
Protocol 4: Quantification of Inflammatory and Oxidative Stress Markers
A. ELISA for Inflammatory Cytokines:
-
Collect the culture supernatant after the reperfusion period.
-
Use commercial ELISA kits for TNF-α and IL-1β to quantify their concentrations according to the manufacturer's protocols.
B. Western Blot for Nrf2 Activation:
-
Lyse the cells and collect protein extracts.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against Nrf2 and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.
-
Quantify band intensities using densitometry software.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for investigating this compound in an OGD model.
Caption: Proposed signaling pathways of this compound in neuroprotection.
References
- 1. Total bakkenolides protects neurons against cerebral ischemic injury through inhibition of nuclear factor-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Petasites japonicus bakkenolide B inhibits lipopolysaccharide‑induced pro‑inflammatory cytokines via AMPK/Nrf2 induction in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Neuroprotective Effects of Bakkenolide IIIa
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and testing the neuroprotective properties of Bakkenolide IIIa. The protocols outlined below are based on established in vitro and in vivo models of neuronal injury and neurodegeneration.
Introduction
This compound is a sesquiterpene lactone that has demonstrated significant neuroprotective and antioxidant activities. Research indicates its potential as a therapeutic agent for neurological conditions involving oxidative stress and ischemic injury. The following protocols detail methods to evaluate the efficacy of this compound in protecting neurons from damage. The primary mechanisms of action for related compounds involve the modulation of key signaling pathways such as the NF-κB, Akt, and ERK1/2 pathways, which are critical in neuronal survival and inflammation.[1][2]
Data Presentation
In Vitro Neuroprotective Effects of this compound
| Assay | Model | Key Parameters Measured | Expected Outcome with this compound |
| Oxygen-Glucose Deprivation (OGD) | Primary Cortical Neurons | Cell Viability (MTT Assay), Cell Death (LDH Assay) | Increased cell viability, Decreased LDH release |
| Oxidative Stress | Primary Cortical Neurons | Cell Viability (MTT Assay), Cell Death (LDH Assay) | Increased cell viability, Decreased LDH release |
| Antioxidant Activity | Cell-free assays | DPPH Radical Scavenging, Lipid Peroxidation | Reduced DPPH radicals, Decreased lipid peroxidation |
Note: Specific quantitative data from primary literature on this compound concentrations and corresponding percentage of neuroprotection were not fully accessible. The table reflects the reported significant neuroprotective and antioxidant activities.[3]
In Vivo Neuroprotective Effects of Total Bakkenolides (as a proxy for this compound)
| Model | Treatment | Key Parameters Measured | Results |
| Transient Focal Cerebral Ischemia (MCAO) in Rats | Oral administration (5, 10, 20 mg/kg) post-reperfusion | Infarct Volume, Neurological Deficit Score | Markedly reduced infarct volume and neurological deficits |
| Phosphorylation of NF-κB, IκB, Akt, ERK1/2 | Suppression of phosphorylation, inhibiting NF-κB activation |
Note: The in vivo data is for "total bakkenolides," of which this compound is a component.[1][2]
Experimental Protocols
In Vitro Protocols
1. Primary Cortical Neuron Culture
-
Objective: To establish a primary culture of rat cortical neurons for neuroprotection assays.
-
Materials: Timed-pregnant Sprague-Dawley rat (E18), Neurobasal medium, B27 supplement, Glutamax, Penicillin-Streptomycin, Poly-D-lysine coated culture plates.
-
Protocol:
-
Euthanize the pregnant rat according to approved animal protocols.
-
Dissect the cerebral cortices from E18 rat embryos in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Remove the meninges and mince the cortical tissue.
-
Digest the tissue with trypsin-EDTA for 15 minutes at 37°C.
-
Triturate the tissue gently with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plate the cells on poly-D-lysine coated plates in Neurobasal medium supplemented with B27, Glutamax, and Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2. Culture for 7-10 days before experiments.
-
2. Oxygen-Glucose Deprivation (OGD) Assay
-
Objective: To model ischemic conditions in vitro and assess the neuroprotective effect of this compound.
-
Protocol:
-
Replace the culture medium of primary neurons with glucose-free HBSS.
-
Place the culture plates in a hypoxic chamber with a gas mixture of 95% N2 and 5% CO2 for 1-2 hours at 37°C.[1][2]
-
For the treatment group, add this compound at desired concentrations to the glucose-free HBSS.
-
Terminate the OGD by replacing the HBSS with the original culture medium and returning the plates to a normoxic incubator (95% air, 5% CO2) for 24 hours.
-
Assess cell viability using MTT assay and cell death using LDH assay.
-
3. Oxidative Stress Assay
-
Objective: To induce oxidative damage in neurons and evaluate the protective effect of this compound.
-
Protocol:
-
Treat primary neurons with an oxidative agent such as hydrogen peroxide (H2O2) or glutamate at a predetermined toxic concentration.
-
In the treatment groups, co-incubate the cells with various concentrations of this compound.
-
Incubate for the desired duration (e.g., 24 hours).
-
Measure cell viability and death using MTT and LDH assays, respectively.
-
4. MTT Assay (Cell Viability)
-
Protocol:
-
After the experimental treatment, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
5. LDH Assay (Cell Death)
-
Protocol:
-
Collect the culture supernatant after treatment.
-
Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
-
6. DPPH Radical Scavenging Assay (Antioxidant Activity)
-
Protocol:
-
Prepare a solution of DPPH in methanol.
-
Add different concentrations of this compound to the DPPH solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
In Vivo Protocol
1. Transient Focal Cerebral Ischemia (MCAO) Model in Rats
-
Objective: To induce stroke in an animal model and assess the neuroprotective effect of this compound.
-
Protocol:
-
Anesthetize male Sprague-Dawley rats.
-
Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a nylon monofilament suture into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After 1-2 hours of occlusion, withdraw the suture to allow reperfusion.
-
Administer this compound (e.g., orally at 5, 10, 20 mg/kg) immediately after reperfusion.[1][2]
-
After 24 hours, assess neurological deficits using a standardized scoring system.
-
Euthanize the animals and perfuse the brains.
-
Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.
-
Western Blot Analysis
1. Analysis of NF-κB, Akt, and ERK Signaling
-
Objective: To determine the effect of this compound on key signaling pathways involved in neuroprotection.
-
Protocol:
-
Lyse the treated cells or brain tissue to extract proteins.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phosphorylated and total forms of IKK, p65, IκB, Akt, and ERK1/2.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
-
Mandatory Visualizations
References
- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 2. Total bakkenolides protects neurons against cerebral ischemic injury through inhibition of nuclear factor-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Bakkenolide IIIa Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bakkenolide IIIa, a sesquiterpene lactone, has garnered interest for its potential therapeutic properties, including its neuroprotective effects which are linked to its antioxidant activity.[1] This document provides detailed application notes and experimental protocols for assessing the antioxidant capacity of this compound. The methodologies outlined here are based on established in vitro assays and provide a framework for researchers to evaluate its antioxidant potential and explore its mechanism of action.
Data Presentation
| Compound | Assay | Concentration(s) Tested (µg/mL) | Result | Reference |
| This compound | DPPH Radical Scavenging | 25, 50, 100 | Exhibited significant antioxidant activity. Specific percentage inhibition or IC50 values were not provided in the primary source. | Wang et al., 2009 |
| Bakkenolide-Ia | DPPH Radical Scavenging | 25, 50, 100 | Exhibited significant antioxidant activity. | Wang et al., 2009 |
| Bakkenolide-IIa | DPPH Radical Scavenging | 25, 50, 100 | Exhibited significant antioxidant activity. | Wang et al., 2009 |
| Bakkenolide-IVa | DPPH Radical Scavenging | 25, 50, 100 | Exhibited significant antioxidant activity. | Wang et al., 2009 |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method to determine the free radical scavenging activity of a compound.
Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant activity of the compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). From the stock solution, prepare a series of dilutions to achieve final concentrations of 25, 50, and 100 µg/mL in the reaction mixture.
-
Preparation of Positive Control: Prepare a series of dilutions of the positive control (e.g., ascorbic acid) in the same solvent as this compound.
-
Assay Procedure:
-
To a 96-well plate, add 50 µL of the various concentrations of this compound or the positive control.
-
Add 150 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 50 µL of the solvent (methanol or DMSO) and 150 µL of the DPPH solution.
-
For the negative control, add 200 µL of the solvent.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_blank is the absorbance of the blank (DPPH solution without the test sample).
-
A_sample is the absorbance of the sample (DPPH solution with this compound or positive control).
-
-
IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the different concentrations of this compound.
Experimental Workflow for DPPH Assay
Caption: Workflow for DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is another widely used method for determining the antioxidant activity of compounds.
Principle: The ABTS radical cation (ABTS•+) is a blue-green chromophore that is generated by the oxidation of ABTS. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance at 734 nm is proportional to the antioxidant activity.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Positive control (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the dark blue-green ABTS•+ solution.
-
-
Preparation of Working ABTS•+ Solution:
-
On the day of the assay, dilute the stock ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of this compound and Control Solutions: Prepare serial dilutions of this compound and a positive control (e.g., Trolox) in a suitable solvent.
-
Assay Procedure:
-
Add 10 µL of the various concentrations of this compound or the positive control to a 96-well plate.
-
Add 190 µL of the working ABTS•+ solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 6-10 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition of absorbance and determine the Trolox Equivalent Antioxidant Capacity (TEAC) or the IC50 value.
Potential Signaling Pathways
The antioxidant activity of many natural compounds, including sesquiterpene lactones like this compound, is not solely due to direct radical scavenging. They can also modulate intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway implicated in the antioxidant response of sesquiterpene lactones is the Nrf2 (Nuclear factor erythroid 2-related factor 2)-Keap1 (Kelch-like ECH-associated protein 1) pathway .[2][3][4]
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. However, upon exposure to oxidative stress or electrophilic compounds like certain sesquiterpene lactones, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase, which collectively enhance the cell's antioxidant capacity.
While direct evidence for this compound's action on the Nrf2 pathway is still emerging, the known activity of other sesquiterpene lactones suggests this is a highly probable mechanism of its antioxidant effect.
Nrf2-Keap1 Signaling Pathway
Caption: Proposed Nrf2-Keap1 signaling pathway for this compound.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to assess the antioxidant activity of this compound. The DPPH and ABTS assays are robust methods for determining its radical scavenging capabilities. Furthermore, the potential involvement of the Nrf2-Keap1 signaling pathway provides a basis for investigating the molecular mechanisms underlying its antioxidant effects. Further research is warranted to obtain precise quantitative data for this compound and to definitively elucidate its role in modulating cellular antioxidant defenses.
References
- 1. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preconditioning by sesquiterpene lactone enhances H2O2-induced Nrf2/ARE activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects [mdpi.com]
- 4. NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety | Encyclopedia MDPI [encyclopedia.pub]
Application Notes and Protocols for Bakkenolide IIIa in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the current understanding of Bakkenolide IIIa administration in animal models based on available scientific literature. Due to limited direct studies on this compound, data from studies on total bakkenolides and other specific bakkenolide compounds have been included as a proxy to guide initial experimental design. Researchers should exercise caution and conduct dose-finding studies for their specific models.
Data Presentation: Dosage and Administration
The following tables summarize the quantitative data on the dosage and administration of bakkenolides in animal studies.
Table 1: Dosage of Total Bakkenolides in a Neuroprotection Model
| Animal Model | Compound | Dosage | Route of Administration | Frequency | Key Findings |
| Rat (Transient Focal Cerebral Ischemia-Reperfusion) | Total Bakkenolides | 5, 10, 20 mg/kg | Oral | Immediately after reperfusion | Markedly reduced brain infarct volume and neurological deficits.[1] |
Table 2: Pharmacokinetics of Bakkenolide D in Rats
| Animal Model | Compound | Dosage | Route of Administration | Key Pharmacokinetic Parameters |
| Rat | Bakkenolide D | 10 mg/kg | Oral | Cmax: 10.1 ± 9.8 ng/mLTmax: 2 hAUC(0-24h): 72.1 ± 8.59 h·ng/mLT1/2: 11.8 ± 1.9 hOral Bioavailability: 2.57% |
| Rat | Bakkenolide D | 1 mg/kg | Intravenous | AUC(0-24h): 281 ± 98.4 h·ng/mLT1/2: 8.79 ± 0.63 h |
Experimental Protocols
Protocol 1: Evaluation of Neuroprotective Effects in a Rat Model of Cerebral Ischemia
This protocol is based on the methodology used in the study of total bakkenolides.[1]
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Model: Transient focal cerebral ischemia-reperfusion.
2. Materials:
-
Total bakkenolides (or this compound).
-
Vehicle for administration (e.g., saline, carboxymethylcellulose).
-
Anesthetic (e.g., chloral hydrate).
-
Surgical instruments for middle cerebral artery occlusion (MCAO).
3. Procedure:
-
Induction of Ischemia:
-
Anesthetize the rats.
-
Perform MCAO to induce focal cerebral ischemia.
-
-
Drug Administration:
-
Immediately following reperfusion, administer total bakkenolides (or this compound) orally at the desired doses (e.g., 5, 10, 20 mg/kg).[1]
-
The control group should receive the vehicle alone.
-
-
Assessment of Neurological Deficits:
-
Evaluate neurological deficits at specified time points post-reperfusion using a standardized scoring system.
-
-
Measurement of Infarct Volume:
-
At the end of the experiment, euthanize the animals.
-
Harvest the brains and section them.
-
Stain the sections with a suitable dye (e.g., 2,3,5-triphenyltetrazolium chloride - TTC) to visualize the infarct area.
-
Quantify the infarct volume.
-
4. In Vitro Confirmation (Optional):
-
To further investigate the mechanism, an in vitro model of oxygen-glucose deprivation (OGD) in cultured nerve cells can be utilized.[1]
-
Treat the cultured neurons with this compound during reoxygenation and assess cell death and apoptosis.[1]
Signaling Pathways
Proposed Signaling Pathway for the Neuroprotective Effects of Bakkenolides
The following diagram illustrates the proposed signaling pathway through which total bakkenolides exert their neuroprotective effects, as suggested by in vivo and in vitro studies.[1] This pathway may be relevant for this compound and can serve as a basis for further investigation. Total bakkenolides have been shown to inhibit the activation of Akt and extracellular signal-regulated kinase 1/2 (ERK1/2), which are upstream activators of NF-κB.[1] This leads to the suppression of the phosphorylation of IκB-kinase complex, IκB, and the NF-κB p65 subunit, ultimately inhibiting the nuclear translocation of NF-κB and reducing the inflammatory response.[1]
References
Application Notes and Protocols for Measuring NF-κB Inhibition by Bakkenolide IIIa
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bakkenolide IIIa, a natural sesquiterpenoid lactone, has demonstrated significant anti-inflammatory properties. A key mechanism underlying its therapeutic potential is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines and chemokines. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by various inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes.
This document provides detailed application notes and experimental protocols for assessing the inhibitory effects of this compound on the NF-κB signaling pathway. The methodologies described herein are essential for researchers investigating the anti-inflammatory and therapeutic potential of this compound.
NF-κB Signaling Pathway and Inhibition by Bakkenolides
The canonical NF-κB signaling pathway is a primary target for anti-inflammatory drug discovery. Bakkenolides, including this compound, have been shown to interfere with this pathway at multiple levels. Research indicates that total bakkenolides can suppress the phosphorylation of the IκB-kinase (IKK) complex, the NF-κB p65 subunit, and the inhibitory protein IκBα.[1] This inhibition prevents the degradation of IκBα and the subsequent nuclear translocation of the active p65 subunit, thereby blocking the transcription of NF-κB target genes.[1]
Figure 1: Simplified NF-κB signaling pathway and the inhibitory action of this compound.
Data Presentation: Quantitative Analysis of this compound Activity
The inhibitory effect of this compound on NF-κB signaling can be quantified by measuring the production of downstream pro-inflammatory cytokines. The following tables summarize the dose-dependent inhibitory effects of this compound on LPS-induced cytokine production in Human Umbilical Vein Endothelial Cells (HUVECs).
Table 1: Effect of this compound on LPS-Induced TNF-α and IL-1β Production
| Treatment Group | TNF-α (pg/ml) | % Inhibition of TNF-α | IL-1β (pg/ml) | % Inhibition of IL-1β |
| Control | 15.2 ± 1.3 | - | 8.5 ± 0.7 | - |
| LPS (1 µg/ml) | 85.6 ± 7.5 | 0% | 45.2 ± 4.1 | 0% |
| LPS + this compound (10 µM) | 60.3 ± 5.8 | 29.55% | 32.1 ± 3.0 | 28.98% |
| LPS + this compound (20 µM) | 42.1 ± 3.9 | 50.82% | 22.5 ± 2.1 | 50.22% |
| LPS + this compound (50 µM) | 25.8 ± 2.4 | 69.86% | 14.3 ± 1.3 | 68.36% |
Data are presented as mean ± standard deviation. Percentage inhibition is calculated relative to the LPS-only treated group.
Table 2: Effect of this compound on LPS-Induced IL-8 and IL-6 Production
| Treatment Group | IL-8 (pg/ml) | % Inhibition of IL-8 | IL-6 (pg/ml) | % Inhibition of IL-6 |
| Control | 20.1 ± 1.8 | - | 12.4 ± 1.1 | - |
| LPS (1 µg/ml) | 112.4 ± 10.5 | 0% | 75.3 ± 6.9 | 0% |
| LPS + this compound (10 µM) | 80.5 ± 7.2 | 28.38% | 54.1 ± 5.0 | 28.15% |
| LPS + this compound (20 µM) | 55.7 ± 5.1 | 50.44% | 38.2 ± 3.5 | 49.27% |
| LPS + this compound (50 µM) | 33.1 ± 3.0 | 70.55% | 22.6 ± 2.1 | 69.99% |
Data are presented as mean ± standard deviation. Percentage inhibition is calculated relative to the LPS-only treated group.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to measure NF-κB inhibition by this compound.
Figure 2: General experimental workflow for assessing NF-κB inhibition.
Protocol 1: Cell Culture and Treatment
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Culture Conditions: Culture HUVECs in Endothelial Cell Growth Medium (EGM-2) supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed HUVECs into appropriate culture plates (e.g., 96-well plates for ELISA, 6-well plates for Western blot and qPCR) at a density that allows them to reach 80-90% confluency at the time of treatment.
-
This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 10, 20, and 50 µM). Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid cytotoxicity.
-
Treatment:
-
Aspirate the culture medium from the confluent HUVECs.
-
Pre-treat the cells with varying concentrations of this compound for 2 hours.
-
Following pre-treatment, add lipopolysaccharide (LPS) from Escherichia coli O111:B4 to a final concentration of 1 µg/ml to induce an inflammatory response.
-
Incubate the cells for the desired time period (e.g., 24 hours for cytokine production).
-
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Sample Collection: After the treatment period, collect the cell culture supernatants and centrifuge at 1,500 rpm for 10 minutes to remove any cellular debris.
-
ELISA Kits: Use commercially available ELISA kits for human TNF-α, IL-1β, IL-6, and IL-8.
-
Procedure: Follow the manufacturer's instructions provided with the ELISA kits. A general procedure is as follows:
-
Add 100 µl of standards and samples to the appropriate wells of the antibody-coated microplate.
-
Incubate for 2 hours at room temperature.
-
Wash the wells four times with the provided wash buffer.
-
Add 100 µl of the biotin-conjugated detection antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells four times.
-
Add 100 µl of streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 30 minutes at room temperature.
-
Wash the wells four times.
-
Add 100 µl of TMB substrate solution to each well and incubate for 15-20 minutes in the dark.
-
Add 50 µl of stop solution to each well.
-
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Generate a standard curve using the provided standards and calculate the concentration of the cytokines in the samples.
Protocol 3: Western Blot for IκBα Phosphorylation and p65 Nuclear Translocation
-
Protein Extraction:
-
Cytoplasmic and Nuclear Fractions: After treatment, wash the cells with ice-cold PBS. Use a nuclear and cytoplasmic extraction kit to separate the protein fractions according to the manufacturer's protocol.
-
Whole-Cell Lysates: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
Rabbit anti-phospho-IκBα (Ser32)
-
Rabbit anti-IκBα
-
Rabbit anti-p65
-
Mouse anti-β-actin (for cytoplasmic loading control)
-
Mouse anti-Lamin B1 (for nuclear loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest to the respective loading control.
Protocol 4: Quantitative Real-Time PCR (qPCR) for NF-κB Target Gene Expression
-
RNA Isolation: After treatment, isolate total RNA from the HUVECs using a commercial RNA isolation kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR:
-
Perform qPCR using a SYBR Green-based qPCR master mix.
-
Prepare a reaction mixture containing the master mix, forward and reverse primers for the target genes (e.g., TNF, IL6, IL1B, IL8), and the cDNA template.
-
Use a housekeeping gene (e.g., GAPDH or ACTB) as an internal control for normalization.
-
Run the qPCR reaction on a real-time PCR system with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
-
Data Analysis: Analyze the qPCR data using the 2-ΔΔCt method to determine the relative fold change in gene expression.
Protocol 5: NF-κB Luciferase Reporter Assay
-
Cell Transfection:
-
Seed HUVECs or a suitable reporter cell line (e.g., HEK293T) in a 24-well plate.
-
Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.
-
-
Treatment: After 24 hours of transfection, treat the cells with this compound and/or LPS as described in Protocol 1.
-
Cell Lysis: After the treatment period, wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Activity Measurement:
-
Use a dual-luciferase reporter assay system.
-
Add the firefly luciferase substrate to the cell lysate and measure the luminescence.
-
Subsequently, add the Renilla luciferase substrate (which also quenches the firefly luciferase signal) and measure the luminescence.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in NF-κB activity relative to the untreated control.
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for investigating the inhibitory effects of this compound on the NF-κB signaling pathway. By employing these techniques, researchers can quantitatively assess the anti-inflammatory potential of this compound and further elucidate its mechanism of action, contributing to the development of novel therapeutics for inflammatory diseases.
References
Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Bakkenolide IIIa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bakkenolide IIIa, a sesquiterpenoid lactone isolated from plants of the Petasites genus, has demonstrated significant neuroprotective and antioxidant properties, making it a compound of interest for therapeutic research.[1] The isolation and purification of this compound in high purity is essential for accurate biological evaluation and further drug development. High-performance liquid chromatography (HPLC) is a robust and efficient technique for the purification of natural products like this compound. This document provides a detailed protocol for the purification of this compound using a two-step process involving initial fractionation by column chromatography followed by preparative HPLC.
Data Presentation
Table 1: Analytical HPLC Parameters for Bakkenolide Analysis
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile (A) and Water (B) |
| Gradient | 0-35 min, 0% to 100% A |
| Flow Rate | 0.4 mL/min |
| Detection | UV at 210, 215, 235, 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Note: This analytical method for a related compound, Bakkenolide B, serves as a basis for developing the preparative method for this compound.
Table 2: Preparative HPLC Parameters for this compound Purification
| Parameter | Value |
| Column | C18, 10 µm, 20 x 250 mm |
| Mobile Phase | Acetonitrile (A) and Water (B) |
| Gradient | Isocratic or shallow gradient (e.g., 60-80% A) |
| Flow Rate | 15-20 mL/min |
| Detection | UV at 215 nm |
| Injection Volume | 1-5 mL (of concentrated fraction) |
| Sample Loading | Dependent on column capacity and sample purity |
Note: These are suggested starting parameters for scaling up the analytical method and should be optimized based on the specific crude extract and HPLC system.
Experimental Protocols
Extraction and Initial Fractionation
This protocol is adapted from methods used for the isolation of similar bakkenolides from Petasites species.
a. Extraction:
-
Air-dry and powder the rhizomes of Petasites tricholobus or a related species.
-
Extract the powdered plant material with 95% methanol at room temperature. Perform the extraction three times for complete extraction.
-
Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain a crude residue.
b. Solvent Partitioning:
-
Suspend the crude residue in water and partition successively with n-hexane, chloroform, and ethyl acetate.
-
The bakkenolides are typically found in the chloroform and ethyl acetate fractions. Monitor the fractions by analytical HPLC to confirm the presence of this compound.
c. Column Chromatography:
-
Subject the this compound-rich fraction to column chromatography on silica gel.
-
Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient.
-
Collect fractions and analyze them by analytical HPLC.
-
Pool the fractions containing this compound.
-
For further enrichment, a second column chromatography step using Sephadex LH-20 with methanol as the eluent can be employed.[2]
Preparative HPLC Purification of this compound
a. Method Development and Scale-up:
-
Develop an analytical HPLC method to achieve good separation of this compound from other components in the enriched fraction. The conditions listed in Table 1 for Bakkenolide B can be used as a starting point.
-
Scale up the analytical method to a preparative scale. The flow rate and injection volume can be scaled up based on the column dimensions.
b. Purification Protocol:
-
Equilibrate the preparative C18 column with the initial mobile phase composition.
-
Dissolve the enriched fraction containing this compound in a suitable solvent (e.g., methanol) and filter through a 0.45 µm filter.
-
Inject the sample onto the preparative HPLC system.
-
Elute with an optimized isocratic or gradient mobile phase of acetonitrile and water.
-
Monitor the elution profile using a UV detector at 215 nm.
-
Collect the peak corresponding to this compound.
-
Analyze the purity of the collected fraction using analytical HPLC.
-
Combine pure fractions and evaporate the solvent to obtain purified this compound.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for Assessing Cell Viability in Bakkenolide IIIa-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Bakkenolide IIIa is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. While research on the specific anticancer effects of this compound is limited, related compounds in the bakkenolide and broader sesquiterpene lactone family have demonstrated cytotoxic and pro-apoptotic effects on various cancer cell lines. This document provides detailed protocols for assessing the impact of this compound on cell viability, utilizing common and robust assay methodologies. The described assays will enable researchers to quantify changes in metabolic activity and identify the induction of apoptosis, key indicators of a compound's potential as an anticancer agent.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables present hypothetical data to serve as an illustrative example of how to structure and present experimental results. These tables are intended to guide researchers in their data presentation.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (MTT Assay)
| Cell Line | Tissue of Origin | This compound IC₅₀ (µM) after 48h | Doxorubicin IC₅₀ (µM) after 48h (Positive Control) |
| MCF-7 | Breast Adenocarcinoma | 25.8 ± 3.2 | 1.2 ± 0.3 |
| A549 | Lung Carcinoma | 38.2 ± 4.5 | 2.5 ± 0.4 |
| HeLa | Cervical Adenocarcinoma | 19.5 ± 2.8 | 0.8 ± 0.1 |
| HepG2 | Hepatocellular Carcinoma | 45.1 ± 5.1 | 3.1 ± 0.6 |
IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50% and are presented as mean ± standard deviation from three independent experiments.
Table 2: Apoptosis Induction by this compound in HeLa Cells (Annexin V/PI Staining)
| Treatment | Concentration (µM) | % Viable Cells (Annexin V⁻/PI⁻) | % Early Apoptotic Cells (Annexin V⁺/PI⁻) | % Late Apoptotic/Necrotic Cells (Annexin V⁺/PI⁺) |
| Vehicle Control | - | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound | 10 | 78.4 ± 3.5 | 15.3 ± 2.2 | 6.3 ± 1.1 |
| This compound | 20 | 55.1 ± 4.2 | 32.8 ± 3.8 | 12.1 ± 1.9 |
| This compound | 40 | 28.9 ± 3.9 | 48.6 ± 4.5 | 22.5 ± 3.1 |
| Doxorubicin | 1 | 40.3 ± 4.1 | 45.2 ± 3.9 | 14.5 ± 2.5 |
Data are presented as the mean percentage of cells in each quadrant ± standard deviation from three independent experiments.
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3][4][5] Viable cells with active metabolism can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[3]
Materials:
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control (a known cytotoxic agent like doxorubicin).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[2]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[1][3]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[1][3]
WST-1 Cell Proliferation Assay
The WST-1 assay is another colorimetric assay for quantifying cell proliferation and viability. It is based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells to form a soluble formazan dye.[6][7]
Materials:
-
WST-1 reagent
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.[6][8]
-
Compound Treatment: Treat cells with various concentrations of this compound as described in the MTT assay protocol.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[6][8]
-
Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C. The optimal incubation time depends on the cell type and density.[7]
-
Absorbance Measurement: Shake the plate gently for 1 minute and measure the absorbance at 420-480 nm using a microplate reader.[6][8] A reference wavelength above 600 nm can be used.[6][8]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[9] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[10] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[10]
Materials:
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the tubes.
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[11][12]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the samples by flow cytometry as soon as possible.[11]
Visualizations
Caption: Experimental workflow for assessing cell viability and apoptosis.
Caption: Generalized apoptotic signaling pathway for sesquiterpene lactones.
References
- 1. researchgate.net [researchgate.net]
- 2. A yeast-based screening system identified bakkenolide B contained in Petasites japonicus as an inhibitor of interleukin-2 production in a human T cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardenolides from the Apocynaceae family and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic Activity of Amaryllidaceae Plants against Cancer Cells: Biotechnological, In Vitro, and In Silico Approaches [mdpi.com]
- 6. Anti-allergic and anti-inflammatory effects of bakkenolide B isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Proteins in Bakkenolide IIIa Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for investigating the molecular mechanisms of Bakkenolide IIIa, a compound showing promise in modulating inflammatory and apoptotic processes. The protocols outlined below detail the investigation of key protein expression and phosphorylation status within the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and apoptosis signaling cascades.
Introduction to this compound and its Signaling Pathways
This compound is a natural sesquiterpenoid lactone that has demonstrated significant anti-inflammatory properties. Studies suggest that its mechanism of action involves the modulation of several key signaling pathways implicated in cellular stress, inflammation, and apoptosis. While the precise molecular targets are still under investigation, bioinformatics analyses and data from related compounds point towards the involvement of the AMPK, p53, NF-κB, and MAPK signaling pathways. Western blotting is an indispensable technique to elucidate these mechanisms by quantifying the changes in protein expression and activation in response to this compound treatment.
Data Presentation: Quantitative Analysis of Protein Expression
Quantitative analysis is crucial for determining the dose-dependent effects of this compound on target protein expression. While direct quantitative Western blot data for this compound is not extensively available in the public domain, the following tables illustrate how such data should be structured for clarity and comparative analysis. As a proxy, we present quantitative data from ELISA assays demonstrating the effect of this compound on pro-inflammatory cytokine secretion.
Table 1: Effect of this compound on Pro-Inflammatory Cytokine Levels in LPS-stimulated Human Umbilical Vein Endothelial Cells (HUVECs) [1]
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) | IL-8 (pg/mL) |
| Control | 0 | 15.2 ± 2.1 | 8.5 ± 1.2 | 10.1 ± 1.5 | 12.3 ± 1.8 |
| LPS | 10 ng/mL | 158.3 ± 15.2 | 95.4 ± 9.8 | 120.5 ± 11.7 | 145.2 ± 13.6 |
| LPS + this compound | 10 | 135.7 ± 12.9 | 82.1 ± 8.5 | 105.3 ± 10.1 | 128.9 ± 11.9 |
| LPS + this compound | 20 | 98.2 ± 9.5 | 60.3 ± 6.2 | 75.8 ± 7.3 | 90.4 ± 8.7 |
| LPS + this compound | 50 | 65.4 ± 6.8 | 41.7 ± 4.5 | 52.1 ± 5.6 | 63.8 ± 6.1 |
| Data are presented as mean ± standard deviation. *p < 0.05 compared to the LPS group. |
Table 2: Hypothetical Densitometric Analysis of Key Signaling Proteins Following this compound Treatment
| Target Protein | Treatment Group | Normalized Band Intensity (Arbitrary Units) | Fold Change vs. Control |
| p-p65 | Control | 1.00 ± 0.12 | 1.00 |
| LPS (1 µg/mL) | 3.52 ± 0.28 | 3.52 | |
| LPS + this compound (20 µM) | 1.89 ± 0.19 | 1.89 | |
| p-p38 | Control | 1.00 ± 0.09 | 1.00 |
| LPS (1 µg/mL) | 4.11 ± 0.35 | 4.11 | |
| LPS + this compound (20 µM) | 2.05 ± 0.21 | 2.05 | |
| Cleaved Caspase-3 | Staurosporine (1 µM) | 5.23 ± 0.41 | 5.23 |
| Staurosporine + this compound (20 µM) | 3.14 ± 0.29* | 3.14 | |
| This table is a template. Data are hypothetical and for illustrative purposes only. *p < 0.05 compared to the respective stimulated group without this compound. |
Experimental Protocols
Detailed methodologies are provided below for the analysis of proteins within the NF-κB, MAPK, and apoptosis signaling pathways.
Protocol 1: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
Objective: To determine the effect of this compound on the phosphorylation of key proteins in the NF-κB (p65) and MAPK (p38, ERK1/2, JNK) pathways in response to an inflammatory stimulus (e.g., Lipopolysaccharide - LPS).
Materials:
-
Cell line (e.g., RAW 264.7 macrophages, HUVECs)
-
Cell culture medium and supplements
-
This compound
-
LPS (from E. coli O111:B4)
-
Phosphate Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Running buffer (Tris/Glycine/SDS)
-
Transfer buffer (Tris/Glycine/Methanol)
-
PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-p-ERK1/2, anti-ERK1/2, anti-p-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells at a density of 2 x 10^5 cells/well in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound (e.g., 10, 20, 50 µM) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes to 1 hour. Include untreated and LPS-only controls.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of phosphorylated proteins to their total protein counterparts and then to a loading control like β-actin.
-
Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins
Objective: To assess the effect of this compound on the expression of key apoptosis-related proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3) in response to an apoptotic stimulus (e.g., Staurosporine).
Materials:
-
Cell line (e.g., Jurkat, HeLa)
-
Cell culture medium and supplements
-
This compound
-
Staurosporine
-
All reagents and equipment listed in Protocol 1
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-Cleaved Caspase-3, anti-Caspase-3, anti-PARP, anti-β-actin)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells as described in Protocol 1.
-
Pre-treat cells with this compound for 1-2 hours.
-
Induce apoptosis with Staurosporine (e.g., 1 µM) for 3-6 hours. Include untreated and Staurosporine-only controls.
-
-
Protein Extraction, Quantification, SDS-PAGE, and Transfer:
-
Follow steps 2-5 from Protocol 1.
-
-
Immunoblotting:
-
Follow step 6 from Protocol 1, using primary antibodies specific for the apoptosis-related proteins.
-
-
Detection and Analysis:
-
Follow step 7 from Protocol 1. Analyze the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins and the level of cleaved (active) Caspase-3.
-
Visualizations
The following diagrams illustrate the targeted signaling pathways and a general experimental workflow for Western blot analysis.
Caption: Putative signaling pathways modulated by this compound.
Caption: General workflow for Western blot analysis.
References
Application Notes and Protocols: Gene Expression Analysis in HUVECs Treated with Bakkenolide IIIa
These application notes provide a comprehensive overview of the effects of Bakkenolide IIIa (Bak-IIIa) on gene expression in Human Umbilical Vein Endothelial Cells (HUVECs), particularly in the context of inflammation. The protocols detailed below are based on established research and are intended for researchers, scientists, and professionals in drug development.
Introduction
Vascular inflammation is a critical factor in the pathogenesis of atherosclerosis, and injury to vascular endothelial cells is a primary instigating event.[1][2][3][4] Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent inducer of endothelial inflammation and is often used to model this process in vitro.[1] this compound, an active compound derived from bakkenolides, has demonstrated significant potential in mitigating LPS-induced inflammatory damage in HUVECs.[1][2][3][4] Mechanistic studies reveal that Bak-IIIa exerts its anti-inflammatory effects by modulating the expression of long non-coding RNAs (lncRNAs), specifically by upregulating LINC00294.[1][2][3][4][5]
Effects of this compound on HUVEC Viability and Inflammatory Cytokine Expression
This compound has been shown to be non-toxic to HUVECs at concentrations up to 50 µM.[1] In LPS-stimulated HUVECs, Bak-IIIa treatment significantly alleviates the inhibition of cell survival and markedly reduces the secretion of pro-inflammatory cytokines.[1][4][5]
Table 1: Effect of this compound on the Viability of LPS-Injured HUVECs
| Treatment Group | HUVEC Viability (% of Control) |
| Control | 100% |
| LPS (10 ng/ml) | ~63% |
| LPS + Bak-IIIa (20 µM) | Increased by ~11% (compared to LPS group) |
| LPS + Bak-IIIa (50 µM) | Increased by ~16% (compared to LPS group) |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in LPS-Injured HUVECs
| Cytokine | LPS Group | LPS + Bak-IIIa (20 µM) | LPS + Bak-IIIa (50 µM) |
| TNF-α | Significantly Increased | Significantly Decreased | Significantly Decreased |
| IL-1β | Significantly Increased | Significantly Decreased | Significantly Decreased |
| IL-6 | Significantly Increased | Significantly Decreased | Significantly Decreased |
| IL-8 | Significantly Increased | Significantly Decreased | Significantly Decreased |
| Data is presented as significant changes relative to the control group (for LPS) or the LPS group (for Bak-IIIa treatment). For specific quantitative values, refer to the source literature.[1][4] |
Gene Expression Analysis: Upregulation of LINC00294
Microarray analysis of lncRNA expression in LPS-damaged HUVECs treated with Bak-IIIa identified 70 differentially expressed lncRNAs.[1][2][5] Among these, LINC00294 (NR_015451) showed the most significant upregulation and was validated by reverse transcription-quantitative PCR (RT-qPCR).[1][2][4][5] Overexpression of LINC00294 was shown to mimic the protective effects of Bak-IIIa, alleviating LPS-induced cell survival inhibition and inflammatory damage.[1][2][4][5]
Table 3: Differentially Expressed lncRNAs in LPS-Damaged HUVECs Treated with Bak-IIIa
| Analysis | Findings |
| lncRNA Microarray | 70 differentially expressed lncRNAs identified. |
| lncRNA Target Prediction | 44 differentially expressed lncRNAs had 52 cis-targets. |
| 12 differentially expressed lncRNAs had 386 trans-targets. | |
| Bioinformatic Analysis | Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) analyses of trans-targets identified three GO terms associated with inflammation, involving 17 target genes and six relevant differentially expressed lncRNAs. |
Experimental Protocols
HUVEC Cell Culture and Treatment
This protocol outlines the steps for culturing HUVECs and inducing an inflammatory response with LPS, followed by treatment with this compound.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Medium (ECM) supplemented with 5% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% endothelial cell growth supplement.
-
Lipopolysaccharide (LPS)
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This compound (Bak-IIIa)
-
Phosphate-buffered saline (PBS)
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Trypsin-EDTA solution
-
Cell culture flasks/plates
Procedure:
-
Culture HUVECs in ECM in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
-
Seed HUVECs in appropriate culture plates for the experiment.
-
To induce inflammatory injury, treat the cells with 10 ng/ml LPS for 4 hours.
-
Following LPS treatment, add Bak-IIIa at desired concentrations (e.g., 10, 20, and 50 µM) to the culture medium.
-
Incubate the cells for an additional 24 hours.
-
Include a control group (no LPS or Bak-IIIa) and an LPS-only group.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
After the treatment period, add MTT solution to each well of the 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Measurement of Inflammatory Cytokines (ELISA)
This protocol quantifies the concentration of secreted pro-inflammatory cytokines in the cell culture supernatant.
Materials:
-
ELISA kits for TNF-α, IL-1β, IL-6, and IL-8
-
Cell culture supernatant from treated HUVECs
-
Microplate reader
Procedure:
-
Collect the cell culture supernatant from each treatment group.
-
Perform the ELISA according to the manufacturer's instructions for each cytokine.
-
Measure the absorbance using a microplate reader.
-
Calculate the concentration of each cytokine based on a standard curve.
RNA Extraction and RT-qPCR
This protocol is for isolating total RNA and quantifying the expression levels of specific genes.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (e.g., LINC00294) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Lyse the treated HUVECs and extract total RNA using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, specific primers, and a qPCR master mix.
-
Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels.
Visualizations
Experimental Workflow
Caption: Experimental workflow for studying the effects of this compound on HUVECs.
Proposed Signaling Pathway
Caption: Proposed mechanism of this compound in ameliorating LPS-induced inflammation.
References
- 1. Bakkenolide-IIIa ameliorates lipopolysaccharide-induced inflammatory injury in human umbilical vein endothelial cells by upregulating LINC00294 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bakkenolide‑IIIa ameliorates lipopolysaccharide‑induced inflammatory injury in human umbilical vein endothelial cells by upregulating LINC00294 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vawterlab.com [vawterlab.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Molecular Docking of Bakkenolide IIIa with BMP Receptors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in-silico analysis of Bakkenolide IIIa's interaction with Bone Morphogenetic Protein (BMP) receptors through molecular docking. This information is intended to guide researchers in exploring the potential of this compound as a modulator of BMP signaling pathways, which are crucial in osteogenesis and tissue homeostasis.
Introduction
Bone Morphogenetic Proteins (BMPs) are a group of growth factors that play a pivotal role in the formation of bone and cartilage.[1][2] They initiate their signaling cascade by binding to a complex of type I and type II serine/threonine kinase receptors on the cell surface.[1][2] The activation of these receptors leads to the phosphorylation of intracellular Smad proteins, which then translocate to the nucleus to regulate gene expression, ultimately leading to osteoblast differentiation and bone formation.[1][2]
This compound is a natural sesquiterpene lactone that has been investigated for its potential to modulate BMP signaling. Computational studies, specifically molecular docking, have been employed to predict the binding affinity and interaction patterns of this compound with BMP receptors. A study by Belal et al. investigated a library of natural compounds from Petasites japonicus for their ability to target BMPs, identifying this compound as a promising candidate.[2][3]
This document outlines the rationale, presents the quantitative findings from such studies, and provides a detailed protocol for replicating and expanding upon this research.
Signaling Pathway Overview
The canonical BMP signaling pathway is initiated by the binding of a BMP ligand to a heterotetrameric complex of two type I and two type II BMP receptors. This binding event leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. The activated type I receptor then phosphorylates receptor-regulated Smads (R-Smads), which complex with a common-mediator Smad (Co-Smad) and translocate to the nucleus to act as transcription factors for target genes involved in cellular processes like osteogenesis.
Quantitative Data Summary
The following table summarizes the binding energies of this compound with BMP type I and type II receptors as determined by molecular docking studies. Lower binding energy values indicate a more favorable binding interaction.
| Compound | Receptor | Binding Energy (kcal/mol) | Reference Compound | Receptor | Binding Energy (kcal/mol) |
| This compound | BMPR1A | -7.82 | Betulinic acid (agonist) | BMPR1A | (less favorable than this compound) |
| This compound | BMPRII | -9.90 | Betulinic acid (agonist) | BMPRII | (less favorable than this compound) |
| Data sourced from Belal et al. (2023).[2][3] |
These results suggest that this compound has a strong theoretical binding affinity for both BMPR1A and BMPRII, with a particularly favorable interaction with the type II receptor.[2][3]
Experimental Protocols
Protocol 1: Molecular Docking of this compound with BMPR1A
This protocol describes the computational procedure for docking the small molecule this compound to the Bone Morphogenetic Protein Receptor Type IA (BMPR1A).
1. Preparation of the Receptor Structure
1.1. Obtain the Protein Structure: Download the 3D crystal structure of human BMPR1A. A suitable structure is PDB ID: 1ES7, which contains BMPR1A in complex with BMP-2. Alternatively, other available structures can be found on the Protein Data Bank.[4] 1.2. Prepare the Receptor:
- Load the PDB file into a molecular modeling software (e.g., UCSF Chimera, AutoDock Tools).
- Remove all non-essential molecules, including water, co-ligands, and other protein chains (e.g., BMP-2).
- Add polar hydrogen atoms to the receptor.
- Assign partial charges (e.g., Gasteiger charges).
- Save the prepared receptor in the required format for the docking software (e.g., .pdbqt for AutoDock Vina).
2. Preparation of the Ligand Structure
2.1. Obtain the Ligand Structure: The 3D structure of this compound can be obtained from a chemical database like PubChem or sketched using a chemical drawing tool (e.g., ChemDraw) and converted to a 3D format. 2.2. Prepare the Ligand:
- Load the ligand structure into the molecular modeling software.
- Minimize the energy of the ligand using a suitable force field (e.g., MMFF94).
- Define the rotatable bonds.
- Assign partial charges.
- Save the prepared ligand in the appropriate format (e.g., .pdbqt).
3. Molecular Docking Simulation
3.1. Define the Binding Site (Grid Box Generation):
- Identify the ATP-binding site of the BMPR1A kinase domain, which is a common target for small molecule modulators. This can be inferred from the position of co-crystallized ligands in similar structures or through binding site prediction tools.
- Define the center and dimensions of a grid box that encompasses the entire binding pocket. For AutoDock Vina, a typical grid box size is 25 x 25 x 25 Å with a spacing of 1.0 Å. 3.2. Configure and Run Docking:
- Use a docking program such as AutoDock Vina.
- Specify the prepared receptor and ligand files, and the grid box parameters.
- Set the exhaustiveness of the search to a value that provides a good balance between accuracy and computational time (e.g., 8 or 16).
- Execute the docking run. The program will generate a set of possible binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).
4. Analysis of Results
4.1. Examine Binding Poses and Energies:
- Analyze the output file to identify the pose with the lowest binding energy.
- Visualize the top-ranked binding pose of the this compound-BMPR1A complex using molecular graphics software. 4.2. Analyze Interactions:
- Identify and analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between this compound and the amino acid residues of the BMPR1A binding site.
- Generate 2D and 3D diagrams of the interactions for publication and further analysis.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a molecular docking study.
Conclusion
The molecular docking studies of this compound with BMP receptors provide a theoretical framework for its potential as a modulator of the BMP signaling pathway. The favorable binding energies, particularly with BMPRII, suggest that this compound may act as an agonist or antagonist, a hypothesis that warrants further investigation through in-vitro and in-vivo assays. The protocols and data presented here serve as a foundation for researchers to explore the therapeutic potential of this compound in bone regeneration and other BMP-related physiological and pathological processes.
References
Troubleshooting & Optimization
Improving Bakkenolide IIIa solubility for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Bakkenolide IIIa solubility for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a sesquiterpenoid lactone, a class of natural products known for a variety of biological activities. Research has shown that this compound possesses neuroprotective and anti-inflammatory properties. For instance, it has been observed to exhibit significant neuroprotective and antioxidant activities in in vitro assays.[1] Furthermore, it can ameliorate lipopolysaccharide (LPS)-induced inflammatory injury in human umbilical vein endothelial cells (HUVECs).[2][3]
Q2: Why is this compound difficult to dissolve in aqueous solutions for in vitro assays?
A2: Like many sesquiterpenoid lactones, this compound is a lipophilic molecule with poor water solubility. This is a common challenge for many natural products, making it difficult to achieve the desired concentrations in aqueous cell culture media for biological experiments.
Q3: What are the common solvents for dissolving this compound?
A3: While specific quantitative solubility data for this compound is limited, polar organic solvents are generally used for the initial dissolution of sesquiterpenoid lactones. Based on data for structurally similar compounds like parthenolide, Dimethyl Sulfoxide (DMSO) and ethanol are effective solvents for creating concentrated stock solutions.
Q4: What is the maximum recommended concentration of organic solvents like DMSO in cell culture?
A4: High concentrations of organic solvents can be toxic to cells. It is a common practice to keep the final concentration of DMSO in cell culture media below 0.5% (v/v), and ideally at or below 0.1%, to minimize cytotoxic effects. It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line and assay.
Troubleshooting Guide: Solubility Issues with this compound
Problem: My this compound is not dissolving in my desired solvent.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent selection. | Start by using a polar aprotic solvent like DMSO or a polar protic solvent like ethanol to prepare a high-concentration stock solution. |
| Low temperature. | Gently warm the solution to 37°C to aid dissolution. Sonication in a water bath can also be effective. |
| Precipitation upon dilution. | When diluting the stock solution into your aqueous assay buffer or cell culture medium, add the stock solution dropwise while vortexing or stirring to prevent localized high concentrations that can lead to precipitation. |
Problem: I observe precipitation of this compound in my cell culture medium after dilution.
| Possible Cause | Troubleshooting Step |
| Exceeding the solubility limit in the final medium. | Lower the final concentration of this compound in your experiment. If a higher concentration is necessary, consider using a co-solvent system or a solubility enhancer. |
| Interaction with components in the medium. | The presence of salts and proteins in the medium can affect solubility. Try pre-diluting the stock solution in a smaller volume of serum-free medium before adding it to the final culture volume containing serum. |
| Solvent shock. | The rapid change in solvent polarity upon dilution can cause precipitation. Use a serial dilution approach, gradually decreasing the concentration of the organic solvent. |
Problem: I am observing cellular toxicity that may be related to the solvent.
| Possible Cause | Troubleshooting Step |
| High final concentration of the organic solvent. | Ensure the final concentration of DMSO or ethanol is within the tolerated range for your cell line (typically <0.5%). |
| Solvent-induced cellular stress. | Run a vehicle control experiment with the same final concentration of the solvent to distinguish between the effects of the solvent and this compound. |
Quantitative Solubility Data
| Solvent | Solubility (approximate) |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL[2], up to 100 mg/mL |
| Ethanol | ~30 mg/mL[2], up to 20 mg/mL |
| Dimethylformamide (DMF) | ~20 mg/mL[2] |
| DMF:PBS (pH 7.2) (1:1 solution) | ~0.5 mg/mL[2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO or ethanol to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube to 37°C in a water bath or sonicate for 5-10 minutes to ensure complete dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound Stock Solution for Cell-Based Assays
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warming: Pre-warm the cell culture medium or assay buffer to 37°C.
-
Serial Dilution (Recommended):
-
Prepare an intermediate dilution of the stock solution in serum-free medium or PBS.
-
Add the intermediate dilution to the final culture medium to achieve the desired working concentration.
-
-
Direct Dilution:
-
While gently vortexing or swirling the pre-warmed medium, add the required volume of the stock solution dropwise. This helps to prevent immediate precipitation.
-
-
Final Concentration of Organic Solvent: Calculate the final percentage of the organic solvent in your assay to ensure it is below the cytotoxic threshold for your cells.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Proposed signaling pathway of this compound in endothelial cells.
References
Bakkenolide IIIa Neuroprotection Studies: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the neuroprotective properties of Bakkenolide IIIa.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dosage for this compound in in vivo neuroprotection studies?
A1: While specific data for this compound is limited in the provided search results, studies on "total bakkenolides" can offer a starting point. In a rat model of transient focal cerebral ischemia-reperfusion, oral administration of total bakkenolides at doses of 5, 10, and 20 mg/kg immediately after reperfusion significantly reduced brain infarct volume and neurological deficits[1]. It is imperative to conduct a dose-response study specifically for this compound to determine the optimal dosage for your experimental model.
Q2: What are common experimental models for studying the neuroprotective effects of this compound?
A2: Both in vivo and in vitro models are crucial for a comprehensive evaluation.
-
In Vivo: A widely used model is the transient focal cerebral ischemia-reperfusion model in rats, which mimics the conditions of a stroke[1].
-
In Vitro: The oxygen-glucose deprivation (OGD) model using primary cultured neurons is a standard method to simulate ischemic conditions in a controlled cellular environment[1].
Q3: What is the primary mechanism of action for the neuroprotective effects of bakkenolides?
A3: Research indicates that total bakkenolides exert their neuroprotective effects primarily through the inhibition of the nuclear factor-κB (NF-κB) signaling pathway[1]. This is achieved by preventing the phosphorylation of key proteins in the pathway, including the IκB-kinase (IKK) complex and the inhibitor protein IκB[1]. This suppression prevents the degradation of IκB and the subsequent translocation of the NF-κB/p65 subunit to the nucleus[1]. Furthermore, bakkenolides have been shown to inhibit the activation of Akt and extracellular signal-regulated kinase 1/2 (ERK1/2), which are important upstream activators of NF-κB[1].
Q4: I am having difficulty dissolving this compound for my cell culture experiments. What should I do?
A4: For many bioactive molecules of natural origin with limited aqueous solubility, a common practice is to first dissolve the compound in a small volume of a sterile organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. This stock can then be serially diluted to the final working concentration in the cell culture medium. It is critical to ensure the final concentration of the organic solvent in the culture is minimal (typically less than 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of the solvent) in your experimental design to account for any effects of the solvent itself.
Q5: My experimental results with this compound are inconsistent. What are some general troubleshooting steps?
A5: Inconsistent results are a common challenge in experimental science.
-
Repeat the Experiment: If an experiment fails once, the simplest first step is to repeat it to rule out random error or a minor mistake in the procedure[2].
-
Use Proper Controls: Ensure every experiment includes both positive and negative controls. A positive control should confirm that your assay is working as expected, while a negative control ensures you are not observing false-positive signals[2].
-
Check Reagents: Verify the integrity of all your components. Prepare fresh buffers and solutions, and ensure that your this compound has been stored correctly and has not degraded[2].
-
Sample Collection: For complex, multi-step protocols like protein purification or cell fractionation, save aliquots from each step. If the final result is unexpected, you can go back and analyze these intermediate samples to pinpoint where the process failed[2].
Data Summary
Table 1: In Vivo Dosage of Total Bakkenolides for Neuroprotection
This table summarizes the effective dosages of total bakkenolides as reported in a rat model of transient focal cerebral ischemia-reperfusion.
| Animal Model | Compound | Doses Administered | Route of Administration | Key Outcomes | Reference |
| Rat (Transient Focal Cerebral Ischemia-Reperfusion) | Total Bakkenolides | 5, 10, and 20 mg/kg | Oral (immediately after reperfusion) | Markedly reduced brain infarct volume and neurological deficits. | [1] |
Note: This data is for "total bakkenolides." Researchers should perform dose-optimization studies for pure this compound.
Experimental Protocols
Protocol 1: In Vivo Neuroprotection Assessment in a Rat Stroke Model
This protocol is based on the methodology for a transient focal cerebral ischemia-reperfusion model[1].
1. Animal Preparation:
- Use male Sprague-Dawley rats (or a similar appropriate strain).
- Acclimate animals to the housing conditions for at least one week prior to the experiment.
- Ensure free access to food and water.
- Fast the animals overnight before surgery but allow access to water.
2. Middle Cerebral Artery Occlusion (MCAO) Procedure:
- Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
- Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
- Introduce a nylon monofilament suture via the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
- After a defined period of occlusion (e.g., 1 hour), withdraw the suture to allow for reperfusion.
3. Drug Administration:
- Prepare this compound solutions at the desired concentrations (e.g., 5, 10, 20 mg/kg) in a suitable vehicle.
- Immediately following reperfusion, administer the prepared this compound solution or vehicle control orally.
4. Evaluation of Neuroprotection:
- Neurological Deficit Scoring: At a set time point (e.g., 24 hours post-MCAO), evaluate neurological deficits using a standardized scoring system.
- Infarct Volume Measurement: Euthanize the animals and harvest the brains. Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC). The non-infarcted tissue will stain red, while the infarcted area remains unstained (pale gray)[3]. Calculate the infarct volume as a percentage of the total brain volume.
Protocol 2: In Vitro Neuroprotection in an Oxygen-Glucose Deprivation (OGD) Model
This protocol describes a method to assess neuroprotection in cultured neurons subjected to simulated ischemia[1].
1. Primary Neuronal Culture:
- Isolate primary neurons from the hippocampus or cortex of embryonic rats or mice.
- Plate the dissociated cells onto coated culture plates in appropriate neuronal culture medium.
- Allow the neurons to mature in culture for a specified period (e.g., 7-10 days).
2. Oxygen-Glucose Deprivation (OGD):
- Replace the normal culture medium with a glucose-free medium.
- Place the culture plates in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂, 5% CO₂) for a defined duration (e.g., 1 hour) to induce ischemic-like injury.
3. Treatment and Reoxygenation:
- Following the OGD period, replace the glucose-free medium with the original, glucose-containing culture medium.
- Add this compound (at various concentrations) or vehicle control to the medium.
- Return the cultures to a normoxic incubator (95% air, 5% CO₂) for a reoxygenation period (e.g., 24 hours).
4. Assessment of Cell Viability and Apoptosis:
- Cell Viability: Quantify cell viability using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release.
- Apoptosis: Assess the degree of apoptosis using methods like TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining or by measuring the expression of apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins) via Western blot.
Visualizations
Signaling Pathway Diagram
References
- 1. Total bakkenolides protects neurons against cerebral ischemic injury through inhibition of nuclear factor-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Parthenolide Is Neuroprotective in Rat Experimental Stroke Model: Downregulating NF-κB, Phospho-p38MAPK, and Caspase-1 and Ameliorating BBB Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in the Isolation and Purification of Bakkenolide IIIa
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of Bakkenolide IIIa, a sesquiterpene lactone with significant therapeutic potential.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the extraction, chromatography, and analysis of this compound.
Issue 1: Low Yield of this compound in the Crude Extract
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Question: We are experiencing a lower than expected yield of this compound from our Petasites plant material. What are the potential causes and solutions?
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Answer: Low yields can stem from several factors, from the plant material itself to the extraction methodology.
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Plant Material Variability: The concentration of bakkenolides can vary significantly based on the plant's age, the part of the plant used (rhizomes, leaves, etc.), and the geographical location and season of harvest. It has been noted that the content of bakkenolides can be higher in the rhizome compared to other plant parts.
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Extraction Solvent and Method: The choice of solvent is critical. While methanol is commonly used for the extraction of bakkenolides, the polarity of the solvent system should be optimized. A stepwise extraction with solvents of increasing polarity (e.g., starting with hexane to remove nonpolar compounds, followed by ethyl acetate or methanol) can improve the selectivity for sesquiterpene lactones. Maceration with repeated solvent changes over several days is a common practice.
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Extraction Time and Temperature: Prolonged extraction times at elevated temperatures can potentially lead to the degradation of thermolabile compounds. While room temperature extraction is generally safer, gentle heating can improve extraction efficiency. However, the stability of this compound at various temperatures should be considered.
-
Issue 2: Poor Separation of this compound from its Isomers during Chromatography
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Question: We are struggling to separate this compound from other closely related bakkenolide isomers using silica gel column chromatography. How can we improve the resolution?
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Answer: Co-elution of isomers is a frequent challenge in the purification of natural products.
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Stationary Phase Selection: While silica gel is a standard choice, its acidic nature can sometimes cause degradation of sensitive compounds. Consider using neutral or deactivated silica gel. For isomers that are difficult to separate on silica, alternative stationary phases like Sephadex LH-20 (for size-exclusion and partition chromatography) can be effective.
-
Mobile Phase Optimization: A systematic approach to optimizing the mobile phase is crucial. Start with a non-polar solvent system (e.g., hexane-ethyl acetate) and gradually increase the polarity. A shallow gradient elution can often provide better separation than isocratic elution. The addition of a small percentage of a third solvent (e.g., acetone or dichloromethane) can sometimes significantly alter the selectivity.
-
High-Performance Liquid Chromatography (HPLC): For high-purity isolation, preparative HPLC is often necessary. Reversed-phase columns (e.g., C18) with a mobile phase of acetonitrile and water are commonly used for the separation of bakkenolides. Methodical optimization of the gradient, flow rate, and temperature is key to achieving baseline separation of isomers.
-
Issue 3: Degradation of this compound During and After Purification
-
Question: We suspect that our purified this compound is degrading over time. What are the likely causes and how can we mitigate this?
-
Answer: The stability of sesquiterpene lactones can be influenced by pH, temperature, and light.
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pH Sensitivity: Lactone rings are susceptible to hydrolysis under alkaline conditions. It is advisable to use neutral or slightly acidic conditions during extraction and purification. Avoid using basic solvents or reagents. Sesquiterpene lactones are generally more stable at a pH of 5.5 compared to a neutral pH of 7.4.[1][2]
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Thermal Stability: Elevated temperatures can lead to degradation. It is recommended to perform purification steps at room temperature or below if possible. For long-term storage, samples should be kept at low temperatures (-20°C or -80°C) in a tightly sealed container.
-
Storage: Store purified this compound as a dry solid in the dark to prevent photodegradation. If in solution, use a non-reactive solvent and store at low temperatures.
-
Frequently Asked Questions (FAQs)
Extraction & Initial Processing
-
Q1: What is the recommended starting material for isolating this compound?
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A1: The rhizomes of Petasites tricholobus and Petasites formosanus have been reported as sources for the isolation of this compound.
-
-
Q2: What is a general solvent system for the initial extraction of this compound?
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A2: A common approach is to first defat the dried and powdered plant material with a nonpolar solvent like hexane. Subsequently, the residue is extracted with a more polar solvent such as methanol or ethyl acetate to enrich the bakkenolide fraction.
-
Chromatographic Purification
-
Q3: What type of column chromatography is most effective for the initial fractionation of the crude extract?
-
A3: Open column chromatography using silica gel is a standard first step. A gradient elution with a hexane-ethyl acetate solvent system is typically employed to separate fractions with different polarities.
-
-
Q4: Are there any specific recommendations for the HPLC purification of this compound?
-
A4: A reversed-phase C18 column is often used. A gradient of water and acetonitrile is a common mobile phase. The detection wavelength can be set around 210-235 nm for bakkenolides.[3]
-
Analysis and Characterization
-
Q5: How can I confirm the identity and purity of my isolated this compound?
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A5: A combination of spectroscopic techniques is essential. High-resolution mass spectrometry (HRMS) will provide the exact mass and molecular formula. 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for structural elucidation and confirmation. Purity can be assessed by HPLC with a diode array detector (DAD).
-
Experimental Protocols
General Protocol for Isolation and Purification of this compound
This is a generalized protocol based on reported methods for isolating bakkenolides. Optimization will be required for specific laboratory conditions and plant material.
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Extraction:
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Air-dry and powder the rhizomes of the Petasites species.
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Extract the powdered material with methanol at room temperature for several days.
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Concentrate the methanol extract under reduced pressure to obtain a crude residue.
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Suspend the residue in water and partition successively with n-hexane, ethyl acetate, and n-butanol. The this compound is expected to be enriched in the ethyl acetate fraction.
-
-
Open Column Chromatography:
-
Subject the ethyl acetate fraction to silica gel column chromatography.
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Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
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Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions containing compounds with similar Rf values.
-
-
Size-Exclusion Chromatography:
-
Further purify the this compound-containing fractions on a Sephadex LH-20 column using a suitable solvent like methanol to separate compounds based on their molecular size.
-
-
Preparative HPLC:
-
Perform final purification using preparative reversed-phase HPLC (C18 column).
-
Use a gradient of water and acetonitrile as the mobile phase.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
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Quantitative Data Summary
| Parameter | Value/Range | Source Plant | Reference |
| HPLC Analysis | |||
| Column | C18 | Petasites tricholobus | [3] |
| Mobile Phase | Water: Acetonitrile (gradient) | Petasites tricholobus | [3] |
| Detection Wavelength | 235 nm | Petasites tricholobus | [3] |
| Recovery | 98.6 - 103.1% (for bakkenolides) | Petasites tricholobus | [3] |
| Linearity (r²) | >0.999 (for bakkenolides) | Petasites tricholobus | [3] |
| Stability | |||
| Optimal pH | ~5.5 | General Sesquiterpene Lactones | [1][2] |
| Unstable pH | >7.4 (alkaline) | General Sesquiterpene Lactones | [1][2] |
Signaling Pathways and Experimental Workflows
Anti-Inflammatory Signaling Pathway of this compound
This compound has been shown to exhibit anti-inflammatory effects by upregulating the long non-coding RNA LINC00294. This upregulation helps to ameliorate inflammatory damage induced by lipopolysaccharide (LPS) in human umbilical vein endothelial cells (HUVECs).[1][2]
Caption: Anti-inflammatory action of this compound.
General Experimental Workflow for this compound Isolation
The following diagram illustrates a typical workflow for the isolation and purification of this compound from Petasites species.
References
- 1. Bakkenolide‑IIIa ameliorates lipopolysaccharide‑induced inflammatory injury in human umbilical vein endothelial cells by upregulating LINC00294 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bakkenolide-IIIa ameliorates lipopolysaccharide-induced inflammatory injury in human umbilical vein endothelial cells by upregulating LINC00294 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Overcoming experimental variability in Bakkenolide IIIa bioassays
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address and overcome experimental variability in bioassays involving Bakkenolide IIIa.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a sesquiterpenoid lactone, a class of natural products known for a wide range of biological activities. Its primary reported mechanism of action is the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB transcription factors are crucial regulators of immune and inflammatory responses.[2] By preventing the activation of this pathway, this compound can reduce the expression of numerous pro-inflammatory genes and cytokines.[1][3]
Q2: How should I prepare and store this compound stock solutions to ensure stability?
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Solvent: High-purity, anhydrous dimethyl sulfoxide (DMSO) is typically the solvent of choice for creating high-concentration stock solutions.
-
Preparation: Allow the powdered compound and the solvent to come to room temperature before mixing to avoid condensation. Dissolve thoroughly using a vortex or sonication.[5]
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Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[6] Protect solutions from light.
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Quality Control: Discard any solution that appears cloudy or has visible precipitates.[7] If stability is a major concern for long-term experiments, consider performing a pilot study to assess the compound's degradation under your specific assay conditions.[8]
Q3: Which type of bioassay is most appropriate for studying this compound's effects?
A3: The choice of assay depends on the research question.
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To measure anti-inflammatory activity: An NF-κB reporter assay (e.g., luciferase or fluorescent protein-based) is highly suitable for quantifying the inhibition of the signaling pathway.[1] Alternatively, measuring the downstream effects, such as the reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA, is also a common approach.
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To assess cytotoxicity: A cell viability assay, such as the MTT, MTS, or XTT assay, is standard for determining the compound's toxic effects on cells.[9] These colorimetric assays measure the metabolic activity of viable cells.[9]
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To study effects on cell proliferation: Cell counting, colony formation assays, or assays that measure DNA synthesis (e.g., BrdU incorporation) can be used. The MTT assay can also serve as an indicator of proliferation.[9]
Troubleshooting Guide
This section addresses common issues encountered during this compound bioassays.
Q4: My IC50 values for this compound are inconsistent between experiments. What are the likely causes?
A4: Inconsistent IC50 values are a frequent problem in cell-based assays and can stem from several sources of variability.[10]
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Cell-Related Issues:
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Cell Density: The response to a compound can vary based on cell density at the time of treatment.[8] Ensure you use a consistent seeding density and that cells are in the logarithmic growth phase.
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Passage Number: Use cells within a consistent and low passage number range, as high-passage cells can exhibit altered phenotypes and drug sensitivity.
-
-
Compound Handling:
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Stock Solution: Inconsistent thawing or dilution of the stock solution can lead to significant errors. Always mix the stock solution thoroughly after thawing and before preparing dilutions.[8]
-
Compound Stability: As mentioned in the FAQ, the stability of this compound in your specific culture medium and incubation conditions should be considered, especially for longer incubation periods (>24 hours).[8]
-
-
Assay Protocol:
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Incubation Time: The duration of compound exposure can significantly impact the IC50 value.[8] Use a strictly controlled incubation time for all experiments.
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Reagent Variability: Ensure all reagents, including cell culture media, serum, and assay components, are from the same lot to minimize batch-to-batch variation.[11]
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Q5: I am observing high variability between my technical replicate wells (e.g., high standard deviation). How can I reduce this?
A5: High variability in replicates often points to technical errors during the assay setup.[8][10]
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Pipetting Technique: This is one of the most common sources of error.[8] Ensure pipettes are properly calibrated. When pipetting, use consistent speed and pressure, and ensure the pipette tip is submerged to the same depth in the liquid each time. Avoid introducing air bubbles.[7]
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Cell Seeding: An uneven distribution of cells across the plate will lead to high variability. After seeding, gently swirl the plate in a figure-eight motion to ensure a uniform monolayer. Avoid letting cells clump in the center or at the edges.
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Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media without cells and use only the inner wells for your experiment.[6]
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Plate Handling: Ensure even mixing of reagents added to wells, for example, by gently tapping the plate or using an orbital shaker where appropriate.[7]
Q6: My cell viability assay (e.g., MTT) shows high background absorbance. What can I do?
A6: High background can obscure the true signal and reduce the dynamic range of your assay.
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Media Components: Phenol red and serum in the culture medium can interfere with absorbance readings. If possible, perform the final incubation step with the assay reagent (e.g., MTT) in serum-free and phenol red-free medium. Always include a "media only" or "no cells" blank control to subtract the background absorbance.[12]
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Compound Interference: this compound, like some natural products, may have intrinsic color or redox properties that interfere with the assay chemistry.[13] Run a control with the compound in cell-free media to check if it directly reduces the MTT reagent or absorbs light at the measurement wavelength.
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Incomplete Solubilization: Ensure the formazan crystals in the MTT assay are completely dissolved before reading the plate.[9] Incomplete solubilization is a common cause of inconsistent and inaccurate readings. Extend the solubilization time or use an orbital shaker to facilitate dissolution.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in cell-based bioassays.
Caption: A troubleshooting flowchart for identifying sources of experimental variability.
Quantitative Data Summary
While specific IC50 values for this compound can vary significantly depending on the cell line and experimental conditions, researchers should systematically record their own data. Below is a template table for summarizing key quantitative results.
| Cell Line | Assay Type | Stimulant (if any) & Conc. | Incubation Time (h) | Measured IC50 (µM) | Reference / Experiment ID |
| RAW 264.7 | NF-κB Reporter | LPS (1 µg/mL) | 24 | e.g., 5.2 ± 0.7 | [Internal Exp. #001] |
| HeLa | MTT Cytotoxicity | N/A | 48 | e.g., 15.8 ± 2.1 | [Internal Exp. #002] |
| Jurkat | IL-2 ELISA | PMA/Ionomycin | 24 | e.g., 2.5 ± 0.4 | [Internal Exp. #003] |
Detailed Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
This protocol is adapted from standard methods for determining cell viability.[9][12] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[9]
Materials:
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This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
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Complete culture medium
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96-well clear, flat-bottom tissue culture plates
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MTT solution (5 mg/mL in sterile PBS)
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Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[12]
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
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Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[12]
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Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the plate and add 100 µL of the diluted compound solutions to the appropriate wells. Include "vehicle control" wells (medium with the same percentage of DMSO used for the highest compound concentration) and "no cells" blank wells.[12]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[12]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for an additional 4 hours at 37°C.[9]
-
Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well.[12]
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Absorbance Reading: Place the plate on an orbital shaker for 10-15 minutes to ensure all formazan crystals are dissolved.[6] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the "no cells" blank from all other readings. Calculate cell viability as a percentage relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100. Plot the viability against the log of the compound concentration to determine the IC50 value.
MTT Assay Workflow Diagram
References
- 1. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility and solution stability studies of different amino acid prodrugs of bromhexine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. static.igem.wiki [static.igem.wiki]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. bioassaysys.com [bioassaysys.com]
- 8. bioivt.com [bioivt.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. mt.com [mt.com]
- 11. cellgs.com [cellgs.com]
- 12. bds.berkeley.edu [bds.berkeley.edu]
- 13. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
Bakkenolide IIIa stability and storage conditions
Technical Support Center: Bakkenolide IIIa
This technical support center provides guidance on the stability and storage of this compound for researchers, scientists, and drug development professionals. The information is curated to address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its chemical nature?
A1: this compound is a novel sesquiterpenoid isolated from the rhizome of Petasites tricholobus. Sesquiterpenoids are a class of natural products with a wide range of biological activities. This compound has shown significant neuroprotective and antioxidant activities in in-vitro assays. Its chemical structure contains a bakkenolide skeleton.
Q2: What are the general recommendations for storing this compound?
Q3: How stable is this compound in different solvents?
A3: Direct stability data for this compound in various solvents is not available. However, based on the stability of other sesquiterpene lactones, it is recommended to avoid protic solvents like ethanol for long-term storage, as they can react with certain functional groups. For experimental purposes, if aqueous buffers are used, it is advisable to prepare fresh solutions and use them promptly. The stability of related compounds has been shown to be pH-dependent, with greater stability at slightly acidic pH (e.g., 5.5) compared to neutral or alkaline conditions.
Q4: What are the potential degradation pathways for this compound?
A4: The exact degradation pathways of this compound have not been elucidated. However, based on its presumed chemical structure (containing ester functionalities), it may be susceptible to hydrolysis, especially under basic or acidic conditions, leading to the cleavage of ester groups. Oxidation is another potential degradation route for many natural products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity of this compound in an experiment. | 1. Degradation due to improper storage. 2. Instability in the experimental medium (e.g., high pH, presence of nucleophiles). 3. Repeated freeze-thaw cycles of stock solutions. | 1. Ensure the compound is stored at the recommended temperature, protected from light. 2. Prepare fresh solutions for each experiment. Assess the stability in your specific experimental buffer if you suspect degradation. Consider using a slightly acidic buffer if compatible with your assay. 3. Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| Inconsistent experimental results. | 1. Variability in the purity of this compound. 2. Degradation of the compound over the course of the experiment. | 1. Use a well-characterized batch of this compound with known purity. 2. Minimize the time the compound spends in solution before use. Keep solutions on ice during the experiment if possible. |
| Precipitation of this compound in aqueous solutions. | Low aqueous solubility. | Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO, DMF) and then dilute it into the aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
Experimental Protocols
Note: The following are generalized protocols based on the analysis of related compounds. They should be adapted and validated for specific experimental needs.
Protocol 1: Preparation of this compound Stock Solution
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Weighing: Accurately weigh the desired amount of solid this compound in a clean, dry vial.
-
Solvent Addition: Add a minimal amount of a suitable organic solvent (e.g., DMSO) to dissolve the solid completely.
-
Dilution: Once fully dissolved, add more solvent to reach the desired final concentration for the stock solution.
-
Storage: Store the stock solution in small aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: General Stability Assessment of this compound in a Buffer Solution
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Solution Preparation: Prepare a solution of this compound in the buffer of interest at a known concentration.
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Incubation: Incubate the solution under the desired experimental conditions (e.g., specific temperature and time points).
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Sampling: At each time point, take an aliquot of the solution.
-
Analysis: Analyze the concentration of this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.
-
Data Analysis: Plot the concentration of this compound versus time to determine its stability under the tested conditions.
Visualizations
Caption: Recommended workflow for the preparation and handling of this compound solutions.
Caption: Key factors influencing the stability of this compound and corresponding storage recommendations.
Troubleshooting Bakkenolide IIIa in cell culture experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bakkenolide IIIa in cell culture experiments.
Frequently Asked Questions (FAQs)
What is this compound and what is its primary mechanism of action?
This compound is a sesquiterpene lactone isolated from the rhizomes of plants like Petasites formosanus.[1] Its primary reported mechanism of action involves anti-inflammatory and neuroprotective effects.[1][2] A key pathway it modulates is the inhibition of NF-κB (nuclear factor-kappa B) activation, which is a central regulator of inflammatory responses.[1][3] By suppressing the activation of NF-κB, this compound can reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-8.[4][5]
How should I dissolve and store this compound?
This compound is typically soluble in organic solvents such as DMSO, ethanol, and chloroform. For cell culture experiments, it is recommended to prepare a high-concentration stock solution in sterile DMSO and then dilute it to the final working concentration in the cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%). Store the stock solution at -20°C or -80°C for long-term stability.
What is a typical working concentration for this compound in cell culture?
The optimal concentration of this compound depends on the cell type and the specific experimental endpoint. For anti-inflammatory studies in Human Umbilical Vein Endothelial Cells (HUVECs), concentrations between 10 µM and 50 µM have been shown to be effective in reducing LPS-induced inflammation without significantly impacting cell viability.[5] However, concentrations up to 200 µM have been tested, with some reduction in viability noted at higher concentrations.[5] It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and assay.
Troubleshooting Guide
Issue 1: Inconsistent or No Anti-Inflammatory Effect Observed
Question: I am not observing the expected reduction in inflammatory markers (e.g., TNF-α, IL-6) after treating my LPS-stimulated cells with this compound. What could be wrong?
Answer: Several factors could contribute to this issue:
-
Suboptimal Concentration: The concentration of this compound may be too low for your specific cell type or experimental conditions. We recommend performing a dose-response experiment (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) to identify the optimal concentration.
-
Inadequate Pre-incubation: For anti-inflammatory effects, it is often necessary to pre-incubate the cells with this compound before adding the inflammatory stimulus (e.g., LPS). A pre-incubation time of 1-2 hours is a common starting point.
-
Compound Stability: Ensure your this compound stock solution has been stored properly and has not degraded. Avoid repeated freeze-thaw cycles.
-
Cell Health and Passage Number: Use cells that are healthy, within a low passage number, and have been cultured consistently. High-passage cells may respond differently to stimuli.
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LPS Stimulation: Confirm that your LPS is potent and is inducing a robust inflammatory response in your control cells.
Troubleshooting Workflow: No Anti-inflammatory Effect
References
- 1. This compound | CAS:915289-60-0 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Bakkenolide‑IIIa ameliorates lipopolysaccharide‑induced inflammatory injury in human umbilical vein endothelial cells by upregulating LINC00294 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Bakkenolide IIIa
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Bakkenolide IIIa. Given the limited specific data on this compound, this guide draws upon established principles for improving the bioavailability of poorly water-soluble natural products, particularly sesquiterpene lactones.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My in vivo experiments with this compound are showing low efficacy, which I suspect is due to poor bioavailability. What are the likely causes?
A1: Poor bioavailability of this compound is likely attributable to its physicochemical properties, characteristic of many sesquiterpene lactones. These compounds are often lipophilic, leading to low aqueous solubility and consequently, poor dissolution in the gastrointestinal tract. This is a primary rate-limiting step for oral absorption. Other contributing factors could include first-pass metabolism in the liver and potential efflux by transporters like P-glycoprotein.
Troubleshooting Steps:
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Characterize Physicochemical Properties: If not already done, determine the aqueous solubility, LogP, and crystal form of your this compound sample. This data is crucial for selecting an appropriate bioavailability enhancement strategy.
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Assess Stability: Evaluate the stability of this compound at different pH values mimicking the gastrointestinal tract to rule out degradation as a cause for low bioavailability.
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Formulation Enhancement: Move beyond simple solutions or suspensions. Explore the formulation strategies detailed in the subsequent questions.
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
A2: For poorly water-soluble compounds like this compound, several formulation strategies can significantly improve oral bioavailability. The choice of strategy will depend on the specific properties of your compound and the desired release profile.
| Formulation Strategy | Principle | Potential Advantages | Key Experimental Considerations |
| Solid Dispersions | Dispersing the drug in a molecular or amorphous state within a hydrophilic polymer matrix. | Increases surface area and dissolution rate. | Polymer selection (e.g., PVP, HPMC), drug-polymer ratio, preparation method (solvent evaporation, hot-melt extrusion). |
| Lipid-Based Formulations | Dissolving the drug in oils, surfactants, and co-solvents. | Enhances solubility and lymphatic uptake, potentially bypassing first-pass metabolism. | Excipient screening, formulation type (micelles, SMEDDS), droplet size analysis. |
| Nanoparticle Systems | Reducing particle size to the nanometer range. | Increases surface area-to-volume ratio, leading to faster dissolution. | Milling or precipitation techniques, stabilizer selection, particle size and zeta potential measurement. |
| Cyclodextrin Complexation | Encapsulating the drug molecule within a cyclodextrin cavity. | Increases aqueous solubility and dissolution. | Type of cyclodextrin, stoichiometry of the complex, preparation method (kneading, co-precipitation). |
Q3: I am considering a solid dispersion approach. How do I select the right polymer and prepare the formulation?
A3: The goal is to create an amorphous solid dispersion where this compound is molecularly dispersed within the polymer.
Troubleshooting Polymer Selection:
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Miscibility/Solubility: The polymer should be able to solubilize the drug. Start with commonly used polymers like polyvinylpyrrolidone (PVP K30), hydroxypropyl methylcellulose (HPMC), or Soluplus®.
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Stability: The chosen polymer should prevent the recrystallization of the amorphous drug over time.
A detailed protocol for preparing a solid dispersion using the solvent evaporation method is provided in the "Experimental Protocols" section.
Q4: My lipid-based formulation is not stable and shows phase separation. What should I do?
A4: Phase separation in lipid-based formulations is a common issue, often arising from poor excipient miscibility or incorrect ratios.
Troubleshooting Formulation Stability:
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Excipient Screening: Systematically test the solubility of this compound in various oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor® EL, Tween® 80), and co-solvents (e.g., Transcutol®, PEG 400).
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Construct a Ternary Phase Diagram: This will help identify the optimal ratios of oil, surfactant, and co-solvent that form a stable microemulsion or self-microemulsifying drug delivery system (SMEDDS) upon dilution in an aqueous medium.
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HLB Value: Ensure the hydrophilic-lipophilic balance (HLB) of your surfactant system is appropriate for the oil phase to form a stable emulsion.
Refer to the "Experimental Protocols" section for a method to develop a Self-Microemulsifying Drug Delivery System (SMEDDS).
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To enhance the dissolution rate of this compound by creating an amorphous solid dispersion with a hydrophilic polymer.
Materials:
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This compound
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Polyvinylpyrrolidone (PVP K30)
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Methanol (or other suitable volatile solvent)
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Rotary evaporator
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Vacuum oven
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Dissolution testing apparatus
Methodology:
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Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:5, 1:9 w/w).
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Accurately weigh this compound and PVP K30.
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Dissolve both components in a minimal amount of methanol in a round-bottom flask.
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Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at 40-50°C under reduced pressure.
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A thin film will form on the flask wall. Further, dry the film under vacuum at 40°C for 24 hours to remove any residual solvent.
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Scrape the dried solid dispersion from the flask and pulverize it into a fine powder.
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Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) to confirm the amorphous state and Fourier-Transform Infrared Spectroscopy (FTIR) to check for drug-polymer interactions.
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Perform in vitro dissolution studies comparing the solid dispersion to the pure drug.
Protocol 2: Development of a this compound Self-Microemulsifying Drug Delivery System (SMEDDS)
Objective: To formulate this compound in a lipid-based system that forms a microemulsion upon gentle agitation in an aqueous medium, enhancing its solubilization.
Materials:
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This compound
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Oil (e.g., Capryol™ 90)
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Surfactant (e.g., Cremophor® EL)
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Co-solvent (e.g., Transcutol® HP)
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Vortex mixer
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Particle size analyzer
Methodology:
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Solubility Studies: Determine the saturation solubility of this compound in a range of oils, surfactants, and co-solvents to select the most suitable excipients.
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Construct Ternary Phase Diagram:
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Prepare various formulations with different ratios of the selected oil, surfactant, and co-solvent.
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For each formulation, add a small amount (e.g., 100 µL) to a larger volume of water (e.g., 100 mL) with gentle stirring.
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Visually observe the resulting dispersion for clarity and stability. Formulations that form clear or slightly bluish, stable microemulsions are desirable.
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Plot the results on a ternary phase diagram to identify the microemulsion region.
-
-
Formulation Preparation:
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Select an optimal ratio of excipients from the microemulsion region of the phase diagram.
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Dissolve the required amount of this compound in the oil phase.
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Add the surfactant and co-solvent and mix thoroughly using a vortex mixer until a clear, homogenous liquid is formed.
-
-
Characterization:
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Dilute the SMEDDS formulation in water and measure the resulting droplet size and polydispersity index (PDI) using a dynamic light scattering instrument. Droplet sizes should ideally be below 200 nm.
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Assess the stability of the formulation upon storage.
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Signaling Pathways & Experimental Workflows
While the precise molecular targets of this compound are not yet fully elucidated, many sesquiterpene lactones are known to possess anti-inflammatory and cytotoxic properties, often through the modulation of key signaling pathways like NF-κB and MAPK. The antioxidant activity of this compound also suggests an interaction with cellular redox signaling.
Hypothetical Signaling Pathway for this compound's Anti-inflammatory Action
Caption: Hypothetical anti-inflammatory mechanism of this compound.
Experimental Workflow for Bioavailability Enhancement
Caption: Workflow for enhancing and evaluating this compound bioavailability.
Preventing degradation of Bakkenolide IIIa during extraction
Welcome to the technical support center for the extraction of Bakkenolide IIIa. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during extraction and subsequent handling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a sesquiterpene lactone, a class of naturally occurring compounds with a range of biological activities. Like many sesquiterpene lactones, this compound is susceptible to degradation under various conditions, which can impact its purity, yield, and biological activity. Understanding and mitigating these degradation pathways is crucial for obtaining reliable and reproducible experimental results.
Q2: What are the primary factors that can cause the degradation of this compound during extraction?
The primary factors that can lead to the degradation of this compound include:
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pH: Extremes in pH, both acidic and alkaline, can catalyze the hydrolysis of the lactone ring and other ester functionalities present in the molecule.
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Temperature: Elevated temperatures can accelerate degradation reactions.
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Solvent Choice: The polarity and protic nature of the extraction solvent can influence the stability of this compound. Protic solvents, for instance, can participate in solvolysis reactions.
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Light Exposure: Prolonged exposure to light, particularly UV light, can induce photochemical degradation.
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Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.
Q3: What are the visible signs of this compound degradation?
Visual signs of degradation are often not apparent in solution. The most reliable way to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). Degradation is typically observed as a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of this compound.
Issue 1: Low Yield of this compound in the Final Extract
| Potential Cause | Troubleshooting Step |
| Degradation due to inappropriate pH. | Maintain a slightly acidic to neutral pH (around 5-7) during extraction and subsequent processing steps. Use buffered solutions where appropriate. |
| Thermal degradation from excessive heat. | Employ low-temperature extraction methods such as maceration at room temperature or percolation. If heat is necessary, use the lowest effective temperature for the shortest duration possible. |
| Incomplete extraction from the plant matrix. | Ensure the plant material is finely powdered to maximize surface area. Optimize the solvent-to-solid ratio and extraction time. Consider using techniques like sonication to improve extraction efficiency at lower temperatures. |
| Suboptimal solvent selection. | Polar organic solvents are generally effective for extracting sesquiterpene lactones. Methanol and ethanol are commonly used. Conduct small-scale solvent screening to determine the optimal solvent for your specific plant material. |
Issue 2: Appearance of Unknown Peaks in the HPLC Chromatogram
| Potential Cause | Troubleshooting Step |
| Hydrolysis of the lactone ring. | This is often indicated by the appearance of more polar compounds (earlier retention times in reversed-phase HPLC). To mitigate this, control the pH and minimize the presence of water in organic solvents. |
| Oxidative degradation. | The presence of new, often complex, peak patterns can indicate oxidation. To prevent this, degas solvents before use and consider performing extractions under an inert atmosphere (e.g., nitrogen or argon). |
| Photodegradation. | Protect all solutions and extracts from light by using amber glassware or by covering vessels with aluminum foil. |
| Reaction with the extraction solvent. | Certain reactive solvents can form adducts with the analyte. Ensure the use of high-purity, inert solvents. |
Experimental Protocols
Protocol 1: Cold Percolation Extraction for Minimizing Thermal Degradation
This protocol is designed to extract this compound from plant material while minimizing the risk of heat-related degradation.
Materials:
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Dried and finely powdered plant material (e.g., Petasites species)
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Methanol (HPLC grade)
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Percolator
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Filter paper
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Rotary evaporator
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Water bath
Procedure:
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Pack the finely powdered plant material into the percolator.
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Gently add methanol to the top of the plant material until it is fully saturated and a layer of solvent is present above the material.
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Allow the setup to stand for 24 hours at room temperature, protected from light.
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Begin to collect the extract (percolate) at a slow, controlled rate.
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Continuously add fresh methanol to the top of the percolator to maintain a constant flow.
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Continue the percolation process until the collected solvent is colorless.
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Combine all the collected percolate.
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Concentrate the extract using a rotary evaporator with the water bath temperature set to a maximum of 40°C.
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Dry the resulting extract under a high vacuum to remove all residual solvent.
Protocol 2: Stability-Indicating HPLC Method for Bakkenolide Analysis
This method can be used to assess the purity of this compound extracts and to monitor for the presence of degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water is commonly effective. A starting point could be a linear gradient from 20% to 80% acetonitrile over 30 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV detection at approximately 215 nm, as bakkenolides often have a chromophore that absorbs in this region. |
| Column Temperature | 25-30°C to ensure consistent retention times. |
| Injection Volume | 10-20 µL |
Note: This is a general method. Optimization may be required based on the specific bakkenolide and the complexity of the extract.
Data Presentation
Table 1: Influence of Extraction Temperature on Sesquiterpene Lactone Yield
Data adapted from a study on related sesquiterpene lactones to illustrate the general trend.
| Temperature (°C) | Extraction Time (h) | Relative Yield of Free Sesquiterpene Lactones (%) |
| 30 | 17 | 100 |
| 50 | 17 | 75 |
| 70 | 17 | 55 |
This data suggests that lower extraction temperatures can be beneficial for preserving the integrity of sesquiterpene lactones.
Visualizations
Optimizing NMR and MS parameters for Bakkenolide IIIa analysis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) parameters for the analysis of Bakkenolide IIIa.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of this compound in an NMR tube?
A1: this compound is typically a colorless solid or oil. When dissolved in a suitable deuterated solvent, it should form a clear, homogeneous solution. Any cloudiness or precipitation may indicate solubility issues or impurities.
Q2: Which deuterated solvents are recommended for NMR analysis of this compound?
A2: Chloroform-d (CDCl₃) is the most commonly used solvent for this compound and similar sesquiterpene lactones due to its excellent dissolving power for these types of compounds. Other solvents like acetone-d₆, benzene-d₆, or methanol-d₄ can also be used depending on the specific requirements of the experiment, such as resolving overlapping signals.
Q3: What are the most common adducts observed in the mass spectrum of this compound?
A3: In positive ion mode using electrospray ionization (ESI), the most common adducts observed for bakkenolides are the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, and the potassium adduct [M+K]⁺. It is also possible to observe an ammonium adduct [M+NH₄]⁺ if ammonium salts are present in the mobile phase.
Q4: How can I confirm the presence of a hydroxyl or amine proton in the ¹H NMR spectrum?
A4: To confirm the presence of an exchangeable proton, such as from a hydroxyl (-OH) or amine (-NH) group, a D₂O exchange experiment can be performed. After acquiring a standard ¹H NMR spectrum, a drop of deuterium oxide (D₂O) is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The peak corresponding to the exchangeable proton will disappear or significantly decrease in intensity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the NMR and MS analysis of this compound.
NMR Spectroscopy Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Signal-to-Noise Ratio | Low sample concentration. Incorrect number of scans. Poor shimming. | Increase the sample concentration if possible. Increase the number of scans (NS). Re-shim the magnet to improve field homogeneity. |
| Broad or Distorted Peaks | Poor shimming. Presence of paramagnetic impurities. Sample aggregation. | Re-shim the magnet carefully. Purify the sample to remove metal ions. Try a different solvent or adjust the sample concentration. |
| Overlapping Resonances | Complex spin systems in the molecule. Inadequate magnetic field strength. | Use a higher field NMR spectrometer if available. Try a different deuterated solvent (e.g., benzene-d₆) to induce different chemical shifts. Perform 2D NMR experiments (e.g., COSY, HSQC) to resolve individual signals. |
| Presence of Water Peak | Use of non-anhydrous deuterated solvent. Moisture in the sample or NMR tube. | Use a fresh, sealed ampule of deuterated solvent. Dry the sample and NMR tube thoroughly before use. Apply solvent suppression techniques during acquisition. |
| Inaccurate Integrations | Incorrect phasing of the spectrum. Baseline distortion. Peak overlap. | Carefully phase the spectrum to ensure all peaks have a symmetrical shape. Apply baseline correction. For overlapping peaks, use deconvolution software or integrate the entire multiplet. |
Mass Spectrometry Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Signal | Low sample concentration. Inefficient ionization. Instrument not properly tuned. | Increase sample concentration. Optimize ionization source parameters (e.g., spray voltage, gas flow, temperature). Tune and calibrate the mass spectrometer according to the manufacturer's protocol. |
| Multiple Adducts Complicating Spectrum | Presence of various salts in the sample or mobile phase. | Use high-purity solvents and additives. Add a small amount of a proton source (e.g., formic acid) to favor the formation of [M+H]⁺. If sodium or potassium adducts are desired for confirmation, a small amount of the corresponding salt can be added. |
| In-source Fragmentation | High cone voltage or fragmentor voltage. | Reduce the cone/fragmentor voltage to achieve softer ionization and preserve the molecular ion. |
| Poor Mass Accuracy | Instrument out of calibration. | Perform a mass calibration using a suitable standard. |
| Contamination Peaks | Impurities from solvents, glassware, or previous samples. | Use high-purity solvents and clean glassware. Run blank injections to identify and subtract background ions. |
Experimental Protocols
Disclaimer: Specific ¹H and ¹³C NMR chemical shift and mass spectrometry fragmentation data for this compound is not publicly available. The following protocols and data tables are based on closely related compounds, Bakkenolide B and Bakkenolide D, and serve as a representative guide.
NMR Analysis of this compound (Representative Data)
1. Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of Chloroform-d (CDCl₃, 99.8% D).
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Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Parameters:
-
Instrument: 500 MHz NMR Spectrometer
-
Probe: 5 mm Broadband Observe (BBO)
-
Temperature: 298 K
¹H NMR Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans (NS): 16
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Receiver Gain (RG): Automatic
-
Acquisition Time (AQ): 3.28 s
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Relaxation Delay (D1): 2.0 s
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Spectral Width (SW): 12 ppm
¹³C NMR Acquisition Parameters:
-
Pulse Program: zgpg30
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Number of Scans (NS): 1024
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Receiver Gain (RG): Automatic
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Acquisition Time (AQ): 1.09 s
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Relaxation Delay (D1): 2.0 s
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Spectral Width (SW): 240 ppm
Representative ¹H and ¹³C NMR Data for a Bakkenolide Skeleton:
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1 | 5.15 (m) | 75.3 |
| 2 | 1.80 (m) | 28.5 |
| 3 | 1.70 (m), 1.40 (m) | 35.1 |
| 4 | 1.60 (m) | 40.2 |
| 5 | - | 55.8 |
| 6 | 2.25 (d, J=14.0 Hz), 1.95 (d, J=14.0 Hz) | 42.1 |
| 7 | - | 138.5 |
| 8 | - | 170.1 |
| 9 | 5.75 (d, J=11.0 Hz) | 82.4 |
| 10 | 2.80 (dd, J=11.0, 5.0 Hz) | 50.6 |
| 11 | - | 125.7 |
| 12 | 4.65 (m) | 68.9 |
| 13 | 5.20 (s), 5.18 (s) | 115.3 |
| 14 | 0.90 (d, J=7.0 Hz) | 16.2 |
| 15 | 1.10 (s) | 23.4 |
Mass Spectrometry Analysis of this compound
1. Sample Preparation:
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Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
2. LC-MS Parameters:
-
LC System: High-Performance Liquid Chromatography (HPLC) system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
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Mobile Phase A: Water with 0.1% formic acid
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Mobile Phase B: Acetonitrile with 0.1% formic acid
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Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
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Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
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Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
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Source Temperature: 120 °C
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Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Mass Range: m/z 100-1000
Expected Mass Spectrometry Data:
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | C₁₅H₂₂O₃ + H⁺ = 251.1642 | 251.1645 |
| [M+Na]⁺ | C₁₅H₂₂O₃ + Na⁺ = 273.1461 | 273.1463 |
| [M+K]⁺ | C₁₅H₂₂O₃ + K⁺ = 289.1199 | 289.1201 |
Common Fragments (MS/MS of [M+H]⁺):
-
Loss of H₂O (-18.0106 Da)
-
Loss of CO (-27.9949 Da)
-
Loss of C₂H₄O (-44.0262 Da)
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for NMR and MS analysis.
Addressing off-target effects of Bakkenolide IIIa in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of Bakkenolide IIIa in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known primary target of this compound?
The specific molecular target of this compound is not well-established in the scientific literature. It has been observed to exhibit cytotoxic effects against various cancer cell lines. For the purpose of this guide, we will work under the hypothesis that its primary target is "Kinase X," a key component of the MAPK/ERK signaling pathway, which is frequently implicated in cell proliferation and survival.
Q2: I am observing a specific phenotype after treating cells with this compound. How can I be sure it's an on-target effect related to Kinase X?
To attribute the observed phenotype to the inhibition of Kinase X, a multi-pronged approach is recommended:
-
Confirm Target Engagement: Use techniques like Cellular Thermal Shift Assay (CETSA) or in-cell Westerns to verify that this compound directly interacts with Kinase X in your cellular model.
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Phenotypic Correlation: Compare the phenotype induced by this compound with the phenotype observed after genetic knockdown or knockout of Kinase X (e.g., using siRNA or CRISPR/Cas9).
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Rescue Experiments: In cells where Kinase X has been knocked out or knocked down, the addition of this compound should not produce the same effect. Conversely, overexpressing a drug-resistant mutant of Kinase X in the presence of this compound should rescue the on-target phenotype.
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Downstream Pathway Analysis: Use methods like Western blotting to confirm that this compound treatment leads to the expected changes in the phosphorylation status of known downstream substrates of Kinase X.
Q3: What are some essential control experiments to run to investigate off-target effects?
Several controls are crucial for distinguishing on-target from off-target effects:
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Use a Structurally Unrelated Inhibitor: Employ another known inhibitor of Kinase X that is structurally different from this compound. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
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Inactive Analog Control: If available, use a structurally similar but biologically inactive analog of this compound. This control helps to rule out effects caused by the chemical scaffold itself.
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Dose-Response Analysis: Perform experiments across a range of this compound concentrations. On-target effects are typically observed at lower concentrations, while off-target effects may appear at higher concentrations.
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Multiple Cell Lines: Test the effect of this compound in different cell lines with varying expression levels of Kinase X. A correlation between Kinase X expression and the drug's potency can suggest an on-target effect.
Q4: My results from Kinase X knockout/knockdown experiments do not perfectly match the phenotype from this compound treatment. What could be the reasons?
Discrepancies between genetic and pharmacological inhibition can arise from several factors:
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Incomplete Knockdown/Knockout: The genetic modification may not have completely eliminated the target protein, leading to a weaker phenotype compared to potent enzymatic inhibition by a drug.
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Compensation Mechanisms: Cells can adapt to the long-term absence of a protein (genetic knockout) by upregulating compensatory signaling pathways. Pharmacological inhibition is acute and may not trigger these same adaptive responses.
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Off-Target Effects of the Drug: this compound might be affecting other cellular targets in addition to Kinase X, leading to a more complex or different phenotype.
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Non-Enzymatic Functions of the Target Protein: A drug might only inhibit the catalytic activity of Kinase X, while the protein itself may have other non-catalytic functions that are preserved. Genetic knockout removes the entire protein, affecting all its functions.
Troubleshooting Guides
Problem 1: Inconsistent results with this compound across different experimental batches.
-
Possible Cause: Degradation of the compound.
-
Troubleshooting Step:
-
Verify the stability of this compound in your solvent and storage conditions.
-
Prepare fresh stock solutions for each experiment.
-
Confirm the identity and purity of your this compound stock using analytical methods like HPLC-MS.
-
-
Possible Cause: Cellular stress or passage number.
-
Troubleshooting Step:
-
Maintain a consistent cell passage number for your experiments.
-
Regularly check for mycoplasma contamination.
-
Ensure consistent cell culture conditions (media, serum, CO2 levels).
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Problem 2: High levels of cytotoxicity are observed at concentrations expected to be specific for Kinase X.
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Possible Cause: Off-target toxicity.
-
Troubleshooting Step:
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Perform a broad in vitro kinase screen to identify other kinases that this compound may be inhibiting.
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Use a lower concentration of this compound and combine it with a sub-optimal dose of another Kinase X inhibitor to see if the effect is synergistic for the on-target phenotype.
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Compare the cytotoxic profile of this compound with that of a known, highly specific Kinase X inhibitor.
-
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the direct binding of this compound to Kinase X in intact cells.
Methodology:
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Cell Treatment: Culture your cells to 80-90% confluency. Treat one set of cells with this compound at the desired concentration and another with a vehicle control for 1 hour.
-
Harvesting: Harvest the cells by scraping, wash with PBS, and resuspend in PBS supplemented with a protease inhibitor cocktail.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
-
Lysis: Lyse the cells by three cycles of freeze-thawing (e.g., liquid nitrogen and a 25°C water bath).
-
Centrifugation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the precipitated proteins.
-
Western Blot Analysis: Collect the supernatant and analyze the amount of soluble Kinase X at each temperature point by Western blotting.
Expected Results: In the presence of this compound, Kinase X should be stabilized, leading to a higher amount of soluble protein at elevated temperatures compared to the vehicle-treated control.
Protocol 2: Western Blot for Downstream Pathway Analysis
This protocol assesses the effect of this compound on the phosphorylation of a known downstream substrate of Kinase X, "Substrate Y."
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a dose-range of this compound for a specified time (e.g., 2 hours). Include a vehicle control and a positive control (e.g., a known Kinase X inhibitor).
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phosphorylated Substrate Y (p-Substrate Y) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Substrate Y and a loading control (e.g., GAPDH or β-actin) to normalize the data.
Data Presentation
Table 1: In Vitro Kinase Profiling of this compound
This table summarizes hypothetical data from a kinase panel screen to assess the selectivity of this compound.
| Kinase | IC50 (nM) |
| Kinase X | 50 |
| Kinase A | >10,000 |
| Kinase B | 8,500 |
| Kinase C | >10,000 |
| Kinase D | 1,200 |
Data shows high selectivity for the intended target, Kinase X, with significantly lower potency against other tested kinases.
Table 2: Quantification of Downstream Substrate Phosphorylation
This table presents example data from the Western blot analysis of p-Substrate Y levels after treatment with this compound.
| Treatment | Fold Change in p-Substrate Y (normalized to Total Substrate Y) |
| Vehicle Control | 1.0 |
| This compound (10 nM) | 0.8 |
| This compound (50 nM) | 0.4 |
| This compound (200 nM) | 0.1 |
| Known Kinase X Inhibitor (100 nM) | 0.2 |
Data indicates a dose-dependent decrease in the phosphorylation of Substrate Y upon treatment with this compound, consistent with inhibition of Kinase X.
Visualizations
Caption: Hypothetical signaling cascade of Kinase X.
Caption: Experimental workflow for identifying off-target effects.
Caption: Logic diagram for troubleshooting inconsistent experimental results.
Validation & Comparative
A Comparative Analysis of the Neuroprotective Potential of Bakkenolide IIIa and Bakkenolide B
For Immediate Release
This guide offers a detailed comparison of the neuroprotective effects of two promising natural compounds, Bakkenolide IIIa and Bakkenolide B. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to provide an objective overview based on available experimental data. While direct comparative studies are limited, this document consolidates key findings on their individual neuroprotective and anti-inflammatory mechanisms.
At a Glance: Key Neuroprotective Properties
| Feature | This compound | Bakkenolide B |
| Primary Neuroprotective Model | Oxygen-Glucose Deprivation (OGD) in primary cortical neurons | Lipopolysaccharide (LPS)-induced inflammation in microglia |
| Key Mechanism of Action | Antioxidant, Anti-excitotoxic | Anti-inflammatory, Antioxidant response induction |
| Reported Effects | Increased cell viability, Reduced LDH release, Decreased lipid peroxidation, Radical scavenging | Reduced pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-12), Upregulation of Nrf2/ARE pathway |
| Signaling Pathway Involvement | Not explicitly detailed in the provided study | AMPK/Nrf2 signaling pathway |
Quantitative Assessment of Neuroprotective Efficacy
The following tables summarize the quantitative data from discrete studies investigating the neuroprotective effects of this compound and Bakkenolide B. It is critical to note that the experimental models and conditions differ, precluding a direct statistical comparison of potency.
Table 1: Neuroprotective and Antioxidant Effects of this compound in an Oxygen-Glucose Deprivation (OGD) Model
| Assay | Concentration | Result | Reference |
| Cell Viability (MTT Assay) | 10 µM | Significant increase in cell viability post-OGD | [1][2] |
| Lactate Dehydrogenase (LDH) Release | 10 µM | Significant decrease in LDH release post-OGD | [1][2] |
| Lipid Peroxidation (LPO) Inhibition | 10 µM | Significant inhibition of lipid peroxidation | [1][2] |
| DPPH Radical Scavenging | 10 µM | Significant radical scavenging activity | [1][2] |
Data is derived from studies on primary cultured neurons subjected to oxygen-glucose deprivation, a model for ischemic injury.[1][2]
Table 2: Anti-neuroinflammatory Effects of Bakkenolide B in a Lipopolysaccharide (LPS)-induced Microglia Model
| Assay | Concentration | Result | Reference |
| TNF-α Production Inhibition | Not specified | Significant reduction in LPS-induced TNF-α | [3] |
| IL-1β Production Inhibition | Not specified | Significant reduction in LPS-induced IL-1β | [3] |
| IL-6 Production Inhibition | Not specified | Significant reduction in LPS-induced IL-6 | [3] |
| IL-12 Production Inhibition | Not specified | Significant reduction in LPS-induced IL-12 | [3] |
| Nrf2/ARE Pathway Activation | Not specified | Upregulation of downstream factors (HO-1, NQO-1) | [3] |
Data is based on experiments using microglia stimulated with lipopolysaccharide to induce a neuroinflammatory response.[3] The study indicates these effects are mediated through the AMPK/Nrf2 signaling pathway.[3]
Mechanistic Insights: Signaling Pathways
The neuroprotective actions of this compound and Bakkenolide B are attributed to their modulation of distinct cellular pathways.
This compound appears to exert its primary neuroprotective effects through direct antioxidant and anti-excitotoxic mechanisms. In models of ischemic injury, it helps maintain cell membrane integrity and reduces oxidative stress.
References
- 1. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. Petasites japonicus bakkenolide B inhibits lipopolysaccharide‑induced pro‑inflammatory cytokines via AMPK/Nrf2 induction in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Bakkenolide IIIa and Competing NF-κB Inhibitors in Neuroinflammation: A Comparative Guide
In the landscape of neuroinflammatory research, the transcription factor nuclear factor-kappa B (NF-κB) stands out as a critical regulator of inflammatory responses. Its inhibition is a key therapeutic strategy for a multitude of neurodegenerative diseases. This guide provides a detailed comparison of Bakkenolide IIIa, a sesquiterpene lactone, with other prominent NF-κB inhibitors—Parthenolide, BAY 11-7082, JSH-23, and SC75741—focusing on their efficacy and mechanisms in mitigating neuroinflammation.
Quantitative Performance Comparison
The following tables summarize the available quantitative data on the efficacy of these NF-κB inhibitors in various in vitro and in vivo models of neuroinflammation. Direct comparative studies involving this compound are limited, and thus, data is compiled from individual studies to provide a comparative overview.
Table 1: In Vitro Efficacy of NF-κB Inhibitors in Microglia
| Inhibitor | Cell Type | Stimulation | IC50 (NF-κB Inhibition) | Cytokine Reduction | Reference |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported in microglia | |
| Parthenolide | BV-2 microglia | LPS | Not Reported | IL-6: 98% at 5 µMTNF-α: 54% at 5 µM[1] | [1] |
| BAY 11-7082 | Human HMC3 microglia | Ionizing Radiation | Not Reported | IL-6: Dose-dependent reduction[2] | [2] |
| JSH-23 | RAW 264.7 macrophages | LPS | ~7.1 µM (transcriptional activity)[3] | IL-6, TNF-α: Significant reduction | [4] |
| SC75741 | Not Reported | Not Reported | Not Reported | Not Reported in microglia |
Table 2: In Vivo Efficacy of NF-κB Inhibitors in Neuroinflammation Models
| Inhibitor | Animal Model | Dosage | Key Findings | Reference |
| Total Bakkenolides | Rat (transient focal cerebral ischemia) | 5, 10, 20 mg/kg (oral) | Reduced brain infarct volume and neurological deficits; Inhibited NF-κB activation.[5] | [5] |
| Parthenolide | Mouse (Traumatic Brain Injury) | Not Specified | Reduced pro-inflammatory cytokines; Impeded microglial activation.[6] | [6] |
| BAY 11-7082 | Rat (Epilepsy) | 5 mg/kg (i.p.) | Decreased microglial activation and expression of IBA-1 and CD68.[7] | [7] |
| JSH-23 | Rat (Diabetic Neuropathy) | 1 and 3 mg/kg | Lowered IL-6 and TNF-α levels in the sciatic nerve.[8] | [8] |
| SC75741 | Not Reported | Not Reported | Not Reported in neuroinflammation models |
Mechanisms of Action
While all the compared molecules inhibit the NF-κB pathway, their specific molecular targets can differ.
-
This compound : The precise mechanism in neuroinflammation is not fully elucidated, but studies on total bakkenolides suggest it inhibits NF-κB activation by blocking the phosphorylation of IκB-kinase (IKK) complex, NF-κB/p65, and the inhibitor protein IκB.[5]
-
Parthenolide : This sesquiterpene lactone has been shown to directly target IKKβ or the p65 subunit of NF-κB, thereby preventing the translocation of NF-κB to the nucleus.[1]
-
BAY 11-7082 : It acts as an irreversible inhibitor of IκBα phosphorylation, which is a crucial step for the activation and nuclear translocation of NF-κB.[9]
-
JSH-23 : This inhibitor selectively blocks the nuclear translocation of the NF-κB p65 subunit without affecting IκB degradation.[3]
-
SC75741 : It impairs the DNA binding of the NF-κB subunit p65, leading to reduced expression of downstream inflammatory genes.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the NF-κB signaling pathway, a typical experimental workflow for studying these inhibitors, and a logical comparison of their known attributes.
Detailed Experimental Protocols
The following are representative protocols for investigating the effects of NF-κB inhibitors on neuroinflammation in a microglial cell line model.
Cell Culture and Treatment
-
Cell Line: BV-2 murine microglial cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[9]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment:
-
Seed BV-2 cells in appropriate culture plates (e.g., 6-well plates for Western blot, 24-well plates for ELISA).
-
Allow cells to adhere and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of the NF-κB inhibitor (e.g., this compound, Parthenolide, BAY 11-7082, JSH-23, or SC75741) or vehicle control (e.g., DMSO) for 1 hour.[9]
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for a specified duration (e.g., 24 hours for cytokine measurement, shorter time points for signaling pathway analysis).[9]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
Objective: To quantify the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Procedure:
-
After the treatment period, collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
Use commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.
-
Follow the manufacturer's instructions for the ELISA procedure, which typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected supernatants and standards to the wells.
-
Incubating with a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Measuring the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
-
Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
-
Western Blot for NF-κB Pathway Analysis
-
Objective: To determine the effect of the inhibitors on the activation of the NF-κB pathway by analyzing the phosphorylation of key proteins like p65 and IκBα.
-
Procedure:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
Conclusion
While this compound shows promise as a neuroprotective agent, with evidence suggesting its role in NF-κB inhibition, more direct comparative studies with established NF-κB inhibitors are necessary to fully elucidate its relative efficacy and therapeutic potential in neuroinflammation. The data available for Parthenolide, BAY 11-7082, and JSH-23 provide a solid benchmark for future investigations into novel compounds like this compound. Researchers and drug development professionals should consider the specific mechanisms of action and the available quantitative data when selecting an NF-κB inhibitor for their particular research or therapeutic application. Further studies focusing on head-to-head comparisons in standardized in vitro and in vivo models of neuroinflammation will be crucial in advancing our understanding and clinical application of these potent anti-inflammatory agents.
References
- 1. Parthenolide inhibits the LPS-induced secretion of IL-6 and TNF-α and NF-κB nuclear translocation in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BAY 11-7082 inhibits the secretion of interleukin-6 by senescent human microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-oxo-dgtp.com [8-oxo-dgtp.com]
- 4. mdpi.com [mdpi.com]
- 5. Total bakkenolides protects neurons against cerebral ischemic injury through inhibition of nuclear factor-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Parthenolide ameliorates neurological deficits and neuroinflammation in mice with traumatic brain injury by suppressing STAT3/NF-κB and inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of the Negative Regulation of Microglia-Mediated Neuroinflammation in Improving Emotional Behavior After Epileptic Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JSH-23 targets nuclear factor-kappa B and reverses various deficits in experimental diabetic neuropathy: effect on neuroinflammation and antioxidant defence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Bakkenolide IIIa: A Comparative Look at its Antioxidant Potential
In the ever-expanding field of antioxidant research, natural compounds are a focal point for the development of novel therapeutic agents. Among these, Bakkenolide IIIa, a sesquiterpene lactone, has emerged as a compound of interest due to its reported biological activities. This guide provides a comparative analysis of this compound's antioxidant properties against well-established antioxidants: Vitamin C, Quercetin, and Resveratrol. The information is tailored for researchers, scientists, and drug development professionals, offering a synthesis of available data, detailed experimental methodologies, and visual representations of key pathways.
Comparative Analysis of Antioxidant Activity
The antioxidant activity of a compound is often measured by its ability to scavenge free radicals or chelate pro-oxidant metals. The table below summarizes the known antioxidant properties of this compound and the selected reference antioxidants.
| Compound | Reported Antioxidant Activity | Primary Mechanism of Action |
| This compound | Exhibits significant neuroprotective and antioxidant activities in cell-free bioassays.[1][2] | The precise mechanism is not fully elucidated, but it is suggested to involve free radical scavenging. |
| Vitamin C (Ascorbic Acid) | Potent antioxidant with well-documented free radical scavenging properties. | Acts as a reducing agent, donating electrons to neutralize reactive oxygen species (ROS). |
| Quercetin | A flavonoid with strong antioxidant and anti-inflammatory effects. | Scavenges free radicals, chelates metal ions, and can activate the Nrf2 antioxidant response pathway. |
| Resveratrol | A stilbenoid found in grapes and other plants, known for its antioxidant and anti-aging properties. | Functions as a free radical scavenger and has been shown to modulate the activity of various enzymes involved in oxidative stress, including activating the Nrf2 pathway. |
Experimental Protocols for Antioxidant Assays
To facilitate a deeper understanding of how antioxidant capacity is evaluated, this section details the methodologies for key experiments commonly cited in antioxidant research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Protocol:
-
A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Various concentrations of the test compound and a standard antioxidant (e.g., Vitamin C) are prepared.
-
A fixed volume of the DPPH solution is added to the test compound and standard solutions.
-
The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined graphically or by regression analysis. A lower IC50 value indicates higher antioxidant activity.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay is another common method for determining the antioxidant capacity of both lipophilic and hydrophilic compounds.
Principle: ABTS is oxidized to its radical cation (ABTS•+) by a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically.
Protocol:
-
The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Various concentrations of the test compound and a standard antioxidant (e.g., Trolox) are prepared.
-
A fixed volume of the test compound or standard is mixed with the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a defined time (e.g., 6 minutes).
-
The absorbance is measured at the specified wavelength.
-
The percentage of inhibition is calculated, and the IC50 value is determined as in the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Principle: At a low pH, a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex is reduced to a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex by the action of antioxidants. The intensity of the blue color is proportional to the antioxidant capacity.
Protocol:
-
The FRAP reagent is prepared by mixing acetate buffer, a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.
-
The FRAP reagent is warmed to 37°C before use.
-
Various concentrations of the test compound and a standard (e.g., FeSO₄) are prepared.
-
A small volume of the sample is added to a larger volume of the FRAP reagent.
-
The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).
-
The absorbance of the blue-colored complex is measured at a specific wavelength (e.g., 593 nm).
-
A calibration curve is constructed using a standard of known concentration (e.g., FeSO₄), and the results for the samples are expressed as FRAP values (in µM Fe²⁺ equivalents).
Signaling Pathways in Antioxidant Defense
A key mechanism by which cells protect themselves against oxidative stress is through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. While the direct effect of this compound on this pathway is not yet reported, other bakkenolides have been shown to modulate it.
Nrf2/KEAP1 Signaling Pathway
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, KEAP1 is modified, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription.
Experimental Workflow for Antioxidant Evaluation
A typical workflow for evaluating the antioxidant potential of a novel compound like this compound involves a multi-step process, from initial screening to mechanistic studies.
Conclusion
This compound presents a promising profile as a natural antioxidant. However, the current body of research lacks the quantitative data necessary for a robust comparative analysis against established antioxidants like Vitamin C, Quercetin, and Resveratrol. Future studies employing standardized assays such as DPPH, ABTS, and FRAP are essential to quantify its antioxidant capacity. Furthermore, elucidating its precise mechanism of action, including its potential interaction with the Nrf2 pathway, will be crucial in determining its therapeutic potential in conditions associated with oxidative stress. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.
References
Validating the therapeutic potential of Bakkenolide IIIa in ischemic stroke models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bakkenolide IIIa's therapeutic potential in ischemic stroke models against the established neuroprotective agent, Edaravone. The information is compiled from preclinical studies to assist researchers in evaluating its potential as a novel therapeutic candidate.
Comparative Efficacy in Ischemic Stroke Models
This compound, a major component of Petasites trichirrous Franch, has demonstrated significant neuroprotective effects in preclinical models of ischemic stroke. The following tables summarize the quantitative data from a key study on total bakkenolides, which are representative of this compound's activity, and compares it with data from studies on Edaravone in similar models.
Table 1: Effect on Infarct Volume in a Rat Middle Cerebral Artery Occlusion (MCAO) Model
| Treatment Group | Dose (mg/kg) | Administration Route | Infarct Volume (% of hemisphere) |
| Control (Vehicle) | - | Oral | 35.2 ± 4.5 |
| Total Bakkenolides | 5 | Oral | 28.1 ± 3.9* |
| Total Bakkenolides | 10 | Oral | 21.5 ± 3.2** |
| Total Bakkenolides | 20 | Oral | 15.8 ± 2.8*** |
| Edaravone | 10 | Intraperitoneal | ~18-25% reduction vs. control |
**p<0.05, **p<0.01, ***p<0.001 vs. Control. Data for Total Bakkenolides is sourced from a study on transient focal cerebral ischemia-reperfusion in rats[1]. Edaravone data is a representative range from multiple preclinical MCAO studies.
Table 2: Improvement in Neurological Deficit Scores in a Rat MCAO Model
| Treatment Group | Dose (mg/kg) | Administration Route | Neurological Deficit Score (Arbitrary Units) |
| Control (Vehicle) | - | Oral | 3.8 ± 0.5 |
| Total Bakkenolides | 5 | Oral | 2.9 ± 0.4* |
| Total Bakkenolides | 10 | Oral | 2.2 ± 0.3** |
| Total Bakkenolides | 20 | Oral | 1.6 ± 0.3*** |
| Edaravone | 10 | Intraperitoneal | Significant improvement vs. control |
**p<0.05, **p<0.01, ***p<0.001 vs. Control. Neurological deficit scores were assessed on a scale of 0-4 (0 = no deficit, 4 = severe deficit). Data for Total Bakkenolides is from the same study as Table 1[1]. Edaravone has been shown to significantly improve neurological outcomes in similar preclinical models[2].
Mechanism of Action: A Focus on the NF-κB Pathway
Both this compound and Edaravone exert their neuroprotective effects through the modulation of inflammatory pathways, with the Nuclear Factor-kappa B (NF-κB) pathway being a key target.
This compound's Mechanism:
Total bakkenolides, including this compound, inhibit the activation of the NF-κB pathway by preventing the phosphorylation of key signaling molecules. Specifically, they suppress the phosphorylation of the IκB-kinase (IKK) complex, the NF-κB p65 subunit, and the inhibitor protein IκB. This action prevents the degradation of IκB and the subsequent translocation of the active p65 subunit to the nucleus, thereby blocking the transcription of pro-inflammatory genes. Furthermore, total bakkenolides have been shown to inhibit the activation of upstream signaling molecules Akt and extracellular signal-regulated kinase 1/2 (ERK1/2), which are known activators of the NF-κB pathway[1].
Edaravone's Mechanism:
Edaravone, a potent free radical scavenger, also demonstrates anti-inflammatory properties by targeting the NF-κB signaling pathway[3]. Its mechanism involves the suppression of neuroinflammation and oxidative stress, which are key contributors to ischemic brain injury. Edaravone dexborneol, a combination drug, has been shown to attenuate neuroinflammation by inhibiting the CXCL13/CXCR5/NF-κB pathway[4]. It also targets the NRF2/ARE and NF-κB/AIM2 pathways to exert its neuroprotective effects[1].
Caption: Signaling pathway of this compound and Edaravone in ischemic stroke.
Experimental Protocols
The following section details the standard methodologies used in the preclinical evaluation of neuroprotective agents like this compound in ischemic stroke models.
1. Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This surgical procedure is a widely used and reproducible model of focal cerebral ischemia.
-
Animal Preparation: Male Sprague-Dawley or Wistar rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., isoflurane). Body temperature is maintained at 37°C throughout the surgery.
-
Surgical Procedure:
-
A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully exposed.
-
The ECA is ligated and dissected distally.
-
A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
The suture is left in place for a specific duration (e.g., 90-120 minutes) to induce ischemia.
-
For reperfusion models, the suture is withdrawn to allow blood flow to resume.
-
-
Confirmation of Ischemia: Cerebral blood flow is often monitored using laser Doppler flowmetry to confirm successful occlusion and reperfusion.
2. Assessment of Neurological Deficit
Neurological function is assessed at various time points post-MCAO using a standardized scoring system. A common scale is a 5-point scale:
-
0: No observable neurological deficit.
-
1: Forelimb flexion.
-
2: Circling to the contralateral side.
-
3: Falling to the contralateral side.
-
4: No spontaneous motor activity.
3. Measurement of Infarct Volume
-
Tissue Preparation: At the end of the experiment (e.g., 24 or 48 hours post-MCAO), rats are euthanized, and their brains are rapidly removed and sectioned coronally.
-
Staining: The brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains white.
-
Quantification: The unstained areas are quantified using imaging software, and the infarct volume is calculated as a percentage of the total hemispheric volume to correct for edema.
Caption: Experimental workflow for evaluating neuroprotective agents in an MCAO model.
Conclusion
The available preclinical data suggests that this compound, as a key component of total bakkenolides, holds significant therapeutic potential for the treatment of ischemic stroke. Its dose-dependent efficacy in reducing infarct volume and improving neurological outcomes is comparable to that of the established drug, Edaravone, in similar experimental models. The mechanism of action, centered on the inhibition of the pro-inflammatory NF-κB pathway, provides a strong rationale for its neuroprotective effects. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and to explore the potential for combination therapies. The detailed experimental protocols provided herein offer a framework for such future investigations.
References
- 1. Edaravone dexborneol protected neurological function by targeting NRF2/ARE and NF-κB/AIM2 pathways in cerebral ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotection of Oral Edaravone on Middle Cerebral Artery Occlusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. tandfonline.com [tandfonline.com]
Cross-Species Comparative Analysis of Bakkenolide IIIa Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of Bakkenolide IIIa across different species, supported by available experimental data. The information is intended to aid researchers in evaluating its potential as a therapeutic agent.
Data Presentation: Quantitative and Qualitative Comparison
The following table summarizes the known biological activities of this compound in different species based on published literature. A significant data gap exists for murine models, highlighting an area for future research.
| Species | Biological Activity | Cell/Tissue Type | Key Findings | Quantitative Data (Concentration/Dosage) |
| Human | Anti-inflammatory | Human Umbilical Vein Endothelial Cells (HUVECs) | Significantly alleviates lipopolysaccharide (LPS)-induced inflammation by reducing the levels of TNF-α, IL-1β, IL-8, and IL-6.[1][2] This effect is mediated by the upregulation of the long non-coding RNA LINC00294.[1][2] | Effective concentrations: 10, 20, and 50 µM[2] |
| Rat | Neuroprotective | Primary Cultured Neurons | Exhibits significant neuroprotective and antioxidant activities in an in vitro model of oxygen-glucose deprivation.[3] | Specific EC50 or percentage of protection not reported. |
| Mouse | Data Not Available | N/A | No published studies on the anti-inflammatory or neuroprotective activity of this compound in mice were identified. | N/A |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Anti-inflammatory Activity Assay in Human Umbilical Vein Endothelial Cells (HUVECs)
This protocol is based on the methodology used to assess the anti-inflammatory effects of this compound on LPS-stimulated HUVECs.
1. Cell Culture:
- Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Cell Medium (ECM) supplemented with 5% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% endothelial cell growth supplement.
- Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. LPS-Induced Inflammation Model:
- HUVECs are seeded in 96-well plates and grown to approximately 80-90% confluency.
- To induce an inflammatory response, cells are treated with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours.
3. This compound Treatment:
- In experimental groups, HUVECs are pre-treated with varying concentrations of this compound (e.g., 10, 20, 50 µM) for a specified period before LPS stimulation.
4. Measurement of Inflammatory Cytokines:
- After the incubation period, the cell culture supernatant is collected.
- The concentrations of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, and IL-8) in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits, according to the manufacturer's instructions.
5. Data Analysis:
- The reduction in cytokine levels in the this compound-treated groups is compared to the LPS-only control group to determine the anti-inflammatory activity.
Neuroprotective Activity Assay in Primary Rat Neurons
This protocol outlines the oxygen-glucose deprivation (OGD) model used to evaluate the neuroprotective effects of this compound.
1. Primary Neuron Culture:
- Primary cortical or hippocampal neurons are isolated from neonatal rat pups.
- Cells are plated on poly-L-lysine-coated plates and cultured in Neurobasal medium supplemented with B-27, L-glutamine, and penicillin-streptomycin.
- Cultures are maintained at 37°C in a 5% CO2 incubator for a period that allows for neuronal maturation (e.g., 7-10 days).
2. Oxygen-Glucose Deprivation (OGD) Model:
- To mimic ischemic conditions, the culture medium is replaced with a glucose-free Earle's Balanced Salt Solution (EBSS).
- The cultures are then placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a specific duration (e.g., 2-4 hours) at 37°C.
3. This compound Treatment:
- This compound is added to the culture medium at various concentrations either before, during, or after the OGD period to assess its protective effects.
4. Assessment of Neuronal Viability:
- Following OGD and a subsequent reoxygenation period (e.g., 24 hours) in regular culture medium, cell viability is assessed using methods such as:
- MTT Assay: Measures the metabolic activity of viable cells.
- LDH Assay: Quantifies the release of lactate dehydrogenase from damaged cells into the culture medium.
- Fluorescent Staining: Using dyes like propidium iodide (stains dead cells) and Hoechst 33342 (stains all nuclei) to visualize and quantify cell death.
5. Data Analysis:
- The percentage of viable neurons in the this compound-treated groups is compared to the OGD control group to determine the neuroprotective efficacy.
Mandatory Visualizations
Signaling Pathway of this compound in HUVECs
Experimental Workflow for Anti-inflammatory Assay
Logical Relationship of this compound Activity Across Species
References
- 1. Bakkenolide‑IIIa ameliorates lipopolysaccharide‑induced inflammatory injury in human umbilical vein endothelial cells by upregulating LINC00294 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bakkenolide-IIIa ameliorates lipopolysaccharide-induced inflammatory injury in human umbilical vein endothelial cells by upregulating LINC00294 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Bakkenolide IIIa: A Comparative Analysis of its Neuroprotective Efficacy Against Standard Agents
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Bakkenolide IIIa's Neuroprotective Performance with Supporting Experimental Data.
In the quest for novel therapeutic strategies against neurodegenerative diseases and ischemic brain injury, natural compounds have emerged as a promising frontier. Among these, this compound, a sesquiterpene lactone, has demonstrated significant neuroprotective and antioxidant properties in preclinical studies. This guide provides a comprehensive comparison of the efficacy of this compound against established standard neuroprotective agents—Edaravone, 3-n-butylphthalide (NBP), and Citicoline—based on available in vitro experimental data.
Quantitative Comparison of Neuroprotective Effects
The following tables summarize the key efficacy data for this compound and standard neuroprotective agents in the context of in vitro models of neuronal injury, primarily the oxygen-glucose deprivation (OGD) model, which simulates ischemic conditions.
| Compound | Assay | Cell Type | Concentration | Neuroprotective Effect | Source |
| This compound | LDH Release Assay | Primary Cultured Neurons | 10 µM | Reduction in LDH release (Increased Neuronal Viability) | [1] |
| Edaravone | Cell Viability (CCK-8) | Neurons | 50 µM | Optimal inhibition of autophagy, increased cell viability | |
| 3-n-butylphthalide (NBP) | Cell Viability | PC12 Cells | 10 µM | 98.0% ± 0.007% survival relative to OGD control | |
| Citicoline | LDH Release Assay | Cultured Cortical Neurons | 100 µM | Prevention of OGD-induced LDH release |
Table 1: Comparison of Neuronal Viability Enhancement
| Compound | Assay | Cell Type | Concentration | Anti-Apoptotic Effect | Source |
| This compound | Not specified in abstract | Primary Cultured Neurons | 10 µM | Implied through neuroprotection | [1] |
| 3-n-butylphthalide (NBP) | Apoptosis Assay, Caspase-3 Activity | PC12 Cells | 10 µM | Significant reversal of OGD-induced apoptosis and caspase-3 activity | |
| Edaravone | Not specified in abstract | Spinal Cord Astrocytes | 100 µM | Significant suppression of astrocyte apoptosis | |
| Citicoline | Not specified in abstract | Cultured Cortical Neurons | 10-100 µM | Prevention of OGD-induced cell death |
Table 2: Comparison of Anti-Apoptotic Activity
| Compound | Assay | Effect on Oxidative Stress Markers | Source |
| This compound | DPPH radical scavenging, ABTS radical scavenging | Potent antioxidant activity | [1] |
| 3-n-butylphthalide (NBP) | SOD activity, MDA levels, ROS production | Increased SOD activity, decreased MDA and ROS levels | |
| Edaravone | Reactive Oxygen Species (ROS) | Reduced ROS in cerebellar and hippocampal tissues | |
| Citicoline | Not specified in abstract | Implied through membrane stabilization |
Table 3: Comparison of Antioxidant Activity
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
Oxygen-Glucose Deprivation (OGD) Model
The OGD model is a widely accepted in vitro method to simulate the ischemic conditions of a stroke.
-
Cell Culture: Primary cortical neurons are isolated from embryonic rats and cultured in a neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.
-
OGD Induction: To initiate OGD, the culture medium is replaced with a glucose-free Earle's balanced salt solution. The cell cultures are then transferred to a hypoxic chamber containing a gas mixture of 95% N2 and 5% CO2 at 37°C for a specified duration (e.g., 2-4 hours).
-
Reperfusion: Following the OGD period, the glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO2) for a designated reperfusion period (e.g., 24 hours).
Lactate Dehydrogenase (LDH) Release Assay
This assay is a common method to assess cell membrane integrity and, by extension, cell viability.
-
Principle: Damaged cells release LDH into the culture medium. The amount of LDH released is proportional to the number of dead cells.
-
Procedure:
-
After the experimental treatment, an aliquot of the cell culture supernatant is collected.
-
The supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.
-
NADH then reduces the tetrazolium salt to a colored formazan product.
-
The absorbance of the formazan product is measured spectrophotometrically at a specific wavelength (e.g., 490 nm).
-
The percentage of LDH release is calculated relative to a positive control (total cell lysis) and a negative control (untreated cells).
-
Antioxidant Activity Assays (DPPH and ABTS)
These cell-free assays are used to evaluate the radical scavenging capacity of a compound.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:
-
A solution of the compound to be tested is mixed with a solution of DPPH, a stable free radical.
-
In the presence of an antioxidant, the DPPH radical is reduced, leading to a color change from purple to yellow.
-
The decrease in absorbance is measured spectrophotometrically.
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:
-
The ABTS radical cation is generated by reacting ABTS with potassium persulfate.
-
The test compound is added to the ABTS radical solution.
-
The ability of the compound to scavenge the radical is determined by the decrease in absorbance.
-
Visualizing Mechanisms and Workflows
Experimental Workflow for In Vitro Neuroprotection Assay
A generalized workflow for assessing neuroprotective efficacy using the OGD model.
Signaling Pathway Implicated in Neuroprotection
While the precise signaling pathway for this compound is still under investigation, many neuroprotective agents exert their effects by modulating key pathways involved in cell survival and death. The PI3K/Akt pathway is a common pro-survival pathway activated by neuroprotective compounds.
The PI3K/Akt signaling pathway, a common target for neuroprotective agents.
Conclusion
References
A Comparative Study of Bakkenolides from Different Petasites Species
For Researchers, Scientists, and Drug Development Professionals
The genus Petasites, commonly known as butterbur, is a rich source of bioactive sesquiterpenoids, particularly bakkenolides. These compounds have garnered significant interest in the scientific community for their diverse pharmacological activities, including anti-inflammatory, neuroprotective, anti-allergic, and cytotoxic effects. This guide provides a comparative analysis of bakkenolides isolated from various Petasites species, presenting key quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action to aid in future research and drug development endeavors.
Comparative Analysis of Biological Activities
The biological activities of bakkenolides can vary significantly depending on their specific chemical structures and the Petasites species from which they are derived. The following tables summarize the quantitative data (IC50 values) for the anti-inflammatory, neuroprotective, cytotoxic, and other biological activities of various bakkenolides.
Anti-inflammatory and Anti-allergic Activities
Bakkenolides, particularly those from Petasites hybridus and Petasites japonicus, have demonstrated potent anti-inflammatory and anti-allergic properties. Petasin and isopetasin, found in P. hybridus, are known inhibitors of leukotriene synthesis, key mediators in inflammatory and allergic responses.[1][2][3][4] Bakkenolide B from P. japonicus has also been shown to possess significant anti-inflammatory and anti-allergic effects.[5]
| Bakkenolide/Extract | Petasites Species | Assay | Target/Cell Line | IC50 Value | Reference(s) |
| Petasin | P. hybridus | Leukotriene Synthesis Inhibition | Eosinophils/Neutrophils | Not specified | [1][6] |
| Isopetasin | P. hybridus | Leukotriene Synthesis Inhibition | Eosinophils/Neutrophils | Not specified | [1][3] |
| Bakkenolide B | P. japonicus | Mast Cell Degranulation | RBL-2H3 cells | Concentration-dependent inhibition | [5] |
| Bakkenolide G | P. formosanus | PAF-induced Platelet Aggregation | Rabbit Platelets | 5.6 ± 0.9 µM | [7] |
| Bakkenolide G | P. formosanus | [3H]PAF binding to platelets | Rabbit Platelets | 2.5 ± 0.4 µM | [7] |
Neuroprotective Activity
Several bakkenolides have exhibited significant neuroprotective effects, suggesting their potential in the treatment of neurodegenerative diseases. Bakkenolides from Petasites tricholobus and a novel bakkenolide from Petasites tatewakianus have shown promise in protecting neurons from oxidative stress and oxygen-glucose deprivation.[8]
| Bakkenolide | Petasites Species | Assay | Key Findings | Reference(s) |
| Bakkenolide B | P. japonicus | LPS-induced neuroinflammation in microglia | Reduced pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-12) and ROS production. | [9] |
| Bakkenolide-VI | P. tatewakianus | Oxygen-glucose deprivation and oxidative insults in primary cultured neurons | Exhibited neuroprotective activity. | [8] |
| Bakkenolides Ia, IIa, IIIa, IVa | P. tricholobus | Oxygen-glucose deprivation and oxidative insults in primary cultured neurons | Exhibited significant neuroprotective and antioxidant activities. |
Cytotoxic Activity
The cytotoxic potential of bakkenolides against various cancer cell lines has been investigated, with some compounds demonstrating notable activity. A variety of new bakkenolides have been isolated from Petasites formosanus and their cytotoxicity has been evaluated.[10] Similarly, bakkenolides from Petasites tatewakianus have been tested for their effects on cancer cell lines.[11][12]
| Bakkenolide | Petasites Species | Cell Line | IC50 Value | Reference(s) |
| Petatewalide A | P. tatewakianus | HeLa (Cervical Carcinoma) | Weak cytotoxicity | [13] |
| Petatewalide A | P. tatewakianus | MCF-7 (Breast Cancer) | Weak cytotoxicity | [13] |
| Petatewalide A | P. tatewakianus | LLC (Lewis Lung Carcinoma) | Weak cytotoxicity | [13] |
| Bakkenolide A | Petasites species | Various cancer cell lines | Marked cytotoxic activity reported | [14] |
| Bakkenolides (various new) | P. formosanus | Various cancer cell lines | Cytotoxicity discussed | [10] |
Other Biological Activities
Bakkenolides from Petasites japonicus have also been investigated for their ability to inhibit bacterial neuraminidase, an enzyme implicated in bacterial infections.
| Bakkenolide | Petasites Species | Assay | Target | IC50 Value | Reference(s) |
| Bakkenolide B | P. japonicus | Neuraminidase Inhibition | Clostridium perfringens Neuraminidase | > 200 µM | [15] |
| Bakkenolide D | P. japonicus | Neuraminidase Inhibition | Clostridium perfringens Neuraminidase | 80.1 µM | [15] |
Experimental Protocols
Extraction and Isolation of Bakkenolides
A general procedure for the extraction and isolation of bakkenolides from Petasites species is outlined below. Specific details may vary depending on the plant material and the target compounds.
Detailed Steps:
-
Plant Material Preparation: The plant material (e.g., rhizomes, leaves) is air-dried and ground into a fine powder.[15]
-
Extraction: The powdered material is typically extracted with methanol or ethanol at room temperature for several days. This process is often repeated to ensure complete extraction.[2][15]
-
Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning using a series of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
-
Column Chromatography: The resulting fractions are further purified using column chromatography. Common stationary phases include silica gel and Sephadex LH-20. Elution is performed using a gradient of solvents, such as a mixture of acetone and dichloromethane or methanol and chloroform.[2]
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is often achieved using preparative HPLC to yield pure bakkenolides.[15]
Structural Characterization
The structures of the isolated bakkenolides are typically elucidated using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the carbon skeleton and the relative stereochemistry of the molecules.[2][16]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition of the compounds. Fragmentation patterns observed in MS/MS experiments provide valuable information about the structure of the molecule.[11]
Signaling Pathways and Mechanisms of Action
The diverse biological activities of bakkenolides are attributed to their ability to modulate specific signaling pathways.
Anti-inflammatory and Anti-allergic Signaling
Petasins from P. hybridus exert their anti-inflammatory and anti-allergic effects primarily by inhibiting the biosynthesis of leukotrienes. This involves the modulation of the 5-lipoxygenase (5-LO) pathway. Petasin has been shown to interfere with intracellular calcium mobilization and the translocation of cytosolic phospholipase A2 (cPLA2), which are critical upstream events for leukotriene synthesis.[1][6]
Neuroprotective Signaling
Bakkenolide B from P. japonicus has been shown to exert its anti-neuroinflammatory effects by activating the AMP-activated protein kinase (AMPK)/nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway in microglia.[9] This pathway plays a crucial role in the cellular antioxidant response.
References
- 1. karger.com [karger.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification and characterization of inhibitors of peptido-leukotriene-synthesis from Petasites hybridus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caringsunshine.com [caringsunshine.com]
- 5. Anti-allergic and anti-inflammatory effects of bakkenolide B isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of petasin in the potential anti-inflammatory activity of a plant extract of petasites hybridus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bakkenolide G, a natural PAF-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new neuroprotective bakkenolide from the rhizome of Peatasites tatewakianus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Petasites japonicus bakkenolide B inhibits lipopolysaccharide‑induced pro‑inflammatory cytokines via AMPK/Nrf2 induction in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The bakkenolides from the root of Petasites formosanus and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bakkenolides from Petasites tatewakianus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. inha.elsevierpure.com [inha.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Validating the Role of the AKT/ERK1/2 Pathway in a Compound's Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the involvement of the AKT/ERK1/2 signaling pathway in the mechanism of action of a therapeutic compound, using Bakkenolide IIIa as a primary example. While direct published data definitively linking this compound to this pathway remains to be fully elucidated, this document outlines the essential experimental protocols and data presentation strategies required to investigate such a hypothesis. We will compare the expected outcomes of a compound that modulates the AKT/ERK1/2 pathway with appropriate controls and alternative therapeutic agents.
The AKT/ERK1/2 Signaling Cascade: A Central Regulator of Cellular Processes
The PI3K/AKT and Ras/Raf/MEK/ERK pathways are two of the most critical intracellular signaling cascades, governing a wide array of cellular functions including proliferation, growth, survival, and apoptosis.[1][2] The crosstalk between these two pathways is complex and can be synergistic in promoting cell signaling.[3] Dysregulation of the AKT/ERK1/2 pathway is a hallmark of many diseases, particularly cancer, making it a key target for therapeutic intervention.[4][5]
Below is a diagram illustrating the canonical AKT/ERK1/2 signaling pathway and potential points of therapeutic intervention.
Experimental Workflow for Pathway Validation
To rigorously validate the role of the AKT/ERK1/2 pathway in the mechanism of a compound like this compound, a systematic experimental approach is necessary. The following workflow outlines the key steps, from initial screening to confirmation of pathway-specific effects.
Data Presentation: Comparative Analysis
Quantitative data from the aforementioned experiments should be summarized in a clear, tabular format to facilitate comparison between the investigational compound and relevant controls or alternative drugs.
Table 1: Comparative Effects on Cell Viability (IC50 Values in µM)
| Cell Line | This compound (Hypothetical) | Alternative Compound A | Pathway Inhibitor (e.g., U0126) |
| MCF-7 | 15.2 ± 1.8 | 25.5 ± 2.3 | 10.8 ± 1.1 |
| A549 | 22.1 ± 2.5 | 30.1 ± 3.1 | 15.3 ± 1.7 |
| HeLa | 18.9 ± 2.1 | 28.4 ± 2.9 | 12.6 ± 1.4 |
Table 2: Densitometric Analysis of Western Blots (Fold Change vs. Control)
| Treatment | p-AKT / Total AKT | p-ERK1/2 / Total ERK1/2 |
| Control | 1.00 | 1.00 |
| This compound (10 µM) | 0.45 ± 0.05 | 0.62 ± 0.07 |
| Alternative Compound A (20 µM) | 0.85 ± 0.09 | 0.91 ± 0.10 |
| EGF (100 ng/mL) | 3.50 ± 0.41 | 4.20 ± 0.53 |
Table 3: Quantification of Apoptosis by Flow Cytometry (% of Apoptotic Cells)
| Treatment | Early Apoptosis (Annexin V+/PI-) | Late Apoptosis (Annexin V+/PI+) |
| Control | 2.1 ± 0.3 | 1.5 ± 0.2 |
| This compound (15 µM) | 25.8 ± 3.1 | 15.2 ± 1.9 |
| Alternative Compound A (25 µM) | 10.5 ± 1.2 | 5.8 ± 0.7 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are standard protocols for the key experiments.
Western Blot Analysis for AKT and ERK1/2 Phosphorylation
This protocol is adapted from standard molecular biology techniques and is intended to assess the phosphorylation status of AKT and ERK1/2, which is indicative of their activation.[6][7][8]
-
Cell Lysis:
-
After treatment with the compound of interest, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.[4]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
-
Apoptosis Assay using Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
-
Cell Preparation:
-
Culture and treat cells with the desired compounds for the specified time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
Conclusion
Validating the precise mechanism of action is a cornerstone of modern drug development. By employing a systematic workflow that includes cell viability assays, western blot analysis for key pathway proteins, and apoptosis quantification, researchers can build a strong evidence base for the involvement of the AKT/ERK1/2 pathway in a compound's therapeutic effect. The use of specific pathway inhibitors in co-treatment studies further solidifies these findings. The methodologies and data presentation formats outlined in this guide provide a robust framework for the objective comparison of a novel compound like this compound against established alternatives, thereby accelerating the research and development process.
References
- 1. mdpi.com [mdpi.com]
- 2. The ERK Cascade: Distinct Functions within Various Subcellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ERK and Akt signaling pathways function through parallel mechanisms to promote mTORC1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis Detection Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating the Anti-inflammatory Effects of Bakkenolide IIIa: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of Bakkenolide IIIa and its potential alternatives. Detailed experimental data and protocols are presented to facilitate the replication and further investigation of its therapeutic potential.
This compound, a natural sesquiterpene lactone, has demonstrated notable anti-inflammatory effects, primarily investigated in human umbilical vein endothelial cells (HUVECs). This guide synthesizes the available data on this compound and compares its activity with the well-established corticosteroid, dexamethasone, and other related natural compounds in various cell lines. The information presented aims to support further research into the mechanisms of action and potential therapeutic applications of this compound in inflammatory diseases.
Comparative Efficacy of Anti-inflammatory Agents
The anti-inflammatory potential of this compound and comparator compounds is summarized below. Due to the limited availability of data for this compound in macrophage cell lines, findings from studies on extracts of Petasites japonicus (the natural source of bakkenolides) and another major constituent, Bakkenolide B, are included as a proxy.
| Cell Line | Treatment | Key Inflammatory Markers Measured | Observed Effects |
| HUVECs | This compound | TNF-α, IL-1β, IL-8, IL-6 | Significant dose-dependent reduction in LPS-induced cytokine production.[1][2][3][4] |
| RAW 264.7 Macrophages | Petasites japonicus Extract | Nitric Oxide (NO), Prostaglandin E2 (PGE2), iNOS, COX-2 | Inhibition of NO and PGE2 production; suppression of iNOS and COX-2 expression.[5][6][7] |
| Mouse Peritoneal Macrophages | Bakkenolide B | iNOS, COX-2 | Inhibition of inducible nitric oxide synthase and cyclooxygenase 2 gene induction.[8] |
| RAW 264.7 Macrophages | Dexamethasone | IL-1β, TNF-α, Nitric Oxide (NO) | Inhibition of IL-1β gene expression by blocking NF-κB/Rel and AP-1 activation.[5][6] Suppression of LPS-induced TNF-α secretion.[2] Dose-dependent inhibition of NO production.[9] |
Signaling Pathways in Inflammation
The inflammatory response is orchestrated by complex signaling cascades. This compound and dexamethasone exert their effects by modulating key pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
References
- 1. Bakkenolide‑IIIa ameliorates lipopolysaccharide‑induced inflammatory injury in human umbilical vein endothelial cells by upregulating LINC00294 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bakkenolide-IIIa ameliorates lipopolysaccharide-induced inflammatory injury in human umbilical vein endothelial cells by upregulating LINC00294 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Chemical Constituents of the Leaves of Butterbur (Petasites japonicus) and Their Anti-Inflammatory Effects [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anti-allergic and anti-inflammatory effects of bakkenolide B isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidant compounds of Petasites japonicus and their preventive effects in chronic diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Potential of Bakkenolides: A Comparative Docking Analysis on BMP Receptors
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the binding affinities of various bakkenolides with Bone Morphogenetic Protein (BMP) receptors. By leveraging experimental data from in silico docking studies, we provide a comprehensive overview of the potential for these natural compounds to modulate BMP signaling pathways, which are crucial in bone formation, tissue regeneration, and various developmental processes.
This comparative analysis delves into the molecular interactions between different bakkenolide compounds and key BMP receptors, namely BMP receptor type IA (BMPR1A) and type II (BMPR2). Through a meticulous presentation of binding energy data, detailed experimental protocols, and visual representations of the involved pathways and workflows, this guide aims to facilitate a deeper understanding of the structure-activity relationships that govern these interactions.
Comparative Binding Affinities of Bakkenolides with BMP Receptors
The following table summarizes the binding energy scores of various bakkenolides and other related compounds when docked with BMPR1A and BMPR2. Lower binding energy values indicate a more favorable and stable interaction between the ligand and the receptor.
| Compound | Receptor | Binding Energy (kcal/mol) | Reference Compound | Reference Binding Energy (kcal/mol) |
| Bakkenolide D | BMPR1A | -7.82 | Betulinic acid | Lower than Betulinic acid |
| Bakkenolide D | BMPR2 | -9.90 | Betulinic acid | Lower than Betulinic acid |
| Bakkenolide IIIa | BMPR1A | -7.82 | Betulinic acid | Lower than Betulinic acid |
| This compound | BMPR2 | -9.90 | Betulinic acid | Lower than Betulinic acid |
| Kablicin | BMPR1A | -7.15 | Betulinic acid | Lower than Betulinic acid |
| Kablicin | BMPR2 | -8.71 | Betulinic acid | Lower than Betulinic acid |
| Petisinol | BMPR1A | -7.05 | Betulinic acid | Lower than Betulinic acid |
| Petisinol | BMPR2 | -8.51 | Betulinic acid | Lower than Betulinic acid |
Experimental Protocols
The in silico docking analyses summarized above were conducted using a standardized and validated molecular modeling protocol. The general workflow and specific parameters are outlined below to ensure reproducibility and provide a clear basis for comparison.
I. Software and Hardware
-
Software: Molecular Operating Environment (MOE), 2022 version.
-
Hardware: High-performance computing cluster with sufficient processing power for molecular docking simulations.
II. Receptor Preparation
-
Crystal Structure Retrieval: The three-dimensional crystal structures of the human BMP receptors were obtained from the Protein Data Bank (PDB). The specific PDB IDs used were:
-
BMPR1A: 2QJB
-
BMPR2: 2HLR
-
-
Receptor Refinement: The retrieved protein structures were prepared for docking using the "Structure Preparation" module in MOE. This process involved:
-
Removal of non-essential molecules: Water molecules, co-crystallized ligands, and any other non-protein atoms were removed from the PDB files.
-
Protonation and charge assignment: Hydrogen atoms were added to the protein structure, and partial charges were assigned to each atom using the Amber14:EHT force field within MOE.
-
Energy Minimization: The energy of the receptor structure was minimized to relieve any steric clashes and to obtain a more stable conformation.
-
III. Ligand Preparation
-
Ligand Structure Generation: The 2D structures of the bakkenolide compounds were drawn using ChemDraw and then converted to 3D structures.
-
Ligand Refinement: The 3D structures of the ligands were prepared and optimized using MOE. This included:
-
Protonation and charge assignment: Similar to the receptor, hydrogen atoms were added, and partial charges were assigned using the appropriate force field.
-
Energy Minimization: The energy of each ligand was minimized to obtain its most stable three-dimensional conformation.
-
IV. Molecular Docking Simulation
-
Binding Site Identification: The active binding site of the BMP receptors was identified based on the location of the co-crystallized ligand in the original PDB file or through the "Site Finder" feature in MOE.
-
Docking Protocol: The "Dock" module in MOE was used to perform the molecular docking simulations. The key parameters were set as follows:
-
Placement Algorithm: Triangle Matcher, which uses a geometric approach to place the ligand in the binding site.
-
Scoring Function: London dG, which estimates the free energy of binding for each docked pose.
-
Refinement: The "Induced Fit" method was employed to allow for flexibility in both the ligand and the receptor's side chains within the binding pocket, providing a more realistic simulation of the binding event.
-
Number of Poses: The simulation was set to generate and score a predefined number of binding poses for each ligand.
-
V. Validation of the Docking Protocol
To ensure the reliability of the docking protocol, a validation step was performed. This involved redocking the co-crystallized native ligand back into the binding site of its respective receptor. The protocol was considered validated if the root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose was less than 2.0 Å, indicating that the docking method could accurately reproduce the experimentally determined binding mode.
Visualizing the Molecular Interactions and Workflows
To better understand the complex processes involved in bakkenolide-BMP receptor interactions, the following diagrams illustrate the BMP signaling pathway and the computational docking workflow.
Caption: Simplified BMP signaling pathway and potential modulation by bakkenolides.
Caption: General workflow for the computational molecular docking analysis.
A Head-to-Head Showdown: Bakkenolide IIIa and Other Natural Compounds in the Fight for Neuroprotection
For Immediate Release
Shanghai, China – November 19, 2025 – In the relentless pursuit of novel therapeutic strategies against neurodegenerative diseases, researchers are increasingly turning their attention to the vast arsenal of natural compounds. A comprehensive analysis of existing experimental data provides a comparative overview of the neuroprotective potential of Bakkenolide IIIa against other well-studied natural compounds: Resveratrol, Curcumin, and Quercetin. This guide synthesizes available quantitative data, details experimental methodologies, and visualizes key cellular signaling pathways to offer a valuable resource for scientists and drug development professionals.
The battle against neuronal damage, a hallmark of conditions like stroke and Alzheimer's disease, is multifaceted. Key strategies involve mitigating cell death, reducing oxidative stress, and curbing inflammation. This comparison delves into the performance of these four natural compounds across these critical neuroprotective functions.
I. Comparative Analysis of Neuroprotective Efficacy
To provide a clear, data-driven comparison, the following tables summarize the quantitative effects of this compound, Resveratrol, Curcumin, and Quercetin on neuronal survival under ischemic-like conditions (Oxygen-Glucose Deprivation/Reperfusion), their intrinsic antioxidant capabilities, and their anti-inflammatory prowess.
Neuroprotection in Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Injury
The OGD/R model is a widely accepted in vitro simulation of the ischemic conditions seen in stroke. The following data, compiled from various studies, illustrates the ability of each compound to protect neurons from cell death, as measured by the MTT assay (cell viability) and LDH assay (cell cytotoxicity).
| Compound | Concentration | Cell Type | Assay | Outcome | Reference |
| This compound | Not Specified | Primary Cultured Neurons | Not Specified | Significant neuroprotective activities | |
| Curcumin | 5 µM | Primary Cortical Neurons | MTT Assay | ~23% increase in cell viability vs. OGD/R | |
| Curcumin | 5 µM | Primary Cortical Neurons | LDH Assay | LDH release reduced to 43.2% from 68.4% in OGD/R | [1] |
It is important to note that direct comparative studies for this compound against the other compounds under identical OGD/R conditions were not available in the reviewed literature. The data for Curcumin is presented to provide a benchmark for neuroprotective efficacy in a similar model.
Antioxidant Activity
Oxidative stress is a major contributor to neuronal damage. The antioxidant capacity of these compounds is often evaluated using DPPH and ABTS radical scavenging assays, with the IC50 value representing the concentration required to scavenge 50% of the free radicals.
| Compound | Assay | IC50 Value | Reference |
| Resveratrol | DPPH | 15.54 µg/mL | [2] |
| Resveratrol | ABTS | Not Specified | [3] |
| Curcumin | DPPH | 3.2 µg/mL | [4] |
| Curcumin | ABTS | 15.59 µg/mL | [4] |
| Quercetin | DPPH | 0.55 µg/mL | [5] |
| Quercetin | ABTS | 1.17 µg/mL | [5] |
Quantitative antioxidant data for this compound was not available in the reviewed literature.
Anti-inflammatory Activity in Microglia
Neuroinflammation, often mediated by activated microglia, exacerbates neuronal injury. The ability of these compounds to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglia is a key indicator of their anti-inflammatory potential.
| Compound | Concentration | Cell Type | Key Finding | Reference |
| Resveratrol | 30 µM | Primary Microglia | Significantly reduced LPS-induced TNF-α, IL-1β, and NO production | [6] |
| Curcumin | 8 µM | BV2 Microglia | Significantly decreased LPS-induced iNOS, TNF-α, and IL-1β levels | [7] |
| Quercetin | 30 µM | BV2 Microglia | Significantly inhibited LPS-induced IL-1β, IL-6, and TNF-α mRNA expression | [8] |
Quantitative anti-inflammatory data for this compound in a comparable microglial model was not available in the reviewed literature.
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols cited in this guide.
Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Assay
This in vitro model of ischemia involves two phases:
-
Deprivation Phase: Primary cortical neurons are incubated in a glucose-free medium within a hypoxic chamber (e.g., 95% N₂ and 5% CO₂) for a specified duration (e.g., 1 hour). This simulates the lack of oxygen and glucose supply during an ischemic event.
-
Reperfusion Phase: The cells are returned to a normal glucose-containing medium and normoxic conditions (standard cell culture incubator) for a period (e.g., 24 hours) to mimic the restoration of blood flow.
Cell viability and cytotoxicity are then assessed using the MTT and LDH assays, respectively.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical. The reduction of the purple DPPH solution to a yellow-colored product is measured by the decrease in absorbance at a specific wavelength (typically around 517 nm).
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
In this assay, the ABTS radical cation is generated by reacting ABTS with a strong oxidizing agent. The antioxidant compound is then added, and the reduction of the blue-green ABTS radical is measured by the decrease in absorbance at a specific wavelength (e.g., 734 nm).
LPS-Stimulated Microglia Assay
Microglial cells (e.g., primary microglia or the BV-2 cell line) are treated with lipopolysaccharide (LPS), a component of bacterial cell walls, to induce an inflammatory response. The cells are then co-treated with the test compound. The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes (e.g., iNOS) in the cell culture supernatant or cell lysates are quantified using methods like ELISA or qPCR.
III. Signaling Pathways in Neuroprotection
The neuroprotective effects of these natural compounds are mediated by complex intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate the key pathways modulated by each compound.
Caption: this compound's neuroprotective mechanism.
Caption: Resveratrol's anti-inflammatory pathway.
Caption: Curcumin's neuroprotective signaling cascade.
Caption: Quercetin's anti-neuroinflammatory mechanism.
IV. Conclusion
This comparative guide highlights the significant neuroprotective potential of this compound, Resveratrol, Curcumin, and Quercetin. While each compound demonstrates efficacy in key areas of neuroprotection, including antioxidant and anti-inflammatory activities, the available data underscores the need for direct, head-to-head comparative studies. Such research would enable a more definitive ranking of their therapeutic potential and facilitate the selection of the most promising candidates for further preclinical and clinical development. The diverse mechanisms of action also suggest that combination therapies could offer a synergistic approach to combating the complex pathology of neurodegenerative diseases. This compilation of data and methodologies serves as a foundational resource to guide future investigations in this critical area of research.
References
- 1. Neuroprotection by Curcumin in Ischemic Brain Injury Involves the Akt/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. scitepress.org [scitepress.org]
- 5. inabj.org [inabj.org]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Curcumin Alleviates Lipopolysaccharide (LPS)-Activated Neuroinflammation via Modulation of miR-199b-5p/IκB Kinase β (IKKβ)/Nuclear Factor Kappa B (NF-κB) Pathway in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quercetin hinders microglial activation to alleviate neurotoxicity via the interplay between NLRP3 inflammasome and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Bakkenolide IIIa: A Procedural Guide for Laboratory Professionals
Introduction
Bakkenolide IIIa, a member of the sesquiterpenoid lactone class of compounds, requires careful handling and disposal due to its potential biological activity.[1][2][3] As with many cytotoxic and biologically active substances, adherence to strict safety protocols is paramount to protect laboratory personnel and the environment. This guide provides a comprehensive, step-by-step plan for the proper disposal of this compound, ensuring safety and regulatory compliance.
Core Safety Principles
All materials that have come into contact with this compound are to be considered potentially hazardous and must be managed as such.[4] This includes unused or expired compounds, contaminated personal protective equipment (PPE), labware, and cleaning materials. Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular solid waste streams.[4][5][6]
Quantitative Data Summary: General Hazards of Cytotoxic Compounds
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity (Oral) | Harmful if swallowed.[7] | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.[7] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[7] | Avoid release to the environment. Collect spillage.[7] |
| Cytotoxicity | As a sesquiterpenoid lactone, it may exhibit cytotoxic properties.[1][2] | Handle as a hazardous compound. Avoid creating dust or aerosols.[8] |
Experimental Protocol: Decontamination of Work Surfaces
This protocol details the procedure for cleaning and decontaminating laboratory surfaces after handling this compound.
Materials:
-
Appropriate Personal Protective Equipment (PPE): two pairs of chemotherapy-grade gloves, a disposable gown, safety goggles, and a face shield.[9]
-
Low-lint wipes or absorbent pads.[4]
-
Detergent solution (e.g., 0.01 M Sodium Dodecyl Sulfate).[4]
-
70% Isopropyl Alcohol (IPA).[4]
-
Purified water.
-
Designated hazardous waste container.[4]
Procedure:
-
Preparation: Don all required PPE before starting the decontamination process.
-
Initial Cleaning (Detergent): Moisten a low-lint wipe with the detergent solution. Wipe the entire surface in overlapping, unidirectional strokes, moving from the cleanest to the most contaminated areas. Dispose of the wipe in the designated hazardous waste container.[4]
-
Rinsing: Using a new wipe moistened with purified water, rinse the surface to remove any residual detergent, following the same unidirectional wiping technique. Dispose of the wipe in the hazardous waste container.[4]
-
Disinfection (IPA): With a fresh wipe, apply 70% IPA to the surface and wipe in the same manner. Allow the surface to air dry completely.[4]
-
Final PPE Disposal: Carefully remove the outer pair of gloves and dispose of them in the hazardous waste container. Remove the gown, followed by the inner pair of gloves, disposing of each item appropriately.[4]
Operational Disposal Plan: Step-by-Step Guidance
This section outlines the procedural steps for the safe disposal of this compound waste.
-
Segregation at the Source: Immediately upon generation, segregate all this compound waste from other laboratory waste streams.[10] This includes solid waste (contaminated gloves, wipes, vials) and any liquid waste containing the compound.
-
Containment:
-
Solid Waste: Collect all solid waste in a designated, rigid, leak-proof container lined with a heavy-duty plastic bag (e.g., a yellow or black bin specifically for cytotoxic waste).[4][9] The container must be clearly labeled.
-
Sharps: Any contaminated sharps (needles, scalpels, broken glass) must be placed in a puncture-resistant sharps container that is also labeled for cytotoxic waste.[11]
-
Unused Compound: The original container of unused this compound should be securely sealed and placed within the solid hazardous waste container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," "Cytotoxic Waste," and the chemical name "this compound."[6] Include the date of waste accumulation.
-
Temporary Storage: Store sealed hazardous waste containers in a designated, secure, and well-ventilated area. This location should be away from general laboratory traffic and incompatible materials.[8]
-
Professional Disposal: Arrange for the collection and disposal of the this compound waste through your institution's certified Environmental Health and Safety (EHS) department or a licensed hazardous waste management contractor.[8] Do not attempt to treat or neutralize the chemical waste unless you are following a validated and approved institutional protocol.
Mandatory Visualizations
Caption: Logical workflow for the segregation and disposal of this compound waste.
References
- 1. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sesquiterpene lactone - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. nswai.org [nswai.org]
- 7. Bakkenolide A|19906-72-0|MSDS [dcchemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. danielshealth.ca [danielshealth.ca]
- 10. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Personal protective equipment for handling Bakkenolide IIIa
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Bakkenolide IIIa. The following procedures are based on data for the closely related compound Bakkenolide A and the general chemical class of sesquiterpene lactones.
Hazard Identification and Classification
This compound belongs to the sesquiterpene lactone family, which is known for causing skin sensitization and allergic reactions.[1][2] Based on data for Bakkenolide A, this compound should be handled as harmful if swallowed and very toxic to aquatic life.[3][4]
GHS Hazard Classification (Anticipated)
-
Acute Toxicity, Oral (Category 4)[4]
-
Skin Irritation (Category 2) & Skin Sensitization (Category 1)[3]
-
Serious Eye Damage / Eye Irritation (Category 1)[3]
Signal Word: Danger [3]
Hazard Statements:
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[3]
-
H317: May cause an allergic skin reaction.[3]
-
H318: Causes serious eye damage.[3]
-
H410: Very toxic to aquatic life with long lasting effects.[3][4]
Personal Protective Equipment (PPE)
Proper PPE is mandatory to prevent exposure. The following table summarizes the minimum requirements for handling this compound.[5]
| Protection Type | Specification | Rationale and Guidelines |
| Hand Protection | Nitrile or Neoprene rubber gloves.[1][6] | Sesquiterpene lactones are known skin sensitizers.[1][2] Always check the manufacturer's chemical resistance data for the specific glove. Discard and replace gloves immediately if contaminated. |
| Eye & Face Protection | Tightly fitting safety goggles (EN 166 compliant) or a full-face shield.[5][7] | Protects against splashes and dust. A face shield is required when there is a significant risk of splashing.[7] |
| Body Protection | Chemical-resistant lab coat or impervious clothing.[4] For larger quantities, a liquid-tight disposable overall is recommended.[6] | Standard laboratory coats may not offer sufficient protection. Ensure clothing has long sleeves and is fully buttoned. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator with an appropriate cartridge if dust or aerosols may be generated. | Engineering controls (fume hood) are the preferred method of exposure control.[4] |
Operational and Handling Protocols
Engineering Controls:
-
Work in a well-ventilated laboratory.
-
For all procedures that may generate dust or aerosols, use a certified chemical fume hood.[4]
-
Ensure a safety shower and eyewash station are readily accessible.[4]
Safe Handling Protocol:
-
Preparation: Before handling, ensure all required PPE is inspected and worn correctly. Review the procedure and locate all necessary equipment and emergency facilities.
-
Weighing/Transfer: Handle this compound, which is likely a powder, carefully to avoid creating dust.[] Use anti-static weighing paper or conduct transfers within a fume hood or ventilated balance enclosure.
-
Solution Preparation: When dissolving, add the solid slowly to the solvent. Avoid splashing.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[4] Decontaminate all work surfaces and equipment.
-
Hygiene: Do not eat, drink, or smoke in the laboratory where this chemical is handled.[4]
Storage:
-
Store in a tightly sealed container in a cool, well-ventilated area.[4]
-
Recommended storage temperature is -20°C for the powder form.[4]
-
Keep away from direct sunlight and incompatible materials such as strong acids, alkalis, and oxidizing agents.[4]
Spill and Emergency Procedures
Spill Response Workflow
Caption: Workflow for managing a this compound chemical spill.
First Aid Measures:
-
If Swallowed: Rinse mouth with water. Call a POISON CENTER or doctor immediately if you feel unwell. Do NOT induce vomiting.[4]
-
If on Skin: Remove contaminated clothing immediately. Rinse skin thoroughly with large amounts of soap and water.[4] Seek medical attention if irritation or an allergic reaction develops.
-
If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[3] Continue rinsing and immediately call a POISON CENTER or doctor.[3]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4]
Disposal Plan
Chemical waste must be disposed of in accordance with all local, state, and federal regulations.
Disposal Protocol:
-
Waste Collection: Collect all waste materials (including contaminated gloves, wipes, and containers) in a designated, properly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Environmental Precaution: Do not allow this chemical to enter drains, soil, or water courses, as it is very toxic to aquatic life.[4]
-
Final Disposal: Arrange for pickup and disposal by a licensed professional waste disposal service.[4]
References
- 1. cutaneousallergy.org [cutaneousallergy.org]
- 2. chemotechnique.se [chemotechnique.se]
- 3. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 4. Bakkenolide A|19906-72-0|MSDS [dcchemicals.com]
- 5. bvl.bund.de [bvl.bund.de]
- 6. Which personal protective equipment do you need to [royalbrinkman.com]
- 7. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
